Technical Documentation Center

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
  • CAS: 852431-02-8

Core Science & Biosynthesis

Foundational

synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

An In-depth Technical Guide to the Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Executive Summary This guide provides a comprehensive technical overview for the , a substituted isoxazole derivative. The i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Executive Summary

This guide provides a comprehensive technical overview for the , a substituted isoxazole derivative. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds.[1][2] This document details two primary, robust synthetic strategies, grounded in established chemical principles: a direct Reductive Amination pathway and a stepwise N-Alkylation pathway. Each strategy is elaborated with underlying mechanistic principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory context. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals two logical bond disconnections around the central nitrogen atom, suggesting two primary synthetic approaches.

  • C-N Bond Disconnection (Reductive Amination): Disconnecting the methyl-bearing carbon-nitrogen bond leads back to the key precursors: 5-phenylisoxazole-3-carboxaldehyde and methylamine. This forms the basis of a convergent synthesis via reductive amination.[3]

  • N-CH₃ Bond Disconnection (N-Alkylation): Disconnecting the nitrogen-methyl bond suggests a precursor, (5-phenylisoxazol-3-yl)methanamine, which can be subsequently methylated.

This guide will focus on the Reductive Amination pathway as the more direct and often higher-yielding approach, with the N-Alkylation pathway presented as a viable alternative.

G cluster_0 Retrosynthetic Pathways TM N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine RA_Precursors 5-Phenylisoxazole-3-carboxaldehyde + Methylamine TM->RA_Precursors C-N Disconnection (Reductive Amination) NA_Precursors (5-Phenylisoxazol-3-yl)methanamine + Methylating Agent TM->NA_Precursors N-CH3 Disconnection (N-Alkylation) Aldehyde 5-Phenylisoxazole-3-carboxaldehyde RA_Precursors->Aldehyde Amine Methylamine RA_Precursors->Amine PrimaryAmine (5-Phenylisoxazol-3-yl)methanamine NA_Precursors->PrimaryAmine MethylSource Methylating Agent NA_Precursors->MethylSource

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Reductive Amination Pathway

This pathway is arguably the most efficient method for preparing the target compound. It involves the one-pot reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.[3][4]

Principle and Mechanistic Insight

The reaction proceeds via the initial formation of a hemiaminal intermediate from the carbonyl compound and methylamine. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is employed to reduce the iminium ion to the final secondary amine. STAB is particularly effective because it is less reactive towards the starting aldehyde compared to the iminium intermediate, thus minimizing side reactions.

Experimental Protocol

Step 1: Synthesis of 5-Phenylisoxazole-3-carboxaldehyde (if not commercially available)

While 5-phenylisoxazole-3-carboxaldehyde is commercially available[5][6], its synthesis can be achieved from ethyl 2,4-dioxo-4-phenylbutanoate and hydroxylamine hydrochloride, followed by oxidation of the resulting alcohol. However, for the purpose of this guide, we will proceed assuming the starting aldehyde is available.

Step 2: Reductive Amination of 5-Phenylisoxazole-3-carboxaldehyde

This protocol is adapted from established general procedures for reductive amination.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Phenylisoxazole-3-carboxaldehyde173.175.0866 mg
Methylamine (e.g., 2.0 M in THF)31.0615.0 (3 eq.)7.5 mL
Sodium Triacetoxyborohydride (STAB)211.9410.0 (2 eq.)2.12 g
Dichloromethane (DCM), anhydrous--50 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--50 mL
Ethyl Acetate (EtOAc)--3 x 50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-phenylisoxazole-3-carboxaldehyde (866 mg, 5.0 mmol).

  • Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylamine solution (7.5 mL of a 2.0 M solution in THF, 15.0 mmol) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 20 minutes to facilitate imine formation.

  • To this mixture, add sodium triacetoxyborohydride (2.12 g, 10.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

G cluster_0 Reductive Amination Workflow Start Dissolve Aldehyde in anhydrous DCM Cool Cool to 0°C Start->Cool AddAmine Add Methylamine (Stir for 20 min) Cool->AddAmine AddSTAB Add STAB (portion-wise) AddAmine->AddSTAB Warm Warm to RT (Stir for 3-5h) AddSTAB->Warm Quench Quench with sat. NaHCO3 Warm->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the Reductive Amination synthesis.

Synthetic Strategy 2: N-Alkylation Pathway

This two-step approach first creates the primary amine from the aldehyde and then introduces the methyl group.

Principle and Mechanistic Insight

Step A (Primary Amine Synthesis): The aldehyde is first converted to an oxime using hydroxylamine. The C=N bond of the oxime is then reduced, typically with a reducing agent like zinc in acetic acid or catalytic hydrogenation, to yield the primary amine, (5-phenylisoxazol-3-yl)methanamine.

Step B (N-Methylation): The resulting primary amine can be methylated using various methods. A classic and effective method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formate (from formic acid), delivering a hydride and releasing CO₂. This method is advantageous as it prevents over-alkylation to the quaternary ammonium salt.

Experimental Protocol

Step 2a: Synthesis of (5-phenylisoxazol-3-yl)methanamine

  • Synthesize the oxime of 5-phenylisoxazole-3-carboxaldehyde by reacting it with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).

  • Reduce the purified oxime using a suitable reducing agent (e.g., Zn/Acetic Acid or LiAlH₄) to obtain the primary amine.

Step 2b: N-Methylation of (5-phenylisoxazol-3-yl)methanamine

This protocol is adapted from general procedures for N-methylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(5-phenylisoxazol-3-yl)methanamine174.205.0871 mg
Formic Acid (99%)46.03~100 (20 eq.)~3.7 mL
Formaldehyde (37% aq. solution)30.03~50 (10 eq.)~4.0 mL
Sodium Hydroxide (NaOH) solution (e.g., 2M)--As needed
Dichloromethane (DCM)--3 x 50 mL

Procedure:

  • In a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser, place (5-phenylisoxazol-3-yl)methanamine (871 mg, 5.0 mmol).

  • Add formic acid (~3.7 mL, ~100 mmol) followed by aqueous formaldehyde solution (~4.0 mL, ~50 mmol).

  • Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC. Caution: CO₂ gas is evolved during the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a 2M NaOH solution to a pH > 10 while cooling in an ice bath.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the final product.

Purification and Characterization

Purification:

  • Method: Flash column chromatography on silica gel is the recommended method for purification.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the amine product from streaking on the silica gel.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons, the isoxazole proton, the methylene protons (-CH₂-N), and the N-methyl protons (-N-CH₃, a singlet).
¹³C NMR Resonances for the carbons of the phenyl ring, the isoxazole ring, the methylene carbon, and the N-methyl carbon.
Mass Spectrometry The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of C₁₁H₁₂N₂O.
FT-IR Characteristic vibrational bands for C-H (aromatic and aliphatic), C=N (isoxazole), and C-N bonds. Absence of N-H stretching (from primary amine) and C=O stretching (from aldehyde) is indicative of a successful reaction.

Comparative Analysis of Synthetic Routes

ParameterStrategy 1: Reductive AminationStrategy 2: N-AlkylationRationale
Number of Steps 1 (from aldehyde)2-3 (from aldehyde)Reductive amination is a one-pot procedure, making it more step-economical.
Reagent Handling Requires anhydrous conditions; STAB is moisture-sensitive.Eschweiler-Clarke uses corrosive formic acid and formaldehyde.Both routes have specific handling requirements. STAB is generally considered less hazardous than reagents like LiAlH₄ used in the alternative.
Reaction Conditions Mild (0 °C to RT).Requires elevated temperatures (100 °C) for methylation.The milder conditions of reductive amination are often preferable for complex molecules with sensitive functional groups.
Yield Generally high.Can be high, but yield depends on multiple steps.One-pot reactions often have higher overall yields by avoiding isolation losses of intermediates.
Scalability Readily scalable.Scalable, but gas evolution in Eschweiler-Clarke needs management.Both methods are used in industrial settings, but the one-pot nature of reductive amination is often more attractive for scale-up.

Conclusion

The can be reliably achieved through multiple synthetic pathways. The Reductive Amination strategy stands out as the preferred method due to its high efficiency, operational simplicity, and mild reaction conditions. It represents a convergent and step-economical approach directly from the 5-phenylisoxazole-3-carboxaldehyde precursor. The N-Alkylation pathway, while longer, remains a solid and viable alternative, particularly if the intermediate primary amine is already available or required for other synthetic purposes. The choice of strategy will ultimately depend on the specific constraints and objectives of the research professional, including precursor availability, scale, and laboratory capabilities.

References

  • Zappalà, M., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3446-3450.
  • Barrett, A. G. M., et al. (2015). Supporting Information for "Total Synthesis of Teixobactin". The Royal Society of Chemistry.
  • Demchuk, I., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(3), 350-355.
  • Stolle, A., et al. (2023). Ligand-free reductive amination via Pd-coated mechanocatalysis. Chemical Science, 14(42), 11631-11636.
  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • Reddy, C. S., et al. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of Pharmaceutical and Chemical Sciences, 6(3), 81-85.
  • Li, F., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 213-221.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(4), 1192-1196. Available at: [Link]

  • Pouliot, M., et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available at: [Link]

  • Kamal, A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5795-5799. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159) is a new multitarget-directed ligand for the treatment of Alzheimer’s disease. Biomedicine & Pharmacotherapy, 192, 118603.
  • Rusyn, I., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5604. Available at: [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE... Rasayan J. Chem. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2-phenyl-7-((3-phenylisoxazol-5-yl) methoxy)... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Convenient Synthesis of 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones. ResearchGate. Available at: [Link]

  • Research Scientific. (n.d.). 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Research Scientific. Available at: [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(3), 1793-1799. Available at: [Link]

  • ISGC. (n.d.). Reductive amination of aliphatic and benzylic carboxylic acids. ISGC. Available at: [Link]

  • Potkin, V., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1324-1331. Available at: [Link]

  • ResearchGate. (2018). (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation, Alkylation, and Olefination Reaction of 5-Phosphonomethyl-3-methylisoxazole. ResearchGate. Available at: [Link]

  • Anisimova, V. A., et al. (2002). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Chemistry of Heterocyclic Compounds, 38(3), 300-303. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Introduction: The Imperative of Unambiguous Structural Verification In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This identity dictates its ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, a molecule featuring a 3,5-disubstituted isoxazole core, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities associated with the isoxazole scaffold.[1][2][3][4] The unequivocal confirmation of its structure is a critical prerequisite for any further investigation, including preclinical and clinical development.

This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic approach to structural verification, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind each experimental choice will be detailed, ensuring a self-validating system of analysis that culminates in the irrefutable confirmation of the molecular structure.

The Analytical Blueprint: A Multi-Technique Strategy

The structure elucidation of a novel small molecule is akin to solving a complex puzzle. No single piece of information is sufficient; rather, it is the convergence of data from multiple, orthogonal analytical techniques that provides the complete picture.[5][6] Our strategy for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is built upon a logical progression of experiments, each providing a unique and essential layer of structural information.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity Molecular_Formula Molecular Formula Determination (HR-MS) 1D_NMR Proton & Carbon Framework (1H & 13C NMR) Molecular_Formula->1D_NMR Provides Elemental Composition Functional_Groups Functional Group Identification (FT-IR) Functional_Groups->1D_NMR Confirms Functional Moieties 2D_NMR Atom-to-Atom Connectivity (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Identifies Individual Atoms Final_Structure Final Structure Confirmation 2D_NMR->Final_Structure Establishes Bonding Network G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H_phenyl Phenyl-H (~7.4-7.8 ppm) C_phenyl Phenyl-C (~126-130 ppm) H_phenyl->C_phenyl Directly Bonded H_isoxazole Isoxazole-H4 (~6.5 ppm) C_isoxazole Isoxazole-C4 (~98 ppm) H_isoxazole->C_isoxazole Directly Bonded H_CH2 -CH₂- (~3.8 ppm) C_CH2 -CH₂- (~45 ppm) H_CH2->C_CH2 Directly Bonded H_CH3 N-CH₃ (~2.5 ppm) C_CH3 N-CH₃ (~35 ppm) H_CH3->C_CH3 Directly Bonded

Figure 2: A diagram showing the expected HSQC correlations.

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Connectivity

The HMBC experiment is the cornerstone for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. [7][8] Key Predicted HMBC Correlations:

  • -CH₂- protons (~3.8 ppm) to:

    • Isoxazole-C3 (~162 ppm)

    • N-CH₃ carbon (~35 ppm)

  • Isoxazole-H4 proton (~6.5 ppm) to:

    • Isoxazole-C3 (~162 ppm)

    • Isoxazole-C5 (~170 ppm)

    • Phenyl-C (ipso) (~130 ppm)

  • N-CH₃ protons (~2.5 ppm) to:

    • -CH₂- carbon (~45 ppm)

These correlations would definitively establish the connectivity between the isoxazole ring, the methylene bridge, and the N-methyl group.

Part 3: Final Confirmation and Data Consolidation

The final step is to integrate all the spectroscopic data to build a cohesive and self-consistent structural assignment. The molecular formula from HR-MS provides the atomic inventory. FT-IR confirms the presence of the key functional groups. The 1D and 2D NMR data then assemble these pieces into a definitive molecular structure.

Final Structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine:

Figure 3: The confirmed chemical structure.

Conclusion: A Rigorous and Defensible Approach

The structure elucidation of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, as outlined in this guide, exemplifies a rigorous, multi-faceted analytical strategy. By systematically employing HR-MS, FT-IR, and a comprehensive suite of NMR techniques, we can move from a simple molecular formula to a fully defined three-dimensional structure with a high degree of confidence. This systematic and self-validating approach is not merely an academic exercise; it is a fundamental requirement in modern drug development, ensuring the integrity and reproducibility of all subsequent research and development activities. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, forming the bedrock upon which all future investigations of this compound will be built.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Available at: [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

  • Atmiya University. (n.d.). Chapter 4 Synthesis of Novel Quinoline-Isoxazole Hybrid Molecules Containing Amine Side Chain, In Vitro Anti-Microbial Evaluation and Their In Silico Studies. Available at: [Link]

  • Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • PubChem. (n.d.). Isoxazole. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Divergent Synthesis of Isoxazoles and 6H-1,2-Oxazines via Hypervalent Iodine Mediated Intramolecular Oxygenation of Alkenes. Available at: [Link]

  • Journal of Chemical Education. (2014). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]

  • Indian Journal of Chemistry. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Available at: [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the amine I band with fitting analysis results of.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Available at: [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

  • ResearchGate. (n.d.). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Available at: [Link]

Sources

Foundational

biological activity of 5-phenylisoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Phenylisoxazole Derivatives Authored by a Senior Application Scientist Foreword: The 5-Phenylisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Phenylisoxazole Derivatives

Authored by a Senior Application Scientist

Foreword: The 5-Phenylisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1] Its unique electronic properties and structural rigidity make it a versatile scaffold for interacting with a multitude of biological targets. When substituted with a phenyl group at the 5-position, the resulting 5-phenylisoxazole core gains significant pharmacological importance. This guide provides an in-depth exploration of the diverse biological activities of 5-phenylisoxazole derivatives, moving beyond a mere catalog of effects to explain the underlying mechanisms, structure-activity relationships (SAR), and the practical methodologies used to validate these activities. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the therapeutic potential of this remarkable chemical entity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicine, with a continuous need for compounds that offer improved efficacy and reduced toxicity.[2] 5-Phenylisoxazole derivatives have emerged as a promising class of molecules, exhibiting potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[2][3]

Core Mechanisms of Action

The anticancer effects of 5-phenylisoxazole derivatives are not monolithic; they engage multiple cellular pathways to halt tumorigenesis. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, some compounds have been shown to activate caspases (3, 8, and 9), down-regulate anti-apoptotic proteins like Bcl-2, and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome C and subsequent cell death.[3]

  • Enzyme Inhibition: These compounds can act as potent inhibitors of enzymes critical for cancer progression. A notable example is the inhibition of Histone Deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their over-activity is linked to various cancers. Specific 5-phenylisoxazole derivatives have been identified as potent HDAC1 inhibitors, demonstrating significant anti-proliferative activity against prostate cancer cells (PC3) with minimal toxicity to normal cells.[4][5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can prevent cancer cells from dividing. Some compounds have been observed to cause cell cycle arrest in the G1 phase, a critical checkpoint for cell growth.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the substitution pattern on both the phenyl and isoxazole rings is critical for anticancer potency. A comprehensive analysis suggests that substituting the phenyl ring with electron-donating groups (EDG), such as a 4-methoxy phenyl group, can enhance anticancer activity.[3] Conversely, the nature and length of linkers and substituents at other positions on the isoxazole core can drastically influence target specificity and potency, as seen in HDAC inhibitors where a butyl linker was found to be optimal.[5]

Quantitative Analysis of Anticancer Activity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth. The MTT assay is a standard colorimetric method for determining this value.[6][7]

Compound ClassCancer Cell LineBioactivity MetricValue (µM)Reference
Phenylisoxazole-based HDAC Inhibitor (Compound 17)Prostate (PC3)IC₅₀5.82[4][5]
Isoxazole-Benzothiazole Hybrid (Compound 5d)Colon (Colo-205)IC₅₀- (Good Cytotoxicity)[8]
Isoxazole-Benzothiazole Hybrid (Compound 5d)Lung (A549)IC₅₀- (Good Cytotoxicity)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a robust method for assessing the in vitro anti-proliferative activity of 5-phenylisoxazole derivatives. The causality behind this choice is its reliability and direct correlation between cell viability and a measurable colorimetric output.[6]

Workflow for MTT Cytotoxicity Assay

A 1. Cell Seeding Seed cancer cells (e.g., PC3) in 96-well plates. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with varying concentrations of 5-phenylisoxazole derivatives. Include DMSO (vehicle) and positive controls. A->B C 3. Incubation Incubate plates for 48-72h under standard cell culture conditions (37°C, 5% CO₂). B->C D 4. MTT Addition Add MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. C->D E 5. Formazan Solubilization Remove media, add DMSO or isopropanol to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) relative to control. Determine IC₅₀ values via dose-response curve fitting. F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Maintain the chosen cancer cell line (e.g., PC3) in appropriate culture medium. Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to ensure cell adherence.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of final concentrations. Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO only) and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. The rationale here is that mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Crystal Solubilization: Incubate for another 4 hours. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. This step is critical as the amount of purple formazan is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents.[10] Isoxazole derivatives, including the 5-phenylisoxazole scaffold, have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12]

Mechanism of Action & SAR

The precise mechanisms are varied, but they often involve the disruption of essential cellular processes in microbes. Structure-activity relationship studies are crucial for optimizing potency. It has been observed that the presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl rings generally enhances antibacterial activity.[1][10] Specifically, 4-nitro-3-phenylisoxazole derivatives have shown excellent activity against plant pathogens like Xanthomonas oryzae.[13][14]

Quantitative Analysis of Antimicrobial Activity

The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents visible growth of a microorganism.[10]

Compound ClassMicroorganismBioactivity MetricValue (µg/mL)Reference
N³, N⁵-di(substituted)isoxazole-3,5-diamine (178f)E. coli (Gram -)MIC95[10]
N³, N⁵-di(substituted)isoxazole-3,5-diamine (178e)S. aureus (Gram +)MIC95[10]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4b, 4c)S. aureus (Gram +)MIC12.5[15]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a)P. aeruginosa (Gram -)MIC25[15]
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzaeEC₅₀Better than bismerthiazol[13][14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining MIC values due to its quantitative nature and efficiency. The choice of this method is based on its ability to test multiple concentrations simultaneously, providing a precise endpoint.[10]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus MTCC 96) in a suitable broth (e.g., Mueller Hinton Broth) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 5-phenylisoxazole test compound in the broth. Concentrations typically range from 200 µg/mL down to 3.125 µg/mL or lower.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a host of diseases. 5-Phenylisoxazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[1][16]

Mechanism of Action: COX and LOX Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17][18] The 5-phenylisoxazole scaffold is found in selective COX-1 and COX-2 inhibitors.[18] Additionally, some derivatives exhibit dual inhibitory action against both COX and 5-lipoxygenase (5-LOX), the latter being responsible for producing pro-inflammatory leukotrienes.[19][20] This dual inhibition is a highly attractive therapeutic strategy.

Simplified Arachidonic Acid Pathway

cluster_0 Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX COX-1 / COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Inhibitor 5-Phenylisoxazole Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition cluster_0 Synthesis cluster_1 Screening A Precursors (e.g., Chalcones) B Cyclization Reaction (e.g., with Hydroxylamine HCl) A->B C 5-Phenylisoxazole Derivative Library B->C D Biological Assays (MTT, MIC, COX etc.) C->D E Data Analysis (IC₅₀, MIC determination) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G

Caption: A generalized workflow from synthesis to lead optimization.

The synthesis often begins with a Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). These intermediates are then reacted with hydroxylamine hydrochloride, which undergoes a cyclization reaction to form the isoxazole ring. [12][21]Another powerful method is the [3+2] cycloaddition reaction, which has been effectively used to create polysubstituted phenylisoxazoles. [13][14]

Conclusion and Future Outlook

The 5-phenylisoxazole scaffold is undeniably a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The insights from structure-activity relationship studies continue to guide the rational design of more potent and selective derivatives. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel therapeutic targets, and leveraging advanced synthetic methodologies to access increasingly complex and diverse chemical space. The journey from a simple heterocyclic core to a clinically viable therapeutic agent is arduous, but for 5-phenylisoxazole derivatives, the path is well-lit with promising data and boundless potential.

References

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
  • Kumawat, J. A., Angadi, S. S., & Padve, D. A. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. (n.d.).
  • High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Table 3 In vitro anti-cancer activity of the test compounds by MTT assay. (n.d.).
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Anti-cancer bioassays to assess in vitro cellular effects of phytochemicals. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)
  • Bioassays for anticancer activities. (n.d.). PubMed.
  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024).
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022).
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis of 4,5‐diphenylisoxazole derivatives. (n.d.).
  • In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole compounds against montelukast as standard. (n.d.).
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (n.d.).
  • Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. (n.d.).
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Enhancing the bioactivity of 4-Methyl-5-phenylisoxazole deriv
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Bioassays for anticancer activities. (n.d.). Semantic Scholar.
  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science Publisher.
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • 5o exhibits anti-cancer activity in diverse cancer cell lines. (n.d.).
  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). PubMed Central.
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). PubMed Central.
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). PLOS.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). Semantic Scholar.
  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. (2018). MDPI.
  • Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory. (2019). PubMed.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC - NIH.
  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI.
  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (n.d.). AGETDS.
  • Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Foreword: Charting a Course into the Unknown In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anti-inflammatory and anticancer effects to neuroprotective and antimicrobial properties.[3][4][5] This guide delves into the specific, yet largely uncharted, territory of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. As of this writing, the precise mechanism of action for this particular compound remains to be fully elucidated in publicly accessible literature.

Therefore, this document deviates from a conventional monograph. Instead, it serves as a comprehensive roadmap for the scientific community—researchers, scientists, and drug development professionals—to systematically investigate and ultimately define the pharmacological fingerprint of this intriguing molecule. We will leverage the known activities of related isoxazole compounds to construct plausible hypotheses and outline a rigorous, multi-faceted experimental strategy to test them. This is not merely a collection of protocols; it is a self-validating framework for discovery.

The Isoxazole Scaffold: A Foundation of Diverse Bioactivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore.[1][2] Its presence in marketed drugs like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide underscores its clinical significance.[1][2] The broad spectrum of activities reported for isoxazole derivatives suggests that this core can interact with a wide array of biological targets. These include, but are not limited to:

  • Enzymes: As demonstrated by COX-2 and xanthine oxidase inhibitors.[2][7][8]

  • G-protein coupled receptors (GPCRs): Implied by activities such as CNS modulation.[2]

  • Nuclear receptors and transcription factors.

  • Ion channels. [6]

  • Proteins involved in DNA repair: Such as Poly (ADP-ribose) polymerase (PARP).[9]

Given this precedent, our central hypothesis is that N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine likely exerts its biological effects through specific interactions with one or more key cellular proteins. The following sections outline a systematic approach to identify these targets and characterize the downstream consequences of their modulation.

A Strategic Framework for Mechanistic Elucidation

Our investigation is structured as a multi-stage process, beginning with broad, unbiased screening and progressively narrowing down to specific molecular interactions and their physiological outcomes.

Stage 1: Global Phenotypic and Target Agnostic Screening

The initial step is to understand the compound's effect on whole cells without preconceived notions of its target. This approach provides a global view of its biological impact and can offer crucial clues for more focused downstream experiments.

Experimental Protocol 1: High-Content Imaging (HCI) Phenotypic Screen

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Treat cells with a concentration range of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

  • Staining: Employ a multiplexed fluorescent staining protocol to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin filaments, and antibodies for markers of apoptosis like cleaved caspase-3 and cell cycle like phospho-histone H3).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide range of cellular features (e.g., cell count, nuclear size and intensity, mitochondrial texture, cytoskeletal arrangement, and biomarker intensity).

  • Causality and Interpretation: A distinct phenotypic profile (e.g., a specific stage of cell cycle arrest, induction of apoptosis, or changes in mitochondrial morphology) provides the first critical insight into the compound's potential mechanism. For instance, an increase in cleaved caspase-3 staining would strongly suggest an apoptotic mechanism.

Experimental Protocol 2: Affinity-Based Target Identification using Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the probe with total cell lysate from a responsive cell line identified in the phenotypic screen.

  • Target Capture: For a photo-affinity probe, expose the mixture to UV light to covalently link the probe to its binding partners. For a biotinylated probe, use streptavidin-coated beads to pull down the probe-protein complexes.

  • Protein Elution and Digestion: Elute the captured proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are specifically enriched in the probe-treated sample compared to a control. These are the primary binding candidates.

G cluster_phenotyping Phenotypic Screening cluster_target_id Target Identification HCI High-Content Imaging PhenoProfile Phenotypic Profile (e.g., Apoptosis, Cell Cycle Arrest) HCI->PhenoProfile ChemProt Chemical Proteomics (Affinity-Based) PhenoProfile->ChemProt Informs Cell Line Choice TargetList List of Potential Binding Proteins ChemProt->TargetList

Caption: Initial workflow for unbiased mechanism of action screening.

Stage 2: Target Validation and Direct Engagement Assays

The list of potential binding partners from proteomics must be validated to confirm direct and specific interactions.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature.

  • Intact Cell Treatment: Treat intact cells with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine or a vehicle control.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated proteins) from the insoluble fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the candidate protein remaining at each temperature.

  • Interpretation: A shift in the melting curve of a candidate protein in the presence of the compound confirms direct target engagement within the cellular environment.

Experimental Protocol 4: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Recombinant Protein: Express and purify the candidate protein(s).

  • Titration: Titrate a solution of the compound into a solution of the protein in the calorimeter cell.

  • Data Analysis: Analyze the resulting heat changes to determine the binding parameters.

  • Trustworthiness: ITC is a gold-standard biophysical assay that provides unambiguous evidence of a direct interaction and its thermodynamic drivers.

Quantitative Data Summary

AssayParameter MeasuredExample Result Interpretation
CETSAChange in Protein Melting Temp (ΔTm)A ΔTm > 1°C indicates significant stabilization and target engagement.
ITCDissociation Constant (KD)A KD in the nanomolar to low micromolar range suggests a high-affinity interaction.
ITCStoichiometry (n)An n value close to 1 suggests a 1:1 binding ratio.

Delving into Downstream Pathways

Once a direct target is validated, the next critical step is to understand the functional consequences of its modulation.

Case Study Hypothesis: Inhibition of a Kinase Pathway

Many isoxazole derivatives are known to be kinase inhibitors. Let's hypothesize that our compound inhibits a key kinase, "Kinase X," involved in a pro-survival signaling pathway.

Experimental Protocol 5: In Vitro Kinase Assay

  • Assay Setup: Use a commercially available in vitro kinase assay kit for Kinase X, which typically involves the kinase, its specific substrate, and ATP.

  • Compound Titration: Perform the kinase reaction in the presence of increasing concentrations of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

  • Signal Detection: Measure the phosphorylation of the substrate, often via a fluorescence- or luminescence-based readout.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which represents the compound's potency in inhibiting the isolated enzyme.

Experimental Protocol 6: Cellular Pathway Analysis by Western Blot

  • Cell Treatment and Lysis: Treat cells with the compound for various time points and lyse them to extract proteins.

  • Protein Quantification and Separation: Quantify the total protein and separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane and probe with antibodies specific for Kinase X, its phosphorylated (active) form (p-Kinase X), and a key downstream substrate (p-Substrate Y).

  • Interpretation: A dose-dependent decrease in the levels of p-Kinase X and p-Substrate Y, without a change in total Kinase X levels, would confirm that the compound inhibits the kinase's activity in a cellular context and disrupts its signaling cascade.

G Compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine KinaseX Kinase X Compound->KinaseX Inhibits pKinaseX p-Kinase X (Active) KinaseX->pKinaseX Autophosphorylation SubstrateY Substrate Y pKinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Active) SubstrateY->pSubstrateY CellSurvival Cell Survival / Proliferation pSubstrateY->CellSurvival Promotes

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Prepared by: Your Senior Application Scientist Foreword: The Phenylisoxazole Scaffold as a Reservoir of Pharmacological Potential The isoxazole ring system, a five-membered heterocycle, is a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Foreword: The Phenylisoxazole Scaffold as a Reservoir of Pharmacological Potential

The isoxazole ring system, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry, conferring a versatile structural and electronic profile upon the molecules that contain it.[1][2] When appended with a phenyl group, the resulting phenylisoxazole scaffold becomes a privileged structure, found in a diverse array of biologically active compounds. The literature reveals that derivatives of this core structure exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

This guide focuses on a specific, under-evaluated member of this family: N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine . Given the rich pharmacology of its structural cousins, a systematic and logically-driven in vitro evaluation is warranted to unlock its therapeutic potential. This document is not a mere collection of protocols; it is a strategic framework designed for drug discovery professionals. It moves from foundational characterization to a multi-pronged assessment of biological activity, emphasizing the rationale behind each experimental choice and ensuring that the generated data is robust, interpretable, and actionable.

Part 1: Foundational Physicochemical & Purity Assessment

Before any biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. This is a non-negotiable prerequisite for data integrity.

Identity and Purity Confirmation

The structural integrity of the synthesized N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine must be confirmed and its purity quantified. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.

Experimental Protocol: Purity & Identity Workflow

  • Mass Spectrometry (MS):

    • Method: High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide an exact mass.

    • Procedure: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into the mass spectrometer.

    • Validation: The observed mass should match the theoretical mass of the compound (C12H14N2O, MW: 202.25) within a narrow tolerance (e.g., ± 5 ppm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR spectroscopy.

    • Procedure: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

    • Validation: The chemical shifts, coupling constants, and integration of the observed peaks must be consistent with the proposed structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase HPLC with UV detection.

    • Procedure: Develop a separation method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a wavelength where the compound has maximum absorbance.

    • Validation: Purity should be ≥95% for use in biological assays. This is determined by the area under the curve of the principal peak relative to the total peak area.

Solubility Determination

A compound's solubility dictates how it can be formulated for in vitro assays and impacts the interpretation of dose-response relationships.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution: Add the DMSO stock to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation & Measurement: Incubate the solutions at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each solution using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Part 2: A Multi-Hypothesis Approach to Biological Screening

The phenylisoxazole motif is associated with several distinct mechanisms of action. Therefore, a broad, hypothesis-driven screening approach is the most efficient strategy to identify the primary biological activity of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. The workflow below outlines a rational screening cascade.

G cluster_0 Phase 1: Broad Spectrum Activity cluster_1 Phase 2: Target-Specific Deconvolution (If Active in Phase 1) cluster_2 Phase 3: Lead Prioritization A Cytotoxicity Screening (Cancer Cell Line Panel) C Enzyme Inhibition Assays (HDAC, COX, 5-LOX, XO) A->C If cytotoxic B Antioxidant Assay (DPPH) B->C If antioxidant E Potency (IC50) & Selectivity Determination C->E D Cell-Based Mechanistic Assays F Mechanism of Action Studies E->F G cluster_0 Hypothetical Mechanism: HDAC Inhibition Compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Histone Protein HDAC->Histone Deacetylates Acetylation Increased Histone Acetylation Histone->Acetylation Leads to Gene Tumor Suppressor Gene Expression Acetylation->Gene Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Isoxazole Compounds

Introduction: The Growing Potential of Isoxazole Scaffolds in Oncology The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Isoxazole Scaffolds in Oncology

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, isoxazole derivatives have gained significant attention as potential anticancer agents due to their demonstrated ability to induce cell death in various cancer cell lines.[3][4][5] These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes like heat shock protein 90 (HSP90), and disruption of critical signaling pathways involved in cell survival and proliferation.[1][4][6][7]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel isoxazole compounds. It offers field-proven insights into experimental design, detailed protocols for key assays, and guidance on data interpretation, ensuring a robust and reliable initial assessment of a compound's anticancer potential.

Part 1: Strategic Planning for a Robust Cytotoxicity Screen

A well-designed preliminary screen is crucial for identifying promising lead compounds and minimizing the expenditure of resources on inactive molecules. The following considerations are paramount for establishing a self-validating experimental system.

The Rationale Behind Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and outcome of a cytotoxicity screen. A tiered approach is recommended, starting with a small, diverse panel and potentially expanding for promising compounds.

  • The NCI-60 Panel as a Gold Standard: The National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is a powerful tool for initial screening, offering a broad representation of various cancer types, including leukemia, melanoma, and cancers of the lung, colon, breast, ovary, kidney, prostate, and central nervous system.[8][9][10][11][12] Screening against the NCI-60 can provide an early indication of a compound's spectrum of activity.

  • Targeted Cell Line Selection: For hypothesis-driven research, a more focused selection of cell lines is appropriate. This could include cell lines known to overexpress a particular target of the isoxazole compounds or those representing specific cancer subtypes of interest. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) are commonly used and well-characterized cell lines.[13][14]

  • Inclusion of Normal Cell Lines for Selectivity Assessment: To gauge the therapeutic window of a compound, it is essential to assess its cytotoxicity against non-cancerous cells. Normal human fibroblast cell lines, such as MRC-5 or NIH-3T3, are frequently used for this purpose.[15][16][17] A favorable cytotoxicity profile would show high potency against cancer cells and low toxicity towards normal cells.

Table 1: A Representative Panel of Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer model.
HCT116 Colorectal CarcinomaWild-type p53.
HepG2 Hepatocellular CarcinomaWell-differentiated, secretes plasma proteins.
K562 Chronic Myelogenous LeukemiaSuspension cell line.
MRC-5 Normal Lung FibroblastNon-cancerous control for selectivity.[13]
NIH-3T3 Mouse Embryonic FibroblastCommon normal cell line for toxicity testing.[15]
Experimental Design: Controls and Concentration Ranges

The integrity of a cytotoxicity screen hinges on the inclusion of appropriate controls and a well-defined range of compound concentrations.

  • Negative and Positive Controls:

    • Vehicle Control (Negative): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the isoxazole compounds. This control is crucial for ensuring that the observed cytotoxicity is not due to the solvent.[18][19] The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[19]

    • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin) should be included in every experiment.[20][21] This validates that the assay system is responsive to cytotoxic agents.

  • Concentration Range and Serial Dilutions: A broad range of concentrations should be tested to generate a complete dose-response curve. A common starting point is a high concentration (e.g., 100 µM or 200 µM) followed by serial dilutions (e.g., 10-fold or half-log dilutions) to cover several orders of magnitude.[4][22][23] This allows for the accurate determination of the half-maximal inhibitory concentration (IC50).

Part 2: Core Cytotoxicity Assays: Principles and Protocols

Several assays can be employed to measure cytotoxicity, each with its own underlying principle. It is often advisable to use at least two different assays to confirm the results, as they measure different cellular parameters.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[24][25][26] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[26][27]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[27] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]

SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[2][29][30] The amount of bound dye is proportional to the total cellular protein content, providing an estimate of cell number.[31]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[32]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[31][32]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][31]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye.[2]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[30]

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at approximately 540 nm.[2][30]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[33][34][35] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[36]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18][37]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[33]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[35]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[33]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Part 3: Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the most common metric used to express the potency of a cytotoxic compound. It represents the concentration of the compound that inhibits 50% of cell viability or growth.

  • Data Normalization: Convert the raw absorbance data to percentage of cell viability relative to the vehicle control (100% viability) and a background control (0% viability).

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.[38]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., a four-parameter logistic function) to determine the IC50 value.[38][39][40][41]

Table 2: Hypothetical Cytotoxicity Data for an Isoxazole Compound

Concentration (µM)% Cell Viability
0.0198.5
0.192.1
175.4
1048.2
10012.3
Interpreting the Results of a Preliminary Screen

A preliminary screen aims to identify "hits" for further investigation. A compound is generally considered active if it demonstrates an IC50 value in the low micromolar or nanomolar range. The specific cutoff will depend on the therapeutic area and the potency of existing drugs. A selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50_normal / IC50_cancer), provides a quantitative measure of a compound's cancer-specific cytotoxicity. A higher SI value is desirable.

Part 4: Elucidating a Putative Mechanism of Action

While a preliminary screen focuses on cytotoxicity, it can also provide initial insights into the mechanism of action. Many isoxazole derivatives have been shown to induce apoptosis.[6][7] One of the key signaling pathways frequently dysregulated in cancer and involved in apoptosis is the PI3K/Akt pathway.[1][3][42][43][44]

The PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[3][42] In many cancers, this pathway is constitutively active, leading to the suppression of apoptosis and uncontrolled cell growth.[3][44] Inhibition of this pathway can restore the apoptotic process in cancer cells. Some isoxazole compounds have been found to exert their anticancer effects by suppressing the PI3K/Akt signaling pathway.[5][45][46]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation prep_cells Cell Line Selection & Culture seeding Cell Seeding (96-well plate) prep_cells->seeding prep_compounds Isoxazole Compound Preparation & Dilution treatment Compound Treatment (24-72h) prep_compounds->treatment seeding->treatment assay_step Assay-Specific Steps (MTT/SRB/LDH) treatment->assay_step reading Absorbance Measurement assay_step->reading normalization Data Normalization (% Viability) reading->normalization curve_fit Dose-Response Curve & Non-linear Regression normalization->curve_fit ic50 IC50 Determination curve_fit->ic50 hit_id Hit Identification ic50->hit_id selectivity Selectivity Assessment (vs. Normal Cells) hit_id->selectivity next_steps Further Mechanistic Studies selectivity->next_steps

Caption: A generalized workflow for the preliminary cytotoxicity screening of isoxazole compounds.

Putative Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes Isoxazole Isoxazole Compound Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Putative mechanism of isoxazole-induced apoptosis via inhibition of the PI3K/Akt pathway.

Conclusion

The preliminary cytotoxicity screening of isoxazole compounds is a critical first step in the evaluation of their potential as anticancer therapeutics. By employing a strategic approach to cell line selection, incorporating rigorous experimental design with appropriate controls, and utilizing robust and validated cytotoxicity assays, researchers can generate reliable and reproducible data. The methodologies and insights provided in this guide are intended to empower researchers to effectively identify promising isoxazole-based lead compounds for further development in the fight against cancer.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved from [Link]

  • Martelli, A., et al. (2003). Involvement of PI3K/Akt Pathway in Cell Cycle Progression, Apoptosis, and Neoplastic Transformation: A Target for Cancer Chemotherapy. Leukemia, 17(3), 590-603.
  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Miricescu, D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(21), 12048.
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? (2023). ResearchGate. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf. Retrieved from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved from [Link]

  • Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay. (2006).
  • How to compute EC50 C50 in Dose Response fitting. (2022). OriginLab. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025). ResearchGate. Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? (2020).
  • Jafari, M., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 12(12), 3747.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Interchim. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax Biotech. Retrieved from [Link]

  • NCI-60 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (2023). Molecules, 28(23), 7808.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters, 20(4), 4.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2022). International Journal of Molecular Sciences, 23(19), 11956.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). SciSpace. Retrieved from [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021). ALTEX, 38(3), 509–514.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology letters, 20(4), 1.
  • Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. (2018). Biological trace element research, 186(2), 486–495.
  • NCI-60 Cell Line Screening: A Radical Departure in Its Time. (2016). JNCI: Journal of the National Cancer Institute, 108(1), djv382.
  • HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). ResearchGate. Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (2021). Semantic Scholar. Retrieved from [Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024).
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2020). Applied in vitro toxicology, 6(3), 111–121.
  • Compound 3c induced cell apoptosis through suppression of PI3K/AKT... (2019). ResearchGate. Retrieved from [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2018). Molecules, 23(11), 2975.
  • Which concentrations are optimal for in vitro testing? (2025). ResearchGate. Retrieved from [Link]

Sources

Foundational

spectroscopic characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

An In-depth Technical Guide for the Spectroscopic Characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Introduction N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a molecule of interest within contempo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Spectroscopic Characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Introduction

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a molecule of interest within contemporary medicinal chemistry and drug development. Its scaffold, combining the rigid, aromatic 5-phenylisoxazole core with a flexible N-methylaminomethyl side chain, represents a versatile platform for designing novel therapeutic agents. The isoxazole ring, a five-membered heterocycle, is a well-established pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where molecular identity directly impacts biological activity and safety. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide offers a comprehensive, multi-technique approach to the characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, detailing the principles, expected outcomes, and validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative is structured to not only present data but to elucidate the scientific reasoning behind the analysis, providing researchers with a robust framework for structural verification.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent functional groups and proton/carbon environments.

Caption: Molecular structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine with atom numbering for NMR assignments.

The key structural components are:

  • 5-Phenylisoxazole Core: A disubstituted aromatic heterocycle. We expect characteristic signals for the phenyl ring protons and the lone isoxazole proton (H4).

  • Methylene Bridge (-CH₂-): A linker group (C6) whose protons are diastereotopic and will appear as a singlet.

  • N-Methylamine Group (-NHCH₃): Comprising a secondary amine proton (H7) and a methyl group (C8). The exchangeability of the N-H proton can influence NMR splitting patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is indicative of the electronic environment, and spin-spin coupling provides information about neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Phenyl Protons (H10-H14)7.80 - 7.85Multiplet2HProtons ortho to the isoxazole ring are deshielded by its electron-withdrawing nature.
Phenyl Protons (H10-H14)7.40 - 7.50Multiplet3HProtons meta and para to the isoxazole ring.
Isoxazole Proton (H4)~6.50Singlet1HThe lone proton on the electron-rich heterocyclic ring.
Methylene Protons (H6)~3.90Singlet2HProtons are adjacent to the electron-withdrawing isoxazole ring and the nitrogen atom.
N-Methyl Protons (H8)~2.50Singlet3HA typical chemical shift for an N-methyl group.[1]
Amine Proton (H7)1.5 - 2.5 (broad)Singlet (broad)1HThe chemical shift is variable and the signal is often broad due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (signal-to-noise dependent)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon environments in a molecule and information about their electronic state.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Carbon Assignment Predicted δ (ppm) Rationale
Isoxazole C5~171.0Carbon attached to oxygen and adjacent to the phenyl ring.
Isoxazole C3~162.0Carbon attached to two heteroatoms (N and the side chain).
Aromatic C (Quaternary)~129.5The ipso-carbon of the phenyl ring attached to the isoxazole.
Aromatic CH129.0 - 131.0Phenyl ring carbons.
Isoxazole C4~97.0The CH carbon of the isoxazole ring, shielded relative to the other ring carbons.[3]
Methylene C6~45.0Aliphatic carbon adjacent to the isoxazole ring and nitrogen.
N-Methyl C8~36.0Aliphatic carbon of the N-methyl group.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (¹H{¹³C})

    • Pulse Angle: 45°

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 512-2048 (due to the low natural abundance of ¹³C)

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted Key IR Absorptions (KBr Pellet or ATR):

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3300 - 3350 (weak, broad)N-H StretchSecondary Amine
3050 - 3100C-H Stretch (sp²)Aromatic (Phenyl & Isoxazole)[4]
2850 - 2960C-H Stretch (sp³)Aliphatic (CH₂, CH₃)
~1615C=N StretchIsoxazole Ring[5][6]
1450 - 1580C=C StretchAromatic Rings
1100 - 1270C-N StretchAmine & Isoxazole Ring[4][5]
~1150N-O StretchIsoxazole Ring[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial structural information from fragmentation patterns. The molecular formula of the title compound is C₁₁H₁₂N₂O, with a monoisotopic mass of approximately 188.09 Da.

Predicted Fragmentation Pattern (Electron Ionization - EI):

G M Molecular Ion (M⁺˙) m/z = 188 F1 [C₁₀H₈NO]⁺ m/z = 158 M->F1 - CH₂NH₂ F4 [C₄H₈N]⁺ m/z = 70 M->F4 Benzylic Cleavage F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO F5 [CH₄N]⁺ m/z = 30 F4->F5 - C₃H₄

Caption: Predicted major fragmentation pathway for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine under EI-MS.

  • Molecular Ion (M⁺˙) at m/z 188: The presence of this peak confirms the molecular weight.

  • Benzylic Cleavage (m/z 70): The bond between the methylene carbon and the isoxazole ring is a weak point. Cleavage here would yield a stable [CH₂=N(H)CH₃]⁺ fragment at m/z 70.

  • Phenyl Cation (m/z 77): Loss of the entire side chain and subsequent fragmentation of the isoxazole can lead to the stable phenyl cation.

  • Benzoyl Cation (m/z 105): A common fragment from phenyl-substituted heterocycles, formed via rearrangement and loss of HCN from an intermediate.

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC inlet.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 20 to 300.

  • Data Interpretation: Identify the molecular ion peak. Propose structures for major fragment ions and ensure they are consistent with the parent structure. For high-resolution MS (HRMS), the measured exact mass should be within 5 ppm of the calculated mass (188.09496).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Spectrum (in Ethanol or Methanol): The 5-phenylisoxazole system constitutes a significant chromophore. We expect to see strong absorption bands corresponding to π → π* transitions.

  • λ_max ≈ 260-280 nm: This primary absorption band is characteristic of the extended conjugation between the phenyl ring and the isoxazole heterocycle.[7] The exact position and intensity (molar absorptivity, ε) would need to be determined experimentally.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to achieve an absorbance between 0.2 and 0.8 AU. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis Workflow

No single technique provides complete structural proof. The strength of spectroscopic characterization lies in the integration of complementary data, creating a self-validating system.

G cluster_data Data Acquisition cluster_interp Primary Interpretation cluster_confirm Structural Confirmation MS Mass Spectrometry MS_info Molecular Formula (HRMS) Fragment Structures MS->MS_info NMR ¹H & ¹³C NMR NMR_info C-H Framework Connectivity NMR->NMR_info IR FT-IR IR_info Functional Groups Present (C=N, N-H, C=C) IR->IR_info UV UV-Vis UV_info Conjugated System ID UV->UV_info Confirm Confirmed Structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine MS_info->Confirm Matches MW & Fragments NMR_info->Confirm Matches All Shifts & Couplings IR_info->Confirm Matches Key Vibrations UV_info->Confirm Matches Chromophore

Caption: Workflow for integrated spectroscopic analysis and structural confirmation.

Conclusion

The is a systematic process that relies on the convergence of data from multiple analytical techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen skeleton, while IR spectroscopy confirms the presence of key functional groups like the isoxazole ring and the secondary amine. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and rigorously verify the structure and purity of this compound, ensuring data integrity for subsequent applications in research and development.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-Abbas/6331908fb2173168285514f085e9215f98e57930)

  • Angewandte Chemie International Edition. (2013). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Der Pharma Chemica. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (2014). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine: A Technical Guide to Target Identification and Validation

Foreword: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery The isoxazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to inter...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The isoxazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Derivatives of this five-membered nitrogen-oxygen containing heterocycle have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The inherent electronic properties and rigid conformational nature of the isoxazole core provide a robust scaffold for the rational design of novel therapeutics. This guide focuses on a specific, yet under-characterized molecule, N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, and delineates a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this compound is sparse, the wealth of information on the broader class of 3,5-disubstituted isoxazoles provides a fertile ground for hypothesis-driven target discovery.

Part 1: Deconstructing the Molecule - Initial Hypotheses on Therapeutic Targets

The structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, featuring a 3,5-disubstituted isoxazole core, immediately suggests several potential avenues for therapeutic intervention based on established activities of related compounds.

Hypothesized Target Classes:

  • Kinases: The inhibition of signaling kinases is a well-established mechanism for many small molecule drugs. Notably, derivatives of the related 4,5-dihydroisoxazole scaffold have been shown to possess immunomodulatory activity through the inhibition of the MAPK/NF-kB signaling pathways.[3] This suggests that N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine could potentially target key kinases within this or other inflammatory cascades.

  • Enzymes: The isoxazole motif is present in numerous enzyme inhibitors. For instance, 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.[4] The structural similarity of our lead compound warrants an investigation into its potential as an enzyme inhibitor.

  • Receptors: Ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype, are critical for synaptic transmission and are promising targets for neurological disorders.[5] The isoxazole ring is a key pharmacophore for ligands of this receptor class, making AMPA receptors a plausible target for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.[5]

Part 2: A Step-by-Step Methodological Workflow for Target Identification and Validation

The following section outlines a rigorous, multi-pronged approach to elucidate the therapeutic targets of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. This workflow integrates computational and experimental methodologies to ensure a high degree of confidence in target identification and validation.

Phase 1: In Silico Target Prediction and Druggability Assessment

The initial phase leverages computational tools to predict potential targets and assess the "druggability" of the compound.[6][7]

Experimental Protocol: In Silico Analysis

  • Chemical Structure Analysis:

    • Input the SMILES or IUPAC name of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine into cheminformatics platforms (e.g., PubChem, ChemSpider) to retrieve its physicochemical properties.

    • Utilize software like SwissADME to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess Lipinski's rule of five for drug-likeness.

  • Target Prediction:

    • Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) that utilize 2D and 3D similarity searches against databases of known ligand-target interactions.

    • Perform pharmacophore modeling based on the structure of the compound and screen it against a database of pharmacophore models of known drug targets.

  • Molecular Docking:

    • For the top-ranked predicted targets from the previous step, perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide.

    • Analyze the binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the binding affinity and mode of interaction.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueReference Range for Oral Drugs
Molecular Weight ( g/mol )188.23< 500
LogP (o/w)2.15< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10
Polar Surface Area (Ų)38.1< 140

Note: These values are hypothetical and would be generated from the in silico tools mentioned.

Phase 2: In Vitro Target Identification

This phase employs experimental techniques to identify direct molecular targets of the compound in a controlled laboratory setting.

Mandatory Visualization: Target Identification Workflow

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Identification cluster_2 Phase 3: Target Validation a Compound Structure b Target Prediction Servers a->b c Molecular Docking b->c d Affinity Chromatography c->d Hypothesized Targets e Cellular Thermal Shift Assay (CETSA) c->e Hypothesized Targets f Drug Affinity Responsive Target Stability (DARTS) c->f Hypothesized Targets g Biochemical Assays d->g e->g f->g h Cell-Based Functional Assays g->h i Genetic Approaches (siRNA/CRISPR) h->i

Caption: A streamlined workflow for therapeutic target identification and validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to detect direct target engagement in a cellular context.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line for oncology targets, or a neuronal cell line for neurological targets) to 80-90% confluency.

    • Treat the cells with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against the hypothesized target proteins.

  • Data Analysis:

    • Quantify the band intensities on the Western blots.

    • Plot the fraction of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Target Validation

Once potential targets are identified, their biological relevance and therapeutic potential must be rigorously validated.[10][11][12]

Mandatory Visualization: Hypothetical MAPK Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine->MEK Inhibition?

Caption: A potential mechanism of action via inhibition of the MAPK pathway.

Experimental Protocol: Kinase Inhibition Assay (Example: MEK Kinase)

This protocol describes a biochemical assay to determine if N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine directly inhibits the enzymatic activity of a specific kinase, such as MEK.

  • Reagents and Materials:

    • Recombinant active MEK1 enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100).

    • ATP.

    • Substrate (e.g., inactive ERK2).

    • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine stock solution in DMSO.

    • A known MEK inhibitor as a positive control (e.g., Trametinib).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and the positive control in kinase buffer.

    • In a 96-well or 384-well plate, add the kinase, substrate, and compound/control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence generated from the conversion of ADP to ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amineMEK175
Trametinib (Positive Control)MEK11.2

Note: These are hypothetical results for illustrative purposes.

Part 4: Concluding Remarks and Future Directions

This guide has provided a comprehensive and technically detailed framework for the systematic identification and validation of therapeutic targets for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. By leveraging the known pharmacology of the privileged isoxazole scaffold, we have formulated rational hypotheses for its potential mechanisms of action. The outlined workflow, integrating in silico, in vitro, and cell-based methodologies, provides a robust pathway to de-risk and advance this promising compound in the drug discovery pipeline. The successful execution of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the pharmacological landscape of 3,5-disubstituted isoxazoles.

References

  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes.
  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Gruber, C. W., & Muttenthaler, M. (2012). Assay strategies for identification of therapeutic leads that target protein trafficking. PMC.
  • Mestres, J. (2014). Molecular Target Validation in preclinical drug discovery.
  • Sygnature Discovery. (n.d.). Target Validation.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • ACROBiosystems. (2024, July 2). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification.
  • BenchChem. (2025). A Technical Guide to Target Identification for Novel Therapeutics: A Methodological Overview.
  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
  • Carta, A., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Barattucci, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing.
  • Guidechem. (n.d.). n-methyl-n-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine.
  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Publications.
  • Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole.
  • Echemi. (n.d.). N-METHYL-N-[(5-PHENYLISOXAZOL-3-YL)METHYL]AMINE.
  • da Silva, A. B., et al. (2013). 5-(4-pyridyl)-4,5- dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Semantic Scholar.
  • Amerigo Scientific. (n.d.). N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.
  • ChemicalBook. (n.d.). N-METHYL-N-[(5-METHYL-3-PHENYLISOXAZOL-4-YL)METHYL]AMINE.
  • BenchChem. (n.d.). Enhancing the bioactivity of 4-Methyl-5-phenylisoxazole derivatives.
  • Wikipedia. (n.d.). O-4210.
  • PubChem. (n.d.). N-methyl-N-benzylnitrosamine.
  • MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Comprehensive Analytical Characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Abstract This document provides a comprehensive guide to the analytical methodologies for the complete characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (CAS 852431-02-8), a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the complete characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (CAS 852431-02-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated methods for identity, purity, and structural confirmation. We will cover orthogonal analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Infrared (IR) Spectroscopy for functional group analysis. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.

Introduction

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a disubstituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] Given its potential as a pharmacophore or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is imperative to ensure its identity, purity, and stability. Inadequate characterization can lead to erroneous biological data and compromise patient safety in a clinical setting.

This guide presents a multi-faceted analytical approach, ensuring a comprehensive and trustworthy characterization of the target molecule. The methods are designed to be complementary, providing orthogonal data points that, when combined, create a complete and validated profile of the compound.

Physicochemical Properties

A summary of the basic properties of the target compound is essential before commencing any analytical work.

PropertyValueSource
CAS Number 852431-02-8[1][2][3]
Molecular Formula C₁₁H₁₂N₂O[1][2][3]
Molecular Weight 188.23 g/mol [2]
Appearance (To be determined by analyst)
Solubility Soluble in Methanol, Acetonitrile, DMSO, Chloroform(Typical for similar structures)

Analytical Workflow Overview

A systematic workflow ensures that all critical quality attributes of the compound are assessed. The proposed workflow starts with chromatographic separation for purity, followed by spectroscopic analysis for structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structural Confirmation cluster_2 Data Analysis & Reporting Purity Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC-UV Analysis (Purity Assay, >98%) Purity->HPLC Inject Analysis Integrate & Correlate Data HPLC->Analysis Identity Sample Preparation (Dissolve in appropriate solvent) LCMS LC-MS Analysis (Confirm MW = 188.23) Identity->LCMS NMR NMR Spectroscopy (¹H, ¹³C for Structure) Identity->NMR IR FTIR Spectroscopy (Functional Groups) Identity->IR LCMS->Analysis NMR->Analysis IR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report

Caption: Overall analytical workflow for the characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the gold standard for determining the purity of chemical compounds by separating the main component from any impurities, byproducts, or starting materials.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reverse-phase HPLC (RP-HPLC) is the chosen method due to the moderate polarity of the target molecule. A non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is separated based on its hydrophobicity, and its concentration is determined by UV absorbance.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[7] A C18 column is selected for its versatility and excellent retention of aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ensure the amine is in its protonated form. Formic acid is MS-compatible.[8]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is used to ensure the elution of any potential impurities with different polarities.

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. The phenyl and isoxazole rings are expected to have strong absorbance at this wavelength. A full UV-Vis scan (diode array detector) is recommended to determine the optimal wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. From this, prepare a working solution of 0.1 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥98%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry. It is the definitive method for confirming the molecular weight of the compound. An electrospray ionization (ESI) source is ideal for this molecule as it is easily ionizable.

Protocol:

  • Instrumentation: An HPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.

  • LC Method: The HPLC method described in Section 4.1 can be directly adapted. The use of formic acid in the mobile phase makes it fully compatible with MS detection.[8]

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+. The secondary amine is readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 50 - 500. This range comfortably covers the expected molecular ion.

  • Data Interpretation: The primary goal is to observe the protonated molecular ion [M+H]⁺.

    • Expected m/z = (Molecular Weight of C₁₁H₁₂N₂O) + (Mass of H⁺)

    • Expected m/z = 188.09 + 1.01 = 189.10

Expected Fragmentation: While a single quadrupole MS primarily confirms the molecular weight, tandem MS (MS/MS) can provide structural information. The initial fragmentation of isoxazoles often involves the cleavage of the weak N-O bond.[9][10] For the target amine, α-cleavage next to the nitrogen is also a predominant fragmentation pathway.[11]

Precursor Ion (m/z)Expected Fragment Ion (m/z)Proposed Loss
189.10105.04Loss of C₄H₆N₂ (methylaminomethyl isoxazole fragment)
189.1044.05[CH₃-NH=CH₂]⁺ fragment from α-cleavage

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For 3,5-disubstituted isoxazoles, the chemical shift of the proton at the 4-position (H-4) is a key diagnostic signal.[12][13]

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum (proton-decoupled).

    • 2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be used to confirm assignments.

Predicted Chemical Shifts (¹H NMR):

  • Phenyl Protons: ~7.4-7.8 ppm (multiplet, 5H). Protons on the phenyl ring.

  • Isoxazole H-4 Proton: ~6.4-6.8 ppm (singlet, 1H). This is a characteristic chemical shift for the single proton on the isoxazole ring between the two substituents.[14]

  • Methylene Protons (-CH₂-): ~3.8-4.2 ppm (singlet, 2H). Protons of the methylene bridge.

  • N-Methyl Protons (-N-CH₃): ~2.4-2.6 ppm (singlet, 3H).

  • Amine Proton (-NH-): Variable, broad singlet. May not be observed or could be in the range of ~1.5-3.0 ppm.

Predicted Chemical Shifts (¹³C NMR):

  • Isoxazole C5: ~170 ppm. Carbon attached to the phenyl group.[14]

  • Isoxazole C3: ~161 ppm. Carbon attached to the methylamine group.[14]

  • Phenyl Carbons: ~125-131 ppm. Six distinct signals for the phenyl ring.

  • Isoxazole C4: ~98-102 ppm. The CH carbon of the isoxazole ring.[14]

  • Methylene Carbon (-CH₂-): ~45-50 ppm.

  • N-Methyl Carbon (-N-CH₃): ~35-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400 (broad)N-H StretchSecondary Amine
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic (CH₃, CH₂)
~1610, 1580, 1490C=C StretchAromatic Ring
~1450-1400C=N StretchIsoxazole Ring
~1250C-N StretchAmine

Conclusion

The application of this multi-technique analytical workflow provides a robust and reliable characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. The combination of chromatographic separation with spectroscopic analysis ensures the unambiguous confirmation of the compound's identity, purity, and structure. These protocols are designed to be a foundational resource for scientists working with this compound, ensuring data integrity and adherence to high scientific standards.

References

  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. Available from: [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Available from: [Link]

  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. Available from: [Link]

  • Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Available from: [Link]

  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. Available from: [Link]

  • Mass spectrometry of oxazoles. HETEROCYCLES. Available from: [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. Available from: [Link]

  • Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. Synlett. Available from: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • 5-phenylisoxazole. ChemSrc. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Amerigo Scientific. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. Available from: [Link]

  • Preparation method of isoxazole compound. Google Patents.
  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). MDPI. Available from: [Link]

  • N-Methyl-N-nitrosoaniline. PubChem. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. PubMed Central. Available from: [Link]

  • Method for trace determination of N-nitrosamines impurities in metronidazole benzoate using high-performance liquid chromatography coupled with atmospheric-pressure chemical ionization tandem mass spectrometry. PubMed. Available from: [Link]

Sources

Application

Application Note: A Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purification of Isoxazole Derivatives

Introduction: The Significance of Purity for Isoxazole Derivatives in Research and Development Isoxazole derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for Isoxazole Derivatives in Research and Development

Isoxazole derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents and functional materials.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point in drug discovery and development.[1][2] The journey from a crude synthetic reaction mixture to a highly pure isoxazole derivative, suitable for downstream applications such as biological screening or formulation, is a critical and often challenging step. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for achieving the stringent purity requirements of these valuable compounds.[3][4]

This comprehensive guide provides a detailed exploration of the principles and practices for the successful purification of isoxazole derivatives using preparative reverse-phase HPLC. We will delve into the nuances of method development, the practicalities of scaling up from analytical to preparative scale, and robust troubleshooting strategies to overcome common purification hurdles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize their purification workflows for this important class of molecules.

Understanding the Analyte: The Chemical Personality of Isoxazole Derivatives

The successful purification of any compound begins with a thorough understanding of its physicochemical properties. Isoxazole derivatives, while sharing a common heterocyclic core, can exhibit a wide range of polarities and chemical behaviors based on their substitution patterns.

  • Polarity and Hydrophobicity: The nature of the substituents on the isoxazole ring dictates the overall polarity of the molecule. For instance, the presence of alkyl or aryl groups will increase hydrophobicity, leading to longer retention times in reverse-phase HPLC. Conversely, the introduction of polar functional groups such as hydroxyl, carboxyl, or amino moieties will decrease retention.

  • Acidity and Basicity: The nitrogen atom in the isoxazole ring is weakly basic. However, the presence of acidic or basic functional groups on the substituents will have a more pronounced effect on the molecule's ionization state. The pH of the mobile phase is a critical parameter to control, as it can significantly alter the retention and peak shape of ionizable isoxazole derivatives.[5][6]

  • Steric Effects: The size and spatial arrangement of substituents can influence how the molecule interacts with the stationary phase. Steric hindrance may affect the binding affinity and, consequently, the retention time.[2][7][8]

A foundational understanding of these properties for your specific isoxazole derivative is paramount for making informed decisions during method development.

The Workhorse of Purification: Reverse-Phase HPLC

For the purification of most isoxazole derivatives, which are typically small organic molecules with varying degrees of hydrophobicity, reverse-phase HPLC (RP-HPLC) is the method of choice.[3][4][9] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.

Core Principles of Separation in RP-HPLC

The separation in RP-HPLC is driven by the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase.

  • Hydrophobic Interactions: Nonpolar (hydrophobic) molecules have a stronger affinity for the nonpolar stationary phase and will be retained longer on the column.

  • Mobile Phase Strength: The organic solvent in the mobile phase is referred to as the "strong" solvent because it reduces the polarity of the mobile phase and elutes the analytes from the column. Increasing the concentration of the organic solvent decreases the retention time.

A Systematic Approach to Method Development

A well-designed method development strategy is the cornerstone of a successful purification. The goal is to achieve adequate resolution between the target isoxazole derivative and its impurities with a reasonable run time.

The Method Development Workflow

Caption: A systematic workflow for HPLC method development.

Step 1: Analytical Method Development - The Scouting Phase

Before committing to a large-scale preparative run, it is essential to develop and optimize the separation at an analytical scale. This minimizes the consumption of valuable sample and solvents.[10]

Instrumentation and Materials (Analytical)

ComponentSpecificationRationale
HPLC System Analytical HPLC with UV-Vis or PDA detectorStandard for method development. PDA provides spectral information for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µmA good starting point for a wide range of small molecules.
Mobile Phase A HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA)Acidic modifier improves peak shape for basic compounds and provides protons for mass spectrometry.[9]
Mobile Phase B HPLC-grade acetonitrile or methanol with 0.1% formic acid or TFACommon organic modifiers in RP-HPLC. Acetonitrile often provides better resolution and lower backpressure.[11]
Sample Crude isoxazole derivative dissolved in a suitable solvent (e.g., DMSO, mobile phase)Ensure complete dissolution and compatibility with the mobile phase.

Protocol: Analytical Scouting Gradient

  • Sample Preparation: Dissolve a small amount of the crude isoxazole derivative in a minimal volume of a suitable solvent to create a stock solution (e.g., 1-5 mg/mL).

  • System Equilibration: Equilibrate the analytical column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Injection: Inject a small volume of the sample (e.g., 5-10 µL).

  • Gradient Elution: Run a broad linear gradient to survey the retention behavior of the components. A typical scouting gradient is:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the target isoxazole derivative and the resolution from its nearest eluting impurities.

Step 2: Method Optimization - Fine-Tuning the Separation

Based on the results of the scouting run, the method can be optimized to improve resolution and reduce run time.

  • Gradient Modification: If the peaks of interest elute too early or too late, adjust the gradient slope. For closely eluting peaks, a shallower gradient in the region of interest can improve resolution.

  • Mobile Phase pH: For ionizable isoxazole derivatives, the pH of the mobile phase is a powerful tool for manipulating retention and selectivity.[5][6] It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[5]

  • Organic Modifier: If resolution is still not optimal, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent-analyte interactions.[11]

Step 3: Scaling Up to Preparative HPLC

Once a satisfactory analytical method has been developed, it can be scaled up to a preparative scale for purification of larger quantities of the isoxazole derivative. The primary goal of scaling up is to maintain the resolution achieved at the analytical scale while increasing the sample load.

The Scale-Up Workflow

Caption: A streamlined workflow for scaling up to preparative HPLC.

Instrumentation and Materials (Preparative)

ComponentSpecificationRationale
HPLC System Preparative HPLC with a high-pressure pump, a large-volume injector, and a fraction collectorCapable of handling higher flow rates and larger sample volumes.[10]
Column C18, 20-50 mm ID, 150-250 mm length, 5-10 µmLarger diameter for increased loading capacity. Larger particle size to reduce backpressure.[12]
Mobile Phase Same as analytical method, but in larger volumesConsistency is key for predictable results.
Sample Crude isoxazole derivative dissolved in a minimal volume of solventHigh concentration is desirable for loading.

Protocol: Preparative Purification

  • Calculate Scaled Parameters:

    • Flow Rate: Scale the flow rate based on the cross-sectional area of the columns:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Gradient Time: The gradient time should be kept proportional to the column volume.

    • Injection Volume: The injection volume can be scaled up based on the column volume.

  • Sample Preparation: Dissolve the crude product in the minimum amount of a suitable solvent. If the solubility is low, a stronger solvent than the initial mobile phase can be used, but the injection volume should be kept small to avoid peak distortion.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Injection: Inject the concentrated sample onto the column.

  • Gradient Elution: Run the scaled-up gradient.

  • Fraction Collection: Collect fractions based on the UV detector signal. Modern fraction collectors can be programmed to collect based on peak threshold, slope, or time.[13][14][15]

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Case Study: Purification of Representative Isoxazole Derivatives

Derivative TypeStructure (Example)Key ChallengeRecommended Approach
Nonpolar 3,5-DiphenylisoxazoleHigh hydrophobicity, potential for poor solubility in highly aqueous mobile phases.Use a higher percentage of organic modifier in the starting conditions. A C18 column is well-suited.
Polar 3-Carboxy-5-phenylisoxazolePoor retention on standard C18 columns.Use a more aqueous mobile phase. Consider a polar-embedded or AQ-type C18 column. Adjusting the pH to suppress ionization of the carboxylic acid will increase retention.
Basic 5-(Aminomethyl)-3-phenylisoxazolePeak tailing due to interaction with residual silanols on the silica support.Use a mobile phase with a low pH (e.g., 0.1% TFA) to protonate the amine and minimize silanol interactions. An end-capped, high-purity silica column is recommended.

Troubleshooting Common HPLC Purification Issues

Even with a well-developed method, challenges can arise during the purification process. Here are some common problems and their solutions:

IssuePotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., basic compounds with silanols). Column overload.Adjust mobile phase pH. Add a competing base (e.g., triethylamine) in small amounts. Reduce sample load. Use an end-capped column.[16][17]
Peak Fronting Sample solvent stronger than the mobile phase. Column overload.Dissolve the sample in the initial mobile phase. Reduce sample concentration.[18]
Split Peaks Partially clogged column frit. Column void. Sample solvent incompatibility.Reverse flush the column. Replace the column. Ensure sample is dissolved in a compatible solvent.[16][18]
High Backpressure Blockage in the system (e.g., column frit, tubing). Precipitated buffer.Filter the sample and mobile phases. Flush the system with a strong solvent. Ensure buffer solubility in the organic modifier.[19][20]
Poor Resolution Inadequate method optimization. Column degradation.Re-optimize the gradient. Try a different organic modifier or column chemistry. Replace the column.[17]

Validation and Purity Confirmation

The ultimate goal of purification is to obtain a compound of a desired purity. Therefore, it is crucial to validate the purity of the final product.

  • Analytical HPLC: The primary method for assessing purity. A high-resolution analytical method should be used to detect any potential impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can also be used to assess purity.

For pharmaceutical applications, a more rigorous validation of the analytical method used for purity assessment is required, following guidelines such as those from the International Council for Harmonisation (ICH).[21][22][23][24]

Conclusion: A Pathway to Pure Isoxazole Derivatives

The successful HPLC purification of isoxazole derivatives is an achievable goal with a systematic and well-informed approach. By understanding the chemical nature of the target molecule, diligently developing and optimizing the separation method at an analytical scale, and carefully scaling up to a preparative scale, researchers can consistently obtain high-purity compounds. This guide provides a robust framework and practical protocols to navigate the challenges of purification, ultimately enabling the advancement of research and development in the many fields where isoxazole derivatives play a crucial role.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Huber, U., et al. (2004). Optimal fraction collecting in preparative LC/MS. Journal of Combinatorial Chemistry, 6(2), 159-64. [Link]

  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]

  • Agilent. (2023, February 1). Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • Separation Science. (2023, December 8). Developing Strategies for Preparative HPLC. Separation Science. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]

  • GenTech Scientific. (2020, November 16). A Guide To Troubleshooting Your HPLC System. GenTech Scientific. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2022). HPLC Method Development and Validation: A Review. [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]

  • LCGC International. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC International. [Link]

  • Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Gilson. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Shimadzu. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. [Link]

  • LCGC North America. (2004, October 1). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. [Link]

  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). Sources of Pharmaceutical Impurities in Formulations: - A Review. [Link]

  • World Journal of Advanced Research and Reviews. (2023). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. [Link]

  • Journal of Pharma and Biomedics. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. [Link]

  • World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmaceutical Research. [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method usi. The Pharmaceutical and Chemical Journal. [Link]

  • Molecules. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Molecules. (2012). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Journal of Chromatographic Science. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. PubMed. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Chemical Communications. (2021). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. RSC Publishing. [Link]

  • Molecules. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]

  • Organic & Biomolecular Chemistry. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]

  • Asian Journal of Research in Chemistry. (2025). Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. [Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopic Analysis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Abstract This document provides a comprehensive guide and detailed protocols for the structural characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the structural characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, instrument configuration, and data acquisition for both one-dimensional proton (¹H) and carbon-13 (¹³C) NMR experiments. Furthermore, this note presents an in-depth analysis of the expected spectra, including predicted chemical shifts, multiplicities, and integration values, correlating them directly to the molecular structure. This guide is intended for researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development who require robust methods for the structural elucidation of heterocyclic compounds.

Introduction and Scientific Context

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (CAS No: 852431-02-8, Formula: C₁₁H₁₂N₂O) belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole moieties are significant pharmacophores in medicinal chemistry, forming the core of several commercial drugs and serving as versatile synthons in organic synthesis.[2] Accurate and unambiguous structural verification is a critical step in the synthesis and development of such compounds.

High-resolution NMR spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note establishes a validated workflow for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring data integrity and confidence in structural assignment.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals requires a systematic numbering of the atoms in the molecule. The structure and IUPAC-compliant numbering for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine are presented below. This numbering scheme will be used throughout the document for spectral assignments.

Figure 1: Molecular structure of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine with atom numbering.

Experimental Protocols

This section outlines the step-by-step methodology for preparing the NMR sample and acquiring high-quality spectral data.

Materials and Equipment
  • Analyte: N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (>98% purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, vortex mixer, and a high-field NMR spectrometer (e.g., 400 MHz or higher).

Rationale for Solvent Selection

The choice of solvent is critical for NMR analysis.

  • CDCl₃: It is a versatile solvent for a wide range of organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) rarely overlap with key analyte signals. It is the primary recommendation for this compound.

  • DMSO-d₆: This is a more polar solvent, useful if solubility in CDCl₃ is limited. The residual proton signal appears around δ 2.50 ppm, and the carbon signals are at δ 39.52 ppm.[3] It is also useful for observing exchangeable protons like N-H, which tend to appear as broader, more distinct signals in DMSO-d₆.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Final Check: Ensure the liquid column height is sufficient for the spectrometer's probe (typically ~4-5 cm). Cap the NMR tube securely.

NMR Data Acquisition Workflow

The following workflow ensures consistent and high-quality data acquisition.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference to TMS (0 ppm) I->J K Integration & Peak Picking J->K L Final Analysis K->L Structural Elucidation

Figure 2: Standard experimental workflow for NMR analysis.
Recommended Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer and can be adjusted for other field strengths.

Parameter¹H Experiment¹³C {¹H} Experiment
Pulse Program zg30zgpg30 (proton decoupled)
Spectral Width ~16 ppm~240 ppm
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay (d1) 2.0 s2.0 s
Number of Scans (ns) 8-161024-2048
Temperature 298 K298 K

Spectral Interpretation and Analysis

The key to structural verification lies in the detailed analysis of the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integrals (relative number of protons).

Predicted ¹H NMR Spectrum

The molecule has several distinct proton environments. The expected chemical shifts are based on established ranges for similar functional groups.[4][5][6]

Protons (Atom No.)Functional GroupPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H on C13N-CH₃ 2.3 – 2.6Singlet (s)3HAliphatic methyl group attached to nitrogen.[7]
H on NN-H 1.5 – 3.0 (variable)Broad Singlet (br s)1HExchangeable proton; position and shape are concentration and solvent dependent.[8]
H on C6Isoxazole-CH₂ -N3.8 – 4.2Singlet (s)2HMethylene group deshielded by both the isoxazole ring and the nitrogen atom.[9][10]
H on C4Isoxazole CH 6.7 – 7.0Singlet (s)1HOlefinic proton on the electron-rich isoxazole ring.[2]
H on C9, C11Phenyl (meta -H)7.3 – 7.5Triplet-like (m)2HAromatic protons meta to the isoxazole ring.
H on C10Phenyl (para -H)7.3 – 7.5Triplet-like (m)1HAromatic proton para to the isoxazole ring.
H on C8, C12Phenyl (ortho -H)7.7 – 7.9Doublet-like (m)2HAromatic protons ortho to the isoxazole ring, deshielded by proximity to the heterocycle.[11]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The predicted chemical shifts are based on data for similar heterocyclic systems.[12][13][14]

Carbon (Atom No.)Functional GroupPredicted Shift (δ, ppm)Rationale
C13N-C H₃35 – 45Aliphatic carbon attached to nitrogen.
C6Isoxazole-C H₂-N45 – 55Methylene carbon deshielded by adjacent heteroatoms.
C4Isoxazole C H97 – 105sp² carbon in the isoxazole ring, shielded relative to other aromatic carbons.[2]
C10Phenyl (para -C)128 – 131Aromatic carbon.
C9, C11Phenyl (meta -C)128 – 130Aromatic carbons.
C8, C12Phenyl (ortho -C)125 – 128Aromatic carbons.
C7Phenyl (ipso -C)127 – 132Quaternary carbon attached to the isoxazole ring.
C3Isoxazole (C -CH₂)160 – 165sp² carbon at the 3-position of the isoxazole ring.
C5Isoxazole (C -Ph)168 – 172sp² carbon at the 5-position of the isoxazole ring, significantly deshielded.[11]

Advanced Analysis and Verification

For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this molecule, it would primarily confirm the couplings within the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This is essential for definitively assigning each protonated carbon signal (e.g., linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~50 ppm to confirm the C6 methylene group).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary (non-protonated) carbons like C3, C5, and C7.

Conclusion

The protocols and spectral predictions detailed in this application note provide a robust framework for the NMR analysis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of expected chemical shifts serve as a reliable guide for spectral interpretation, enabling confident structural verification. For definitive assignments, the use of 2D NMR techniques such as HSQC and HMBC is highly recommended.

References

  • Ulusoy, N., Gümüş, F., & Öcal, N. (2015). Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate Derivatives. Molecules, 21(12), 1667. [Link]

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. [Link]

  • Patel, D., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source not specified, likely a supplementary information file from a journal]. [Link]

  • Zhang, Y., et al. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. The Royal Society of Chemistry. [Link]

  • Vashisht, K., Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • SpectraBase. (n.d.). 3-PHENYL-ISOXAZOLE. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Beilstein Journals. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Cambridge. (n.d.). NMR Spectroscopy - Chemical shifts. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Hugar, D. S., et al. (2017). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 190-196. [Link]

  • Massey University. (n.d.). H NMR Spectroscopy. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Phenylisoxazole Compounds

Introduction The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The precise structural characterization of these molecules is paramount during the drug discovery and development process to establish structure-activity relationships (SAR) and to meet regulatory requirements.[4] High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), has become an indispensable tool for the unambiguous identification and structural elucidation of novel 5-phenylisoxazole derivatives.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for the analysis of 5-phenylisoxazole compounds. It outlines detailed protocols for sample preparation, instrument setup, and data interpretation, with a focus on the characteristic fragmentation patterns that enable confident structural confirmation.

Core Principles of Mass Spectrometry for Heterocyclic Analysis

The analysis of nitrogen-containing heterocyclic compounds (NHCs) like 5-phenylisoxazoles by mass spectrometry relies on the generation of gas-phase ions from the analyte, followed by their separation based on their mass-to-charge ratio (m/z).[7][8][9] In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed.[10] This process provides a fragmentation "fingerprint" that is unique to the molecule's structure.[11]

The weak N-O bond within the isoxazole ring is a key feature that influences its fragmentation, making it a predictable site for cleavage and subsequent rearrangements.[1] Understanding these fragmentation pathways is crucial for interpreting the resulting mass spectra.

Experimental Workflow & Protocols

A generalized workflow for the analysis of 5-phenylisoxazole compounds is presented below. This workflow emphasizes a systematic approach from sample preparation to data analysis, ensuring reproducibility and high-quality results.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep Dissolve sample in LC-MS grade solvent (e.g., ACN:H2O) filter Filter through 0.22 µm syringe filter prep->filter lc Chromatographic Separation (C18 Column) filter->lc ms Full Scan MS (m/z 100-1000) lc->ms msms Product Ion Scan (MS/MS) on [M+H]+ ms->msms interpret Interpret Fragmentation Pattern msms->interpret confirm Confirm Structure interpret->confirm

Caption: General workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation

This protocol is designed for the preparation of a purified 5-phenylisoxazole compound for direct infusion or LC-MS analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the 5-phenylisoxazole compound and dissolve it in 1 mL of LC-MS grade acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 ACN:Water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid is crucial for promoting protonation and enhancing signal in positive ion mode.[5][6]

  • Filtration: Filter the working solution through a 0.22 µm PTFE or nylon syringe filter to remove any particulate matter that could interfere with the LC-MS system.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Protocol 2: LC-MS/MS Instrumentation and Data Acquisition

This protocol provides a starting point for developing an LC-MS/MS method on a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[4][10]

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase separation for many small molecules.[10]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient 5-95% B over 5-10 minutesA generic gradient suitable for screening; optimize as needed.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar, thermally labile molecules like many N-heterocycles.[12][13]
Ion Mode PositiveThe nitrogen atom in the isoxazole ring is readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity.
Source Temp. 120 - 150 °CPrevents solvent condensation without causing thermal degradation.
Full Scan (MS1) m/z 100 - 1000A wide scan range to capture the precursor ion and any potential adducts.
MS/MS Scan Product Ion ScanTo generate fragmentation data.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy ensures a wide range of fragments are produced, from low-energy (stable) to high-energy (smaller) fragments.

Fragmentation Analysis of the 5-Phenylisoxazole Core

The key to structural elucidation lies in the predictable fragmentation of the core structure. Upon collision-induced dissociation (CID), the protonated 5-phenylisoxazole molecule ([M+H]+) undergoes a characteristic series of bond cleavages. The most common pathway involves the cleavage of the weak N-O bond, which is a defining feature of the isoxazole ring system.[1]

A primary fragmentation event is the cleavage of the isoxazole ring to generate a benzoyl cation or related species. For the parent 5-phenylisoxazole (C9H7NO, Exact Mass: 145.05), the protonated molecule ([M+H]+) has an m/z of 146.06. A key fragment observed is often the benzoyl cation at m/z 105.

G cluster_main Proposed Fragmentation of 5-Phenylisoxazole M [5-Phenylisoxazole+H]+ m/z 146 F1 [Benzoyl Cation] m/z 105 M->F1 -[C2H2NO]• F2 [Phenyl Cation] m/z 77 F1->F2 -CO F3 [C4H3+] m/z 51 F2->F3 -C2H2

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the In Vitro Characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Recognizing the limited publicly available data on this specific molecule, we present a logical, tiered experimental workflow designed to systematically evaluate its biological activity in cell culture systems. This guide is intended for researchers, scientists, and drug development professionals. We begin with foundational protocols for compound handling and solubility assessment, proceed to robust methods for determining cytotoxicity and cell viability, and culminate in advanced assays to explore potential anti-inflammatory and anti-cancer mechanisms of action. The protocols are presented with detailed, step-by-step instructions and explanations of the underlying scientific principles, ensuring a self-validating experimental approach.

Introduction: The Isoxazole Scaffold and the Unexplored Potential of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects. This functional versatility stems from the isoxazole core's electronic properties and its capacity to engage in diverse interactions with biological targets.[1] Notable examples of isoxazole-containing molecules in clinical use or advanced development include kinase inhibitors and anti-inflammatory agents.[2][3]

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (CAS: 852431-02-8) is a member of this promising class of compounds.[4][5] However, a review of the current scientific literature reveals a scarcity of data regarding its specific biological effects. This presents both a challenge and an opportunity. The structural similarity to other biologically active phenylisoxazoles suggests a high probability of discovering novel cellular activities.

This guide, therefore, serves as a foundational roadmap for the initial exploration of this compound. The following sections provide a systematic workflow, moving from essential preparatory steps to a comprehensive, multi-faceted analysis of the compound's impact on mammalian cells in vitro.

Foundational Protocols: Compound Handling and Preparation

Accurate and reproducible results begin with proper handling and preparation of the test compound. The following protocols are critical for ensuring the integrity of your experiments.

Safety and Handling

As N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is an uncharacterized compound, it must be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder.

  • MSDS: Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for specific handling and disposal information. In the absence of an MSDS, treat the compound as potentially hazardous.

Solubility Testing and Stock Solution Preparation

A soluble and stable stock solution is paramount for accurate dosing in cell culture assays.

Protocol: Solubility Assessment and Stock Solution Preparation

  • Solvent Selection: Begin by testing solubility in common, cell culture-compatible solvents. The recommended starting solvent is dimethyl sulfoxide (DMSO).[6]

  • Small-Scale Test:

    • Weigh out a small amount (e.g., 1-5 mg) of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

    • Add a measured volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate gently to facilitate dissolution. Visually inspect for any particulates. If the compound does not dissolve, test alternative solvents like ethanol, though DMSO is generally preferred for its high solubilizing capacity and compatibility with most assays.[7]

  • High-Concentration Stock Preparation:

    • Based on the solubility test, prepare a primary stock solution at a confirmed soluble concentration (e.g., 10 mM) in sterile-filtered DMSO.[8]

    • Calculation: For a 10 mM stock solution of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (MW: 188.23 g/mol ), dissolve 1.8823 mg in 1 mL of DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6]

    • Store aliquots at -20°C or -80°C, protected from light.

Crucial Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be toxic to cells. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of your compound.[7]

Tier 1 Assays: Determining Cytotoxicity and Cell Viability

The first critical step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. These assays identify the concentrations at which the compound is non-toxic, partially inhibitory, and completely cytotoxic. This information is essential for designing subsequent mechanistic studies.[9]

G cluster_0 Experimental Workflow A Prepare Compound Stock Solution B Tier 1: Determine Cytotoxicity (IC50) (e.g., MTT, alamarBlue, LDH Assays) A->B C Tier 2: Investigate Mechanism of Action (at non-cytotoxic and IC50 concentrations) B->C Inform Dosing F Tier 3: Screen for Specific Biological Activity B->F Inform Dosing D Apoptosis Assays (e.g., Caspase-Glo) C->D E Cell Cycle Analysis (Flow Cytometry) C->E G Anti-inflammatory Assays (e.g., NF-κB Reporter, COX-2 Activity) F->G H Anti-cancer Assays (e.g., Colony Formation, Migration) F->H

Caption: General workflow for in vitro characterization.

Metabolic Activity as an Indicator of Viability: MTT & alamarBlue Assays

MTT and alamarBlue (Resazurin) assays are colorimetric/fluorometric methods that measure the metabolic activity of a cell population. Viable, metabolically active cells reduce the reagent to a colored or fluorescent product, providing a quantitative measure of viability.[10]

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Seeding:

    • Select appropriate cell lines. For a general screen, a common cancer cell line (e.g., HeLa, A549) and a non-cancerous line (e.g., HEK293, NIH/3T3) are recommended.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine from your stock solution in complete culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[1]

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity and necrosis.[13]

Protocol: Cytotoxicity Assessment using LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run this assay in parallel with a viability assay using a duplicate plate.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are highly recommended for reproducibility).[14]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement and Analysis:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[15]

    • Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent provided in the kit).[16]

Assay Principle Endpoint Measured Typical Application
MTT / alamarBlue Enzymatic reduction of a substrate by metabolically active cells.[10]Cell Viability / ProliferationDetermining IC₅₀, assessing cytostatic effects.
LDH Release Release of cytosolic LDH from cells with compromised membrane integrity.[13]Cytotoxicity / NecrosisQuantifying cell death, distinguishing from anti-proliferative effects.

Tier 2 Assays: Elucidating the Mechanism of Action

Once the IC₅₀ value is established, the next logical step is to investigate how the compound affects the cells. Experiments should be conducted at concentrations around the IC₅₀ and at non-toxic concentrations to distinguish between specific and general toxic effects.

Investigating Programmed Cell Death: Apoptosis Assays

Apoptosis is a form of programmed cell death characterized by the activation of caspase enzymes. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method to quantify the activity of executioner caspases 3 and 7.[2][17]

Protocol: Caspase-3/7 Activity Measurement

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.

    • Treat cells with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[18]

    • Add the reagent directly to the wells at a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).[19]

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

Assessing Effects on Cell Division: Cell Cycle Analysis

Many anti-cancer compounds function by arresting the cell cycle at specific checkpoints. Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][20]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 0.5-1 x 10⁶ cells per well).

    • Treat cells with the compound at desired concentrations for a full cell cycle duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[21]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[22]

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, while cells in G2/M will have 4N DNA. Cells in S phase will have an intermediate DNA content.

    • Quantify the percentage of cells in each phase using cell cycle analysis software. Compare the distribution in treated samples to the vehicle control.

Parameter Vehicle Control Compound (0.5x IC₅₀) Compound (1x IC₅₀) Compound (2x IC₅₀)
% Cells in G0/G1 e.g., 60%
% Cells in S e.g., 25%
% Cells in G2/M e.g., 15%
% Sub-G1 (Apoptosis) e.g., <2%

Table for summarizing hypothetical cell cycle analysis data.

Tier 3 Assays: Screening for Potential Biological Activity

Based on the broad activities of the isoxazole class, initial screening efforts for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine could logically focus on anti-inflammatory and anti-cancer pathways.

Anti-Inflammatory Potential

Inflammation is often driven by the activation of the NF-κB signaling pathway and the activity of cyclooxygenase (COX) enzymes.[3]

G cluster_1 Hypothetical Anti-Inflammatory MOA Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Compound N-Methyl-N-[(5-phenylisoxazol- 3-yl)methyl]amine Compound->IKK Inhibits? NFkB NF-κB (p65/p50) Compound->NFkB Inhibits translocation? IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription

Caption: Potential points of inhibition in the NF-κB pathway.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).

  • Procedure:

    • Seed the reporter cells and allow them to attach.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like TNF-α or Lipopolysaccharide (LPS) to activate the NF-κB pathway.[23]

    • After an appropriate incubation time (e.g., 6-8 hours), measure the reporter gene expression (luminescence or fluorescence).

    • A reduction in the reporter signal in compound-treated cells compared to stimulated-only cells indicates potential inhibition of the NF-κB pathway.

Protocol: COX-2 Activity Assay

  • Method: Use a commercially available COX-2 inhibitor screening kit (colorimetric or fluorometric). These kits typically use purified COX-2 enzyme.[24][25][26]

  • Procedure:

    • Perform the assay according to the manufacturer's protocol.

    • Incubate the purified COX-2 enzyme with various concentrations of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the output (absorbance or fluorescence), which is proportional to COX-2 activity.

    • Compare the activity in the presence of the compound to a no-inhibitor control to determine the percentage of inhibition.

Conclusion and Future Directions

This document provides a structured and comprehensive framework for the initial in vitro characterization of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. By following this tiered approach—starting with fundamental cytotoxicity and proceeding to mechanistic and activity-based screening—researchers can efficiently generate a robust preliminary profile of this novel compound. The data obtained from these protocols will be invaluable for guiding future research, including target identification studies, in vivo efficacy models, and further structure-activity relationship (SAR) analyses.

References

  • Benchchem. (2025). High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols.
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • Alfa Chemistry. (n.d.). CAS 852431-02-8 N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website.
  • Benchchem. (2025). General Protocol for Characterization of a Novel Compound in Cell Culture.
  • Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Echemi. (n.d.). N-METHYL-N-[(5-PHENYLISOXAZOL-3-YL)METHYL]AMINE.
  • ResearchGate. (2015). MTT Proliferation Assay Protocol.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue Protocols. Retrieved from [Link]

  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • American Chemical Society. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
  • Oxford Academic. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]

  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities.
  • WJPR. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • WJPR. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Cell Culture.
  • Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Benchchem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Reaction Biology. (2025). COX-2 Biochemical Activity Assay Service.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.
  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • MyBioSource. (n.d.). COX-2 assay kit-AHC69389.1.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Isoxazole Compounds

This document provides a detailed framework for researchers, scientists, and drug development professionals engaged in evaluating the antimicrobial properties of novel or modified isoxazole compounds. The protocols herei...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed framework for researchers, scientists, and drug development professionals engaged in evaluating the antimicrobial properties of novel or modified isoxazole compounds. The protocols herein are designed to establish a comprehensive antimicrobial profile, moving logically from initial screening to a nuanced understanding of the compound's mode and rate of action, and concluding with essential preclinical safety assessments. The causality behind each experimental choice is explained to empower researchers to not only follow the steps but also to interpret the results with confidence and scientific integrity.

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its versatile synthetic accessibility and its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] A rigorous and standardized assessment of any new isoxazole derivative is paramount to understanding its potential as a therapeutic agent. This guide follows an integrated workflow, emphasizing adherence to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data is reproducible, comparable, and reliable.[4][5][6]

Overall Assessment Workflow

A thorough evaluation of an investigational compound requires a multi-stage approach. The workflow begins with broad screening, funnels down to quantitative potency determination, characterizes the nature of the antimicrobial effect, and finally, assesses preliminary safety.

Antimicrobial Assessment Workflow cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Preclinical Safety A Qualitative Screening (Agar Disk Diffusion) B Quantitative Potency (MIC Determination) A->B Identifies active compounds C Static vs. Cidal? (MBC Assay) B->C Quantifies killing concentration D Rate of Activity (Time-Kill Kinetics) C->D Characterizes killing dynamics E Selective Toxicity? (Mammalian Cytotoxicity Assay) D->E Evaluate therapeutic window F Comprehensive Antimicrobial Profile E->F

Caption: High-level workflow for antimicrobial compound evaluation.

Part 1: Initial Screening and Potency Determination

The first phase aims to identify if the isoxazole compound possesses any antimicrobial activity and, if so, to quantify its potency.

Protocol: Agar Disk Diffusion (Kirby-Bauer Method)

Scientific Rationale: The disk diffusion test is a fundamental, widely used qualitative or semi-quantitative method for preliminary susceptibility screening.[7][8][9] It operates on the principle of diffusion: the compound migrates from a saturated paper disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a "zone of inhibition" (ZOI). The diameter of this zone provides a preliminary indication of the compound's efficacy.[10]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application:

    • Prepare sterile 6-mm paper disks. Aseptically apply a known, fixed amount of the isoxazole compound solution (e.g., 10 µL of a 1 mg/mL stock) to each disk.

    • Causality Note: The choice of solvent is critical, especially for poorly soluble isoxazoles.[12][13][14] Dimethyl sulfoxide (DMSO) is commonly used. A solvent-only control disk must be included to ensure the solvent itself has no antimicrobial activity.[15]

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure complete contact. Space disks far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Result Interpretation:

    • Measure the diameter of the ZOI in millimeters (mm). Compare these values against standardized tables from CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R). For novel compounds without established breakpoints, the ZOI diameter is used for relative comparison against other compounds or known antibiotics.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the first key quantitative metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18] This assay is the gold standard for susceptibility testing and is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations. It provides the foundational data point for further characterization.[12][19]

MIC Assay Plate Layout cluster_0 96-Well Plate cluster_1 Legend C1 1 (High Conc) C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 (Low Conc) C11 11 (Growth Ctrl) C12 12 (Sterility Ctrl) A1 A2 A3 A4 A5 A6 A7 A8 A9 A10 A11 A12 L1 No Growth (Clear) L1_label No Growth (Clear) L2 MIC (First Clear Well) L2_label MIC (First Clear Well) L3 Growth (Turbid) L3_label Growth (Turbid) L4 No Inoculum L4_label No Inoculum

Caption: Example MIC assay layout in a 96-well plate.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the isoxazole compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. For example, starting with a high concentration in column 1 and diluting across to column 10.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11]

  • Plate Inoculation:

    • Add the standardized inoculum to wells 1 through 11.

    • Self-Validation/Controls:

      • Growth Control (Column 11): Contains MHB and inoculum, but no compound. This well must show turbidity for the test to be valid.

      • Sterility Control (Column 12): Contains MHB only (no inoculum, no compound). This well must remain clear.

      • Solvent Control: If a solvent like DMSO is used, a separate control well containing inoculum and the highest concentration of DMSO used in the assay should be included to confirm it does not inhibit growth.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is read as the lowest compound concentration in which there is no visible growth (i.e., the first clear well).[17][20] Results are reported in µg/mL or mg/L.

CompoundTest OrganismMIC (µg/mL)
Isoxazole AStaphylococcus aureus8
Isoxazole AEscherichia coli64
Isoxazole BStaphylococcus aureus32
Isoxazole BEscherichia coli>128
CiprofloxacinStaphylococcus aureus1
CiprofloxacinEscherichia coli0.5
Caption: Example table of MIC results for two hypothetical isoxazole compounds against Gram-positive and Gram-negative bacteria, with a standard antibiotic for comparison.

Part 2: Characterizing the Mode of Action

Once potency (MIC) is established, the next critical step is to determine how the compound affects the microbe: does it merely inhibit growth (bacteriostatic) or does it actively kill the organism (bactericidal)?[21]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Scientific Rationale: The MBC assay is a direct extension of the MIC test. It determines the lowest concentration of a compound required to kill ≥99.9% of the initial bacterial inoculum.[11][22] The relationship between the MBC and MIC values is a standard metric for classifying the antimicrobial effect.[22]

Step-by-Step Protocol:

  • Prerequisite: An MIC assay must have been completed.

  • Subculturing:

    • From each well in the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, fixed-volume aliquot (e.g., 10 µL).

    • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is clearly visible in controls.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (a ≥3-log₁₀ reduction). Visually, this is the lowest concentration from which no colonies (or only 1-2 colonies) grow on the subculture plate.

    • MBC/MIC Ratio: Calculate the ratio of MBC to MIC.

      • Bactericidal: An MBC/MIC ratio of ≤ 4.[22]

      • Bacteriostatic: An MBC/MIC ratio of > 4.[22]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Isoxazole AS. aureus8162Bactericidal
Isoxazole BS. aureus32>256>8Bacteriostatic
Caption: Example MBC data and interpretation of the mode of action.
Protocol: Time-Kill Kinetic Assay

Scientific Rationale: While the MBC provides a single endpoint, a time-kill assay offers a dynamic view of the antimicrobial activity over time.[23] This is crucial for understanding the rate of killing and whether the effect is concentration-dependent or time-dependent.[22] A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL within a specified time (often 24 hours).[23][24]

Time-Kill Assay Workflow A Prepare Standardized Inoculum (~5 x 10⁵ CFU/mL) B Add Isoxazole Compound (e.g., 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 8, 24 hr) C->D E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates & Count Colonies (CFU) F->G H Plot log₁₀ CFU/mL vs. Time G->H

Caption: Experimental workflow for a time-kill kinetic assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in MHB (~5 x 10⁵ CFU/mL) as for the MIC assay.

    • Set up several flasks: one growth control (no compound) and one for each concentration of the isoxazole compound to be tested (typically multiples of the MIC, e.g., 1x, 2x, and 4x MIC).

  • Assay Start (T=0):

    • Add the compound to the respective flasks.

    • Immediately remove the T=0 sample from each flask. Perform a serial dilution in sterile saline/PBS and plate onto MHA to determine the starting CFU/mL count.

  • Time-Point Sampling:

    • Incubate the flasks at 37°C with agitation.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask and repeat the serial dilution and plating process.

  • Data Analysis:

    • After incubation, count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time.

    • Interpretation:

      • Bactericidal: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

      • Bacteriostatic: Little to no change in CFU/mL from the initial inoculum, with the count staying below that of the growth control.

      • No Effect: Growth curve parallels the growth control.

Part 3: Preclinical Safety Assessment

A potent antimicrobial is only a viable drug candidate if it is safe for the host. Therefore, assessing cytotoxicity against mammalian cells is a non-negotiable step in the evaluation process.[25][26]

Protocol: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

Scientific Rationale: The goal is to determine the concentration at which the isoxazole compound becomes toxic to host cells. Assays like the MTT or resazurin-based methods are colorimetric and measure the metabolic activity of cells.[27][28] Viable, metabolically active cells reduce the reagent to a colored product, whereas dead or dying cells lose this ability. The result is often expressed as the 50% cytotoxic concentration (CC₅₀).

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a relevant mammalian cell line (e.g., HEK293 human kidney cells, HepG2 liver cells, or human fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include a "cells only" control (no compound) and a "lysis" control (e.g., treated with Triton X-100 to achieve 100% cell death).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate for the recommended time (typically 2-4 hours).

    • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression to determine the CC₅₀ value.

    • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the MIC (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for the microbe over host cells and is a strong positive indicator for a drug candidate.

CompoundCC₅₀ (HEK293 cells, µg/mL)MIC (S. aureus, µg/mL)Selectivity Index (SI)
Isoxazole A128816
Isoxazole B64322
Caption: Example cytotoxicity data and calculation of the Selectivity Index. Isoxazole A shows more promising selective toxicity.

References

  • Kretschmer, D., Gekeler, C., Senn-Luder, M., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Kretschmer, D., Gekeler, C., Senn-Luder, M., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]

  • Unknown Author. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Available at: [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Time of Care. (n.d.). Bacteriostatic versus Bactericidal. Retrieved from [Link]

  • Unbound MED. (2025). Disk diffusion assay: Significance and symbolism. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Maciąg, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences. Available at: [Link]

  • Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Semantic Scholar. Available at: [Link]

  • Maciąg, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity evaluation of compound 9 on viability of mammalian cell lines by MTT assay. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Vasile, C. M., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences. Available at: [Link]

  • Maciąg, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health. Available at: [Link]

  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • El-Sayed, N. M. E., et al. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Helvetica Chimica Acta. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (n.d.). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07-A8. Regulations.gov. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. ResearchGate. Available at: [Link]

  • Kondrashova, E. A., et al. (2023). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. Bioorganic Chemistry. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Sim, Y. Y., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Current Drug Discovery Technologies. Available at: [Link]

  • Leite, C. A. P. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 5-Phenylisoxazole Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and selective enzyme inhibitory activity. This guide provides an in-depth exploration of the application of 5-phenylisoxazole derivatives as inhibitors of key enzyme classes implicated in a range of pathologies. We will delve into the mechanistic basis of their inhibitory action and provide detailed, field-proven protocols for their evaluation. This document is designed to empower researchers to effectively synthesize, screen, and characterize 5-phenylisoxazole-based enzyme inhibitors in a drug discovery and development setting.

Introduction: The 5-Phenylisoxazole Scaffold in Enzyme Inhibition

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. When substituted with a phenyl group at the 5-position, the resulting 5-phenylisoxazole core offers a unique combination of electronic and steric properties that facilitate interactions with the active sites of various enzymes. The aromatic nature of the phenyl ring allows for π-π stacking and hydrophobic interactions, while the isoxazole moiety can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the synthetic tractability of the 5-phenylisoxazole scaffold allows for the facile introduction of a wide array of substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This adaptability has led to the development of 5-phenylisoxazole derivatives as potent inhibitors of several important enzyme families, including:

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway.

  • 5-Lipoxygenase (5-LOX): Involved in the biosynthesis of pro-inflammatory leukotrienes.

  • Xanthine Oxidase (XO): A critical enzyme in purine metabolism, implicated in gout.

  • Histone Deacetylases (HDACs): Epigenetic modifiers that are targets in cancer therapy.

  • Protein Kinases: A large family of enzymes that regulate numerous cellular processes and are major targets in oncology and immunology.

This guide will provide detailed protocols for assessing the inhibitory activity of 5-phenylisoxazole derivatives against these enzyme classes, along with insights into their structure-activity relationships (SAR).

General Synthetic Strategy for 5-Phenylisoxazole Derivatives

A common and versatile method for the synthesis of the 5-phenylisoxazole scaffold involves the reaction of a β-keto ester with hydroxylamine, followed by further modifications. A generalized multi-step synthetic scheme is presented below. This approach allows for the introduction of diversity at various positions of the scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Further Derivatization β-keto ester β-keto ester Isoxazol-5-one Isoxazol-5-one β-keto ester->Isoxazol-5-one Hydroxylamine (Cyclization) Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazol-5-one Arylidenemethyleneisoxazol-5(4H)-one Arylidenemethyleneisoxazol-5(4H)-one Isoxazol-5-one->Arylidenemethyleneisoxazol-5(4H)-one Aldehyde (Knoevenagel Condensation) Aldehyde Aldehyde Aldehyde->Arylidenemethyleneisoxazol-5(4H)-one Functionalized 5-Phenylisoxazoles Functionalized 5-Phenylisoxazoles Arylidenemethyleneisoxazol-5(4H)-one->Functionalized 5-Phenylisoxazoles Various Reagents (e.g., Suzuki Coupling, Amide Coupling)

Caption: Generalized synthetic route to 5-phenylisoxazole derivatives.

A more specific synthetic approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes followed by palladium-catalyzed cross-coupling reactions to introduce substituents.[1]

Cyclooxygenase (COX) Inhibition

Background and Mechanism

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[4][5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[6] The diarylisoxazole scaffold is found in several NSAIDs, particularly those with high selectivity for COX-1.[7]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever 5-Phenylisoxazole Derivative 5-Phenylisoxazole Derivative 5-Phenylisoxazole Derivative->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by 5-phenylisoxazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay Protocol

This protocol is designed to determine the IC50 values of 5-phenylisoxazole derivatives against COX-1 and COX-2.[7][8][9]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • 5-Phenylisoxazole test compounds dissolved in DMSO

  • Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in the assay buffer. Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the serially diluted test compounds or controls to the appropriate wells. Include a vehicle control (DMSO only). Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, or by LC-MS/MS for higher sensitivity.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based COX-2 Inhibition Assay Protocol

This assay measures the ability of compounds to inhibit COX-2 activity in a cellular context.[4]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • 5-Phenylisoxazole test compounds

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[4]

  • Data Analysis: Calculate the IC50 value as described for the in vitro assay.

Structure-Activity Relationship (SAR) Insights for COX Inhibitors

The inhibitory activity and selectivity of 5-phenylisoxazole derivatives against COX enzymes are highly dependent on the nature and position of substituents.

Compound/ScaffoldR1 (at C3 of isoxazole)R2 (at C4 of isoxazole)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mofezolac3,4-dimethoxyphenylH0.0079>50>6329[7]
P65-chlorofuran-2-ylPhenyl19>50>2.6[7]
ValdecoxibPhenyl4-sulfonamidophenyl--Selective for COX-2[10][11]

Key SAR Observations:

  • The presence of a sulfonamide group on the phenyl ring at the 4-position of the isoxazole is a key feature for COX-2 selectivity, as seen in valdecoxib.[11]

  • The nature of the substituent at the 3-position of the isoxazole ring significantly influences potency and selectivity.[7]

5-Lipoxygenase (5-LOX) Inhibition

Background and Mechanism

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in respiratory and cardiovascular diseases.[12] 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. In intact cells, 5-LOX requires the 5-lipoxygenase-activating protein (FLAP) for its activity.[13]

In Vitro 5-LOX Inhibition Assay Protocol

This protocol measures the direct inhibition of 5-LOX enzyme activity.[12]

Materials:

  • Purified human recombinant 5-LOX

  • Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂)

  • Arachidonic acid or linoleic acid (substrate)

  • 5-Phenylisoxazole test compounds in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme and Compound Incubation: In a quartz cuvette, mix the assay buffer and the 5-LOX enzyme solution. Add the test compound and incubate for 10-15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a defined period.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based 5-LOX Inhibition Assay Protocol

This assay evaluates the inhibition of 5-LOX in a cellular environment.[2][13]

Materials:

  • HEK293 cells transfected to express 5-LOX and FLAP, or primary immune cells (e.g., neutrophils)

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • 5-Phenylisoxazole test compounds

  • HPLC or LC-MS/MS system for leukotriene analysis

Procedure:

  • Cell Treatment: Incubate the cells with various concentrations of the test compounds.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore and exogenous arachidonic acid to induce leukotriene synthesis.

  • Extraction of Leukotrienes: Stop the reaction and extract the leukotrienes from the cell supernatant.

  • Quantification: Analyze the levels of 5-LOX products (e.g., LTB4, 5-HETE) using HPLC or LC-MS/MS.

  • Data Analysis: Determine the IC50 values based on the reduction of leukotriene production.

Structure-Activity Relationship (SAR) Insights for 5-LOX Inhibitors

The inhibitory potency of isoxazole derivatives against 5-LOX is influenced by the substituents on the phenyl and isoxazole rings.[12][14][15]

Compound IDKey Structural Features5-LOX IC50 (µM)Reference
C3Phenylisoxazole with specific substitutions8.47[12]
C5Phenylisoxazole with specific substitutions10.48[12]
C6Phenylisoxazole with specific substitutionsPotent inhibitor[12]

Key SAR Observations:

  • Specific substitution patterns on the phenylisoxazole core are crucial for potent 5-LOX inhibition, with some derivatives showing IC50 values in the low micromolar range.[12]

Xanthine Oxidase (XO) Inhibition

Background and Mechanism

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[16] Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are a mainstay in the treatment of these conditions.

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid.[16][17][18]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Xanthine (substrate)

  • 5-Phenylisoxazole test compounds in DMSO

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Pre-incubation: In a cuvette, mix the phosphate buffer, XO enzyme solution, and the test compound. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 295 nm due to the formation of uric acid.

  • Data Analysis: Calculate the rate of uric acid formation and determine the IC50 values for the test compounds.

Structure-Activity Relationship (SAR) Insights for XO Inhibitors

For 5-phenylisoxazole-3-carboxylic acid derivatives, the substituents on the phenyl ring play a significant role in their XO inhibitory activity.[16]

Compound SeriesKey Structural FeaturesXO IC50 RangeReference
5a-e, 11a-e5-phenylisoxazole-3-carboxylic acid derivativesMicromolar to submicromolar[16]

Key SAR Observations:

  • The presence of a cyano group at the 3-position of the phenyl ring is a preferred substitution pattern for potent XO inhibition.[16]

  • Replacing the cyano group with a nitro group generally leads to a decrease in inhibitory potency.[16]

Histone Deacetylase (HDAC) Inhibition

Background and Mechanism

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

In Vitro HDAC Inhibition Assay Protocol

This is a fluorescence-based assay to measure the activity of HDAC inhibitors.[5]

Materials:

  • Recombinant human HDAC1

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer (containing trypsin)

  • 5-Phenylisoxazole test compounds in DMSO

  • Trichostatin A (TSA) or SAHA (positive controls)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a black 96-well plate, add the HDAC assay buffer, HDAC1 enzyme, and the test compound or control.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the HDAC developer. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).

  • Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the IC50 values for the test compounds.

Cell-Based HDAC Activity Assay Protocol

This assay measures HDAC activity within intact cells.[3][6]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis buffer and developer solution

  • 5-Phenylisoxazole test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with test compounds.

  • Substrate Addition: Add the cell-permeable HDAC substrate and incubate.

  • Cell Lysis and Development: Lyse the cells and add the developer to generate a fluorescent signal.

  • Measurement and Analysis: Measure fluorescence and calculate IC50 values.

Protein Kinase Inhibition

Background

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases such as cancer. They catalyze the transfer of a phosphate group from ATP to a substrate protein.

General In Vitro Protein Kinase Inhibition Assay Protocol

This is a representative protocol that can be adapted for various protein kinases.

Materials:

  • Recombinant protein kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • 5-Phenylisoxazole test compounds in DMSO

  • Positive control inhibitor (e.g., staurosporine or a kinase-specific inhibitor)

  • Method for detecting phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, or a luminescence-based ATP detection kit like ADP-Glo™)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase assay buffer, the protein kinase, and the test compound.

  • Substrate Addition: Add the kinase substrate.

  • Pre-incubation: Incubate for 10-30 minutes at 30°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Determine the IC50 values for the test compounds.

Structure-Activity Relationship (SAR) Insights for Protein Kinase Inhibitors

The SAR for 5-phenylisoxazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. Generally, substituents on the phenyl ring and at the 3-position of the isoxazole are modulated to achieve potency and selectivity by interacting with specific residues in the ATP-binding pocket of the kinase.

Data Interpretation and Self-Validation

For all protocols, it is crucial to include appropriate controls to ensure the validity of the results. These include:

  • Positive Control: A known inhibitor of the target enzyme to confirm assay performance.

  • Negative Control (Vehicle Control): Typically DMSO, to determine the baseline enzyme activity.

  • No Enzyme Control: To account for any background signal.

The determination of IC50 values provides a quantitative measure of the potency of the inhibitor. Comparing the IC50 values against different enzymes allows for the assessment of inhibitor selectivity. Lineweaver-Burk or Michaelis-Menten plots can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The 5-phenylisoxazole scaffold represents a highly valuable starting point for the design and development of potent and selective enzyme inhibitors. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively explore the therapeutic potential of this versatile chemical class. By systematically applying these methodologies and carefully analyzing the structure-activity relationships, novel and effective enzyme inhibitors can be discovered and advanced towards clinical development.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). Oncotarget, 8(52), 89846–89857. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2022). Frontiers in Immunology, 13, 936999. [Link]

  • The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling. ResearchGate. [Link]

  • Cyclooxygenase-1/2 pathway and its physiological functions. ResearchGate. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2018). Journal of Medicinal Chemistry, 61(15), 6644-6657. [Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2018). Current Medicinal Chemistry, 25(30), 3639-3648. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). Nature Chemical Biology, 16(7), 743-750. [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. (2023). Bioorganic Chemistry, 133, 106403. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). RSC Medicinal Chemistry, 15(3), 606-634. [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology, 644, 133-146. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLoS One, 19(10), e0297398. [Link]

  • The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. (2022). Current Medicinal Chemistry, 29(30), 4946-4973. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (2017). RSC Advances, 7(1), 29-45. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Pharmaceutical and Biomedical Research, 1(1), 1-17. [Link]

  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLoS One, 19(10), e0297398. [Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (2011). Chemical Reviews, 111(10), 5899-5927. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLoS ONE, 19(10), e0297398. [Link]

  • 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. (1996). Journal of Medicinal Chemistry, 39(20), 3938-3950. [Link]

  • Synthesis, structure-activity relationships, and mechanistic studies of 5-arylazo-tropolone derivatives as novel xanthine oxidase (XO) inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(2), 536-542. [Link]

  • Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers. (1996). Biochemical Pharmacology, 52(11), 1667-1676. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Introduction Welcome to the technical support guide for the synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals engaged in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of isoxazole-based compounds. Our goal is to provide a comprehensive resource that combines robust scientific principles with practical, field-tested advice to help you overcome common challenges and optimize your reaction yields. This guide is structured as a dynamic resource, moving from foundational questions to in-depth troubleshooting of specific experimental issues.

Section 1: Synthesis Overview & Core Principles

The most reliable and high-yielding method for preparing N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is through the reductive amination of 5-phenylisoxazole-3-carbaldehyde with methylamine. This two-stage, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This approach offers superior control and selectivity compared to other N-alkylation methods.

The Reaction Pathway

The overall transformation is illustrated below. The reaction begins with the condensation of the aldehyde and amine to form a C=N double bond (an imine), which is subsequently reduced by a selective hydride agent.

reaction_pathway Overall Synthesis Scheme Aldehyde 5-Phenylisoxazole- 3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + CH₃NH₂ - H₂O Methylamine Methylamine (CH₃NH₂) ReducingAgent NaBH(OAc)₃ (STAB) Product N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Imine->Product + Reducing Agent

Caption: Reductive amination pathway for the target amine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: What is the recommended synthetic route for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine? The recommended route is a one-pot reductive amination.[2][3] This involves reacting 5-phenylisoxazole-3-carbaldehyde with a solution of methylamine in the presence of a mild and selective reducing agent, such as Sodium Triacetoxyborohydride (STAB).

Q2: Why is reductive amination preferred over direct alkylation with a methylating agent (e.g., methyl iodide)? Direct alkylation of a primary amine is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of the tertiary amine and even quaternary ammonium salts.[1][4] Reductive amination avoids this by forming a stable imine intermediate that can only be alkylated once before reduction, leading to a much cleaner reaction profile and higher selectivity for the desired secondary amine.[1][5]

Q3: Which reducing agent is best for this reaction? A comparison of STAB, NaBH₃CN, and NaBH₄. Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the superior choice for this synthesis.[3]

  • Mechanism & Selectivity: STAB is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[6][7] This prevents the formation of the corresponding alcohol byproduct, (5-phenylisoxazol-3-yl)methanol.

  • Safety & Handling: It is less toxic than Sodium Cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic workup conditions.[2]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can readily reduce the starting aldehyde, leading to lower yields of the desired amine.[1] Its use would require a two-step process where the imine is pre-formed and isolated before reduction, complicating the procedure.[8]

Q4: What are the critical parameters to control for maximizing yield?

  • Stoichiometry: Use a slight excess of both the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) to drive the reaction to completion.[6]

  • Moisture Control: The formation of the imine intermediate releases water. The reaction should be run under anhydrous conditions using dry solvents and reagents to favor imine formation. The presence of excess water can hydrolyze the imine back to the starting materials.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent, as it generally provides faster reaction times.[5][7] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[6][7]

Q5: How can I monitor the progress of the reaction? The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC analysis would involve co-spotting the reaction mixture with the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. Staining with potassium permanganate can help visualize all spots.

Section 3: Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis on a laboratory scale.

Reagent & Materials Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeCAS No.
5-Phenylisoxazole-3-carbaldehyde173.171.05.0866 mg59985-82-9
Methylamine (2.0 M in THF)31.061.26.03.0 mL74-89-5
Sodium Triacetoxyborohydride (STAB)211.941.57.51.59 g56553-60-7
1,2-Dichloroethane (DCE), anhydrous98.96--25 mL107-06-2
Saturated aq. NaHCO₃ solution84.01--~20 mL144-55-8
Dichloromethane (DCM) for extraction84.93--~60 mL75-09-2
Anhydrous MgSO₄ or Na₂SO₄120.37--As needed7487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-phenylisoxazole-3-carbaldehyde (866 mg, 5.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (25 mL) to dissolve the aldehyde.

  • Amine Addition: Add the methylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol) to the flask. Stir the mixture at room temperature for 20-30 minutes. This allows for the pre-formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 5 minutes. Note: The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Section 4: Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide provides a logical framework for diagnosing and solving common problems.

troubleshooting_flowchart Troubleshooting Decision Tree Start Reaction Yield is Low or No Product Formed CheckReagents Check Reagents: 1. Is STAB new/dry? 2. Are solvents anhydrous? Start->CheckReagents AldehydePresent Is starting aldehyde still present by TLC/LCMS? CheckReagents->AldehydePresent Yes Sol_Reagents Solution: Use fresh, anhydrous STAB. Use anhydrous solvents. CheckReagents->Sol_Reagents No AlcoholByproduct Is (5-phenylisoxazol-3-yl)methanol the major byproduct? AldehydePresent->AlcoholByproduct No Sol_DriveImine Solution: - Pre-stir aldehyde/amine for 1h. - Add molecular sieves. - Increase reaction time. AldehydePresent->Sol_DriveImine Yes Sol_CheckSTAB Solution: - STAB may be contaminated or degraded. - Ensure STAB is added after amine. - Add STAB portion-wise to control temp. AlcoholByproduct->Sol_CheckSTAB Yes Success Problem Resolved Sol_Reagents->Success Sol_DriveImine->Success Sol_CheckSTAB->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Common Problems & Solutions
Observed Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation; Starting Aldehyde Remains 1. Inactive Reducing Agent: Sodium triacetoxyborohydride is hygroscopic and can degrade upon exposure to moisture, losing its activity.[6]Solution: Use STAB from a freshly opened bottle or a properly stored (desiccated) container. It's good practice to purchase smaller quantities more frequently. Recent research also indicates that the specific preparation method of STAB can influence its reactivity.[9]
2. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is often due to the presence of water in the reagents or solvent.Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents. Consider pre-stirring the aldehyde and amine for a longer period (e.g., 1 hour) before adding STAB. For particularly stubborn cases, adding 4Å molecular sieves can help sequester the water byproduct.
Significant Formation of (5-phenylisoxazol-3-yl)methanol Byproduct 1. Non-selective Reduction: This indicates that the aldehyde is being reduced directly. While STAB is highly selective, a contaminated or improperly prepared batch might contain more reactive borohydride species.Solution: Verify the source and quality of your STAB. Ensure the reaction is not getting too warm upon addition of the reducing agent by adding it in small portions.
2. Incorrect Order of Addition: If the reducing agent is added before the amine, it will begin to reduce the aldehyde directly.Solution: Always add the amine to the aldehyde first and allow time for imine formation before introducing the reducing agent.
Difficult Purification or Emulsion During Workup 1. Emulsion Formation: The basic aqueous workup can sometimes lead to emulsions, especially with chlorinated solvents, making phase separation difficult.Solution: After the extractions, if an emulsion persists, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
2. Product is Water Soluble: The protonated amine salt may have some solubility in the aqueous layer, leading to yield loss.Solution: Ensure the aqueous layer is thoroughly basic (pH > 9) during workup to keep the product in its free-base form, which is more soluble in the organic solvent.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. (n.d.). RSC Publishing. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (n.d.). ResearchGate. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025). ACS Publications. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (n.d.). ResearchGate. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2014). University of Liverpool. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. [Link]

Sources

Optimization

troubleshooting isoxazole ring formation side reactions

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the formation of the isoxazole ring, a critical scaffold in medicinal chemistry.[1][2][3][4]

I. Overview of Common Synthetic Routes

The construction of the isoxazole ring predominantly relies on two robust strategies:

  • 1,3-Dipolar Cycloaddition: This is the most widely employed method, involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][3] The versatility and functional group tolerance of this reaction make it a staple in synthetic chemistry.[5]

  • Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of hydroxylamine or its salts with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][6] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[6]

Each of these methods, while powerful, is susceptible to specific side reactions and experimental pitfalls. This guide will dissect these issues and provide actionable solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

FAQ 1: Low or No Yield of the Desired Isoxazole in 1,3-Dipolar Cycloaddition

Question: I am performing a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole, but I am observing very low yields or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this reaction is a frequent issue, often stemming from the instability of the nitrile oxide intermediate.

Core Problem: Nitrile Oxide Instability

Nitrile oxides are high-energy intermediates that are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[7] They can also undergo other decomposition pathways if not efficiently trapped by the dipolarophile.

Troubleshooting Protocol:

  • In Situ Generation of Nitrile Oxide: The most effective strategy is to generate the nitrile oxide in situ, in the presence of the alkyne or alkene.[7][8] This ensures that the dipolarophile is readily available to "trap" the nitrile oxide as it is formed, minimizing dimerization.

    • Method A: Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a hydroximoyl chloride is treated with a non-nucleophilic base, such as triethylamine (Et₃N), to generate the nitrile oxide.

    • Method B: Oxidation of Aldoximes: Aldoximes can be oxidized to nitrile oxides using various reagents.[7] Common oxidants include chloramine-T or N-chlorosuccinimide (NCS).[9] Hypervalent iodine reagents are also effective for this transformation.[7]

  • Purity of Starting Materials:

    • Aldehydes: If you are preparing an aldoxime as a precursor, ensure the starting aldehyde is pure and free from the corresponding carboxylic acid, which can interfere with the reaction.[8]

    • Alkynes: Ensure your alkyne is free of impurities that might coordinate to and deactivate any catalyst used.[8]

  • Reaction Conditions:

    • Temperature: For thermally driven reactions, insufficient temperature can lead to low conversion. Conversely, excessively high temperatures may cause decomposition of the starting materials, intermediates, or the final product.[8] Careful temperature optimization is crucial.

    • Catalyst Deactivation: In metal-catalyzed variants (e.g., copper-catalyzed reactions), ensure the reaction is free from strong coordinating ligands or impurities that could poison the catalyst.[8]

Workflow for Troubleshooting Low Yield:

start Low or No Yield check_nitrile_oxide Is Nitrile Oxide Generated In Situ? start->check_nitrile_oxide in_situ_yes Yes check_nitrile_oxide->in_situ_yes Yes in_situ_no No check_nitrile_oxide->in_situ_no No check_purity Are Starting Materials Pure? in_situ_yes->check_purity implement_in_situ Implement In Situ Generation (e.g., Dehydrohalogenation or Oxidation) in_situ_no->implement_in_situ implement_in_situ->check_purity purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No check_conditions Review Reaction Conditions (Temp., Catalyst, Solvent) purity_yes->check_conditions purify_sm Purify Aldehyde and/or Alkyne purity_no->purify_sm purify_sm->check_conditions optimize_conditions Optimize Temperature and Catalyst Loading check_conditions->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

FAQ 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of two isoxazole regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted). How can I control the regioselectivity?

Answer:

Lack of regioselectivity is a common challenge, particularly when using unsymmetrical alkynes.[1] The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.

Underlying Principles of Regioselectivity:

The regiochemical outcome is determined by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction is governed by the frontier molecular orbital (FMO) theory. However, practical control often relies on the choice of synthetic methodology.

Strategies for Regiocontrol:

  • Reaction of β-Enamino Diketones with Hydroxylamine: This method offers a high degree of regiochemical control.[1] The regioselectivity can be influenced by:

    • Solvent: The choice of solvent can significantly impact which carbonyl group of the β-enamino diketone is preferentially attacked by hydroxylamine.

    • Lewis Acids: The use of a Lewis acid, such as BF₃, can act as a carbonyl activator and direct the regiochemistry of the cyclocondensation.[1]

    • Substrate Structure: The inherent electronic and steric properties of the β-enamino diketone itself play a crucial role.[1]

  • Copper(I)-Catalyzed Cycloadditions: Copper-catalyzed reactions of in situ generated nitrile oxides with terminal acetylenes are known to be highly regioselective, typically affording 3,5-disubstituted isoxazoles.[5]

  • Use of α-Benzotriazolyl-α,β-unsaturated Ketones: The reaction of these substrates with hydroxylamine has been shown to produce 3,5-disubstituted isoxazoles regioselectively.[10]

Data on Regioselective Methods:

MethodKey ReagentsTypical ProductReference
Cyclocondensationβ-Enamino diketone, Hydroxylamine, Solvent/Lewis AcidPolyfunctionalized isoxazoles (regiocontrolled)[1]
1,3-Dipolar CycloadditionAldoxime, Alkyne, Copper(I) catalyst3,5-Disubstituted isoxazoles[5]
Cyclocondensationα-Benzotriazolyl-α,β-unsaturated ketone, Hydroxylamine3,5-Disubstituted isoxazoles[10]
FAQ 3: Unwanted Ring Opening of the Isoxazole Product

Question: I have successfully synthesized my isoxazole, but it seems to be unstable and decomposes, possibly through ring opening. What conditions can cause this, and how can I prevent it?

Answer:

The isoxazole ring, while aromatic, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions.[2][11]

Mechanisms of Ring Opening:

  • Photochemical Cleavage: The N-O bond is known to be photolabile.[2] Exposure to UV irradiation can cause the ring to collapse and rearrange, often to an oxazole via an azirine intermediate.[2]

  • Reductive Cleavage: Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond.[11][12] This can be initiated by certain transition metals.[9]

  • Base-Mediated Cleavage: Strong bases can promote the decomposition of isoxazoles.[13]

Prevention and Mitigation Strategies:

  • Protection from Light: If you suspect photodecomposition, protect your reaction and purified product from light by using amber vials or wrapping glassware in aluminum foil.

  • Avoid Harsh Reductive Conditions: Be mindful of the reagents used in subsequent synthetic steps. If a reduction is necessary elsewhere in the molecule, choose mild conditions that are known to be compatible with the isoxazole ring.

  • Control of pH: Avoid strongly basic conditions during workup and purification. If a basic wash is necessary, use a mild base (e.g., saturated NaHCO₃ solution) and minimize contact time.

  • Careful Selection of Catalysts: When performing reactions on other parts of the molecule, be aware that some transition metal catalysts can induce ring opening.[9][13]

Diagram of Isoxazole Ring Instability:

isoxazole Isoxazole Ring conditions Instability Triggers UV Light Reductive Agents Strong Base isoxazole->conditions side_products Side Products Rearrangement (e.g., Oxazole) Ring-Opened Products conditions:uv->side_products:rearrange Photolysis conditions:reduct->side_products:cleavage Reductive Cleavage conditions:base->side_products:cleavage Base-Mediated Decomposition

Caption: Factors leading to isoxazole ring opening.

III. Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methods that emphasize high regioselectivity.[5]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldoxime (1.0 equiv), terminal alkyne (1.2 equiv), and a copper(I) source (e.g., CuI, 5 mol%).

  • Solvent: Add a suitable solvent (e.g., THF, CH₃CN).

  • Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv), to facilitate the in situ generation of the nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. References

  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles. Available from:

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available from:

  • Benchchem. Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. Available from:

  • Chalyk, B. A., et al. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry. Available from:

  • Diradical Interactions in Ring-Open Isoxazole. National Science Foundation Public Access Repository. Available from:

  • Katritzky, A. R., et al. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Available from:

  • Diradical Interactions in Ring-Open Isoxazole. PubMed. Available from:

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available from:

  • Isoxazole. Wikipedia. Available from:

  • Isoxazole synthesis. Organic Chemistry Portal. Available from:

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from:

  • Reaction of substituted 6-oxocyclohexane- 1,3-dicarboxamides with hydroxylamine. ResearchGate. Available from:

  • synthesis of isoxazoles. YouTube. Available from:

  • Isoxazole synthesis. Reddit. Available from:

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available from:

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from:

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available from:

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from:

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available from:

  • Construction of Isoxazole ring: An Overview. Available from:

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Phenylisoxazole Synthesis

Welcome to the technical support center for the synthesis of 5-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a primary and versatile method for their synthesis.[3][4] However, optimizing this reaction can be challenging due to the transient nature of the key nitrile oxide intermediate.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you streamline your synthetic efforts, improve yields, and minimize impurities.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the synthesis of 5-phenylisoxazole.

Q1: What is the most common and reliable method for synthesizing 5-phenylisoxazole?

The most prevalent and robust method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between benzonitrile oxide and an acetylene source.[4] Benzonitrile oxide is highly reactive and prone to dimerization, so it is almost always generated in situ (in the reaction mixture).[5] The two main precursors for in situ generation are benzohydroximoyl chloride and benzaldoxime.[3][6][7]

Q2: How is the key intermediate, benzonitrile oxide, generated in situ?

There are two primary, reliable methods for the in situ generation of benzonitrile oxide:

  • From Benzohydroximoyl Chloride: This is often the preferred method for control and efficiency. It involves the dehydrochlorination of benzohydroximoyl chloride using a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]

  • From Benzaldoxime: This method involves the oxidation of benzaldoxime. A variety of oxidizing systems can be used, including N-chlorosuccinimide (NCS) followed by a base, or greener protocols using reagents like Oxone/NaCl.[7][8]

The choice of method depends on the stability of your starting materials and the desired reaction conditions. The hydroximoyl chloride route often provides cleaner reactions, while the aldoxime route avoids the need to pre-form the chlorinated intermediate.

Q3: What are the most critical parameters to control for a successful reaction?

Three parameters are paramount for optimizing the synthesis of 5-phenylisoxazole:

  • Rate of Nitrile Oxide Generation: The benzonitrile oxide intermediate can rapidly dimerize to form an inactive and often difficult-to-remove furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[3][5] To minimize this, the nitrile oxide should be generated slowly in the presence of the alkyne, ensuring it reacts in the desired cycloaddition pathway rather than with itself. This is typically achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the mixture of the precursor and the alkyne.[5]

  • Temperature: Temperature control is crucial for managing the reaction kinetics.[3] Excessively high temperatures can accelerate the rate of nitrile oxide dimerization more than the cycloaddition, leading to lower yields of the desired isoxazole.[3] Room temperature is often a good starting point, but optimization may be required.

  • Solvent Choice: The solvent affects the solubility of reactants and can influence the reaction rate.[3] Common solvents include chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The choice should be based on the solubility of all reaction components and empirical screening for the best outcome.

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue and can stem from several sources. The key is to determine if the nitrile oxide is being generated and if it is reacting as intended.

Possible Cause 1A: Inefficient Generation of Benzonitrile Oxide

  • Diagnosis: Use Thin Layer Chromatography (TLC) to monitor the consumption of your benzonitrile oxide precursor (benzohydroximoyl chloride or benzaldoxime). If the starting material remains largely unreacted after the base or oxidant has been added and stirred for a sufficient time, generation is the issue.

  • Scientist's Explanation: The dehydrochlorination or oxidation step is chemically failing. This could be due to poor quality reagents, insufficient base/oxidant, or an inappropriate choice of base.

  • Solutions:

    • Verify Reagent Quality: Ensure the precursor is pure and the base (e.g., triethylamine) is dry and not carbonated. Use freshly opened or distilled reagents if in doubt.

    • Check Stoichiometry: Use at least one equivalent of base for the dehydrochlorination of benzohydroximoyl chloride. For aldoxime oxidation, ensure the stoichiometry of the oxidant is correct.

    • Consider a Stronger Base: If a weak base is used, it may not be sufficient to promote elimination. However, be cautious, as overly strong bases can cause other side reactions. Common effective bases include triethylamine and DIPEA.[3]

Possible Cause 1B: Rapid Dimerization of Benzonitrile Oxide

  • Diagnosis: The most common byproduct is the furoxan dimer.[3][5] This may appear as a new, major spot on your TLC plate. It can also be identified by LC-MS or ¹H NMR analysis of the crude reaction mixture. The dimerization of aromatic nitrile oxides is a known issue that can compete with the desired cycloaddition.[9]

  • Scientist's Explanation: This is a classic kinetic competition. The second-order dimerization reaction rate is highly dependent on the concentration of the nitrile oxide. If the concentration of the nitrile oxide builds up faster than it can be trapped by the alkyne, dimerization will dominate.

  • Solutions:

    • Slow Addition of Base/Oxidant: This is the most critical fix. Add the base (e.g., a solution of triethylamine in your reaction solvent) dropwise over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition.[5]

    • Use an Excess of the Alkyne: Using a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[3]

    • Optimize Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can sometimes slow the rate of dimerization relative to the cycloaddition.

Problem 2: Significant Impurity Formation (Beyond Dimer)

Possible Cause 2A: Side Reactions of Starting Materials

  • Diagnosis: You observe multiple unexpected spots on TLC or peaks in your LC-MS that do not correspond to the product, starting materials, or the furoxan dimer.

  • Scientist's Explanation: The reaction conditions (e.g., base, temperature) may not be compatible with other functional groups on your starting materials. For example, a base-sensitive protecting group could be cleaved.

  • Solutions:

    • Protect Sensitive Groups: Ensure that any functional groups incompatible with the reaction conditions are appropriately protected.[3]

    • Use Milder Conditions: Consider using a less aggressive base or running the reaction at a lower temperature to minimize side reactions.[3]

    • Purify Starting Materials: Impurities in the starting materials can sometimes lead to unexpected byproducts. Ensure your precursors are of high purity before starting the reaction.[3]

Part 3: Experimental Protocols & Data

Protocol: A Validated Method for 5-Phenylisoxazole Synthesis

This protocol is based on the dehydrochlorination of benzohydroximoyl chloride and is designed to minimize dimerization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzohydroximoyl chloride (1.0 eq) and phenylacetylene (1.1 eq).

  • Dissolution: Dissolve the solids in an appropriate solvent (e.g., dry THF, 0.2 M concentration).

  • Base Addition: Prepare a solution of triethylamine (1.1 eq) in the same dry solvent. Add this solution to the dropping funnel.

  • Reaction: Begin stirring the reaction mixture under a nitrogen atmosphere. Add the triethylamine solution dropwise from the funnel over a period of 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the benzohydroximoyl chloride.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure 5-phenylisoxazole.

Table 1: Critical Reaction Parameter Optimization
ParameterCondition A (Starting Point)Condition B (For Low Yield)Condition C (Alternative)Scientific Rationale
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Proton SpongeDIPEA is more sterically hindered and less nucleophilic than TEA, which can sometimes reduce side reactions. Proton sponge is a very strong, non-nucleophilic base for difficult substrates.
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)TolueneSolvent polarity can affect reaction rates and solubility. Screening is often necessary to find the optimal medium.[3]
Temperature Room Temperature (~20-25 °C)0 °C40 °CLowering temperature can disfavor the dimerization side reaction.[3] Gentle heating may be needed for sluggish reactions but increases the risk of dimerization.
Base Addition Dropwise over 1 hourSyringe pump over 4-6 hoursN/ASlow addition is the most critical factor for preventing nitrile oxide dimerization by keeping its concentration low.[5]

Part 4: Visual Guides & Workflows

Reaction Scheme: Synthesis of 5-Phenylisoxazole

The following diagram illustrates the primary synthetic pathway via 1,3-dipolar cycloaddition.

ReactionScheme cluster_generation Step 1: In Situ Nitrile Oxide Generation cluster_cycloaddition Step 2: [3+2] Cycloaddition cluster_side_reaction Competing Side Reaction Precursor Benzohydroximoyl Chloride Intermediate Benzonitrile Oxide (Transient) Precursor->Intermediate - HCl Base Triethylamine (TEA) Base->Intermediate Alkyne Phenylacetylene Product 5-Phenylisoxazole Alkyne->Product Intermediate_ref->Product Dimer Furoxan Dimer Intermediate_ref2->Dimer Dimerization

Caption: General reaction scheme for 5-phenylisoxazole synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting Start Reaction Complete. Analyze Crude Mixture (TLC/LCMS) CheckYield Is Yield > 70%? Start->CheckYield Success Success! Proceed to Purification. CheckYield->Success Yes LowYield Low Yield or No Product CheckYield->LowYield No CheckPrecursor Is Precursor Consumed? LowYield->CheckPrecursor PrecursorLeft Problem: Inefficient Nitrile Oxide Generation CheckPrecursor->PrecursorLeft No PrecursorGone Problem: Nitrile Oxide Dimerization or Decomposition CheckPrecursor->PrecursorGone Yes FixGeneration Solution: 1. Check Reagent Quality 2. Verify Stoichiometry 3. Use Stronger Base PrecursorLeft->FixGeneration FixDimer Solution: 1. Slow Base Addition (Syringe Pump) 2. Use Excess Alkyne 3. Lower Reaction Temperature PrecursorGone->FixDimer

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15426–15431. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 7(82), 52135-52141. Available from: [Link]

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]

  • Grundmann, C., et al. (1968). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • R Discovery. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • De Luca, L. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • PubMed. (2012). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]

  • ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 118-122. Available from: [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • PubMed. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. Journal of Organic Chemistry, 71(25), 9319-30. Available from: [Link]

  • SPH, J. P. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. The following information is designed to offer practical, step-by-step solutions and the underlying scientific principles to overcome common issues in experimental settings.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Q1: What are the key physicochemical properties of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine that influence its solubility?

A1: N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a weakly basic compound with a predicted pKa of approximately 8.48 for its protonated form. Its structure contains a hydrophobic phenylisoxazole core, which contributes to its generally low aqueous solubility. The presence of the N-methyl amine group, however, provides a handle for pH-dependent solubility manipulation.

Q2: My compound is precipitating out of my aqueous buffer. What are the likely causes?

A2: Precipitation in aqueous solutions is a common issue and can be attributed to several factors:

  • pH of the solution: As a weak base, the compound's solubility is highly pH-dependent. At a pH above its pKa, the compound will be predominantly in its less soluble, non-ionized form.

  • Concentration: You may be exceeding the compound's intrinsic solubility in the aqueous buffer.

  • Insufficient Organic Co-solvent: When diluting a stock solution (likely in DMSO or ethanol), the final concentration of the organic solvent may be too low to maintain the compound in solution.

  • Buffer Composition: The ionic strength and specific salts in your buffer can influence the compound's solubility.

Q3: What is the recommended initial solvent for preparing a stock solution?

A3: For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules. High-purity, anhydrous DMSO should be used to prepare stock solutions at concentrations of 10-50 mM. These can then be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How does pH affect the stability of the isoxazole ring in this compound?

A4: The isoxazole ring can be susceptible to degradation under certain conditions. Studies on related isoxazole-containing compounds have shown that the ring can be unstable at basic pH, leading to ring-opening and degradation.[1][2] Therefore, when using pH adjustment to increase solubility, it is crucial to consider the potential for chemical instability, especially during prolonged incubations or at elevated temperatures. It is advisable to perform stability assessments in your chosen buffer system.

II. Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to resolving solubility issues. Each guide includes a step-by-step protocol and explains the rationale behind the methodology.

Guide 1: pH-Dependent Solubilization

The secondary amine in N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine allows for protonation in acidic conditions, forming a more water-soluble salt. This is often the most effective initial strategy to explore.

Objective: To determine the optimal pH for solubilizing the compound in an aqueous buffer.

Materials:

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (solid)

  • A series of buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 8.0.

  • Vortex mixer and shaker/rotator.

  • HPLC-UV or other suitable analytical method for quantification.

Procedure:

  • Prepare a set of buffers at various pH points (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot the solubility (e.g., in µg/mL or µM) against the pH to identify the optimal pH range for your experiments.

dot

cluster_pH pH and Solubility Relationship pH_Low Low pH (e.g., < 6.0) Protonation Compound is Protonated (Ionized Form) pH_Low->Protonation Favors pH_High High pH (e.g., > 8.0) Deprotonation Compound is Neutral (Non-ionized Form) pH_High->Deprotonation Favors Solubility_High Higher Aqueous Solubility Protonation->Solubility_High Leads to Solubility_Low Lower Aqueous Solubility Deprotonation->Solubility_Low Leads to cluster_surfactant Surfactant-Mediated Solubilization Compound Insoluble Compound (Hydrophobic) Micelle Micelle Formation Compound->Micelle Encapsulated in Hydrophobic Core Surfactant Surfactant Molecules Surfactant->Micelle Self-assembles into Solubilized Solubilized Compound in Micelle Core Micelle->Solubilized Results in

Caption: Mechanism of surfactant-based solubilization.

Guide 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity. [2][3][4]

Objective: To prepare a stock solution of the compound complexed with HP-β-CD.

Materials:

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Add the solid compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture until the solution becomes clear, indicating the formation of the inclusion complex. This may take some time.

  • This stock solution can then be further diluted in your aqueous experimental medium.

CyclodextrinTypical ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 10-40% (w/v) for stockA versatile and widely used cyclodextrin for solubility enhancement.

III. Stability Considerations

When developing a solubilization strategy, it is imperative to ensure the chemical integrity of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

  • pH Stability: As previously mentioned, the isoxazole ring may be labile at basic pH. [1][2]It is recommended to assess the stability of your compound in the final formulation by incubating it for the duration of your experiment and analyzing for degradation by HPLC.

  • Photostability: Some heterocyclic compounds are sensitive to light. It is good practice to protect stock solutions and experimental samples from light, especially during long-term storage or extended experiments.

By systematically applying the troubleshooting guides and protocols outlined in this technical support center, researchers can effectively overcome the solubility challenges associated with N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, enabling more reliable and reproducible experimental outcomes.

References

  • PubChem. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. National Center for Biotechnology Information. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Fenyvesi, É., & Szente, L. (2015). Cyclodextrins in Food and Nutrition. In Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine (pp. 233-259). Springer, Cham. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Introduction N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine and its derivatives are key structural motifs in medicinal chemistry, often serving as building blocks in the development of novel therapeutics.[1] The presenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine and its derivatives are key structural motifs in medicinal chemistry, often serving as building blocks in the development of novel therapeutics.[1] The presence of a 3,5-disubstituted isoxazole ring offers a stable heterocyclic core, while the secondary amine provides a crucial point for further functionalization and interaction with biological targets.[2][3]

However, the purification of this compound presents distinct challenges primarily due to the basicity of the secondary amine (predicted pKa ≈ 7.35-8.48)[4][5], which leads to strong interactions with standard silica gel stationary phases. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these purification hurdles efficiently.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine in a direct question-and-answer format.

Q1: My product is streaking severely during silica gel column chromatography. How can I achieve sharp, well-defined bands?

A1: Severe streaking or tailing on silica gel is the most common issue for amine-containing compounds.

  • Root Cause: The basic nitrogen atom on your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This causes a portion of your product to "stick" to the stationary phase, eluting slowly and creating a long tail instead of a compact band.

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent system. This base will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[6][7]

      • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for a 50:50 Ethyl Acetate/Hexane system, use 49.5:50:0.5 Ethyl Acetate/Hexane/TEA). TEA is volatile and can typically be removed with the solvent under reduced pressure.

      • Ammonium Hydroxide (NH₄OH): For more polar solvent systems, a small amount of concentrated NH₄OH can be added to the more polar component (e.g., methanol) before preparing the final mobile phase.

    • Use of Deactivated Silica: Consider using silica gel that has been treated with a deactivating agent, or purchase commercially available deactivated silica.

    • Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography (see FAQ 2).

Q2: I'm getting very low recovery from my column, even after flushing with highly polar solvents. Where is my product?

A2: Low recovery is often linked to the same strong binding that causes streaking.

  • Root Cause: If the interaction between your basic compound and the acidic silica is strong enough, a significant portion of your product may become irreversibly adsorbed onto the column. Flushing with a polar solvent like 100% methanol may not be sufficient to displace it.

  • Solutions:

    • Aggressive Elution: To recover the product from the column, flush with a highly polar, basic mixture. A common choice is a solution of 5-10% ammonium hydroxide in methanol.[6] This combination of high polarity and basicity is usually effective at displacing strongly bound amines.

    • Preventative Measures: The best approach is to prevent irreversible binding from the start. Always use a basic modifier in your eluent during the initial purification run, as described in Q1.

    • Dry Loading Technique: Improper loading can cause product to precipitate at the top of the column, leading to poor elution and recovery. Adsorbing your crude product onto a small amount of silica gel (dry loading) and carefully loading the resulting powder onto the column can improve results, especially for samples with poor solubility in the initial mobile phase.[6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Root Cause: This typically happens when the solubility of the compound in the solvent is too high at the temperature of crystallization, or when the compound's melting point is lower than the boiling point of the solvent.[6] Impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Change Solvent System: Use a lower-boiling point solvent system.

    • Reduce Solution Concentration: Start with a more dilute solution to slow down the precipitation process, giving molecules more time to align into a crystal lattice.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until you see persistent cloudiness (turbidity). Allow the mixture to cool slowly.[6] Common systems include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Diethyl Ether.

    • Scratching and Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth. If you have a few pure crystals, adding one (a "seed crystal") to the cooled solution can initiate crystallization.

Q4: TLC analysis shows multiple spots very close to my product. How can I improve the separation?

A4: Poor separation indicates that the chosen mobile phase is not providing sufficient differential partitioning for your product and the impurities.

  • Root Cause: The impurities are likely structurally similar to your product, possessing similar polarity. This is common with byproducts such as regioisomers or precursors from the synthesis.[8]

  • Solutions:

    • Optimize Mobile Phase Polarity: Systematically test different solvent ratios. A common strategy is to use a less polar solvent system, which will cause all spots to have lower Rf values but may increase the separation between them.

    • Change Solvent Selectivity: Instead of just adjusting ratios, change the solvents themselves. The "selectivity" of different solvents can alter the separation. For example, if you are using an Ethyl Acetate/Hexane system, try substituting Dichloromethane or MTBE for the Ethyl Acetate.

    • Consider Reverse-Phase Chromatography: C18 columns separate based on hydrophobicity rather than polarity, which can often resolve impurities that are inseparable on silica (see FAQ 2).

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.[6]

Section 2: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography (Silica Gel)

This protocol is designed to mitigate the common issues of streaking and low recovery associated with basic amines.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 gram) in a suitable solvent like dichloromethane or methanol.

    • Add 2-3 grams of silica gel to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriately sized column for your sample size.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% TEA).

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the packed column.

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane, ensuring 1% TEA is present in the eluent mixture at all times.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification via Acid-Base Extraction

This classic technique is highly effective for separating basic compounds from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic amine will be protonated (R₂NH₂⁺Cl⁻) and partition into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer, which now contains your product as a salt.

  • Back-Extraction (Optional): Wash the aqueous layer once more with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is >10. This deprotonates your amine, converting it back to the water-insoluble free base, which may precipitate or form an oil.

  • Extraction of Pure Product: Extract the basified aqueous layer multiple times with fresh Ethyl Acetate or DCM. The pure free base will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Acid-Base Extraction

G crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: Wash with 1M HCl crude->sep_funnel1 org1 Organic Layer 1: Contains Neutral/Acidic Impurities sep_funnel1->org1 Discard aq1 Aqueous Layer 1: Contains Product as R₂NH₂⁺Cl⁻ sep_funnel1->aq1 sep_funnel2 Aqueous Layer 1: Add Base (e.g., NaOH) to pH > 10 aq1->sep_funnel2 sep_funnel3 Separatory Funnel: Extract with fresh EtOAc sep_funnel2->sep_funnel3 aq2 Aqueous Layer 2: Contains Inorganic Salts sep_funnel3->aq2 Discard org2 Organic Layer 2: Contains Pure Free Base Product sep_funnel3->org2 final Pure Product (after drying & concentration) org2->final

Caption: Workflow of Acid-Base Purification.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities I should expect from the synthesis?

The impurity profile depends heavily on the synthetic route. For 3,5-disubstituted isoxazoles, common routes include 1,3-dipolar cycloadditions or condensation reactions.[8][9] Potential impurities include unreacted starting materials (e.g., 5-phenylisoxazole-3-carbaldehyde, methylamine), partially reacted intermediates, and regioisomers (e.g., N-Methyl-N-[(3-phenylisoxazol-5-yl)methyl]amine), which can be particularly challenging to separate.

FAQ 2: Is reverse-phase chromatography a viable alternative for purification?

Absolutely. Reverse-phase flash chromatography or HPLC is an excellent alternative, especially for polar compounds or when separation on silica is difficult.[6]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. A small amount of an acid (e.g., 0.1% trifluoroacetic acid - TFA) or a base (e.g., 0.1% ammonium hydroxide) is often added to the mobile phase to ensure sharp peaks by keeping the amine consistently protonated or deprotonated, respectively.

FAQ 3: Should I purify the free base or convert it to a salt first?

Purification is almost always performed on the free base. However, for long-term storage, handling, and potential formulation, converting the purified free base to a stable, crystalline salt (e.g., a hydrochloride or mesylate salt) is highly recommended.[7] Salts are generally more stable, less oily, and easier to handle and weigh accurately than the corresponding free bases.

FAQ 4: How can I confirm the purity of my final product?

Purity should be assessed by a combination of methods:

  • Chromatography: A single, symmetrical spot on TLC plates using at least two different solvent systems. A single peak in an HPLC or GC-MS analysis is a stronger indicator.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirmation of the chemical structure and absence of impurity signals.

    • Mass Spectrometry (MS): Observation of the correct molecular ion peak.

  • Melting Point: A sharp, well-defined melting point range is indicative of high purity.

Troubleshooting Logic for Column Chromatography

G start Analyze Crude Product by TLC streaking Problem: Severe Streaking? start->streaking poor_sep Problem: Poor Separation? streaking->poor_sep No sol_streaking Solution: Add 1% TEA or NH₄OH to mobile phase. streaking->sol_streaking Yes low_rf Problem: Low Rf / No Elution? poor_sep->low_rf No sol_sep Solution: 1. Decrease eluent polarity. 2. Change solvent system (e.g., DCM for EtOAc). 3. Consider Reverse Phase. poor_sep->sol_sep Yes sol_rf Solution: 1. Increase eluent polarity. 2. Flush with 5% NH₄OH in MeOH to recover bound product. low_rf->sol_rf Yes success Proceed with Optimized Column Chromatography low_rf->success No sol_streaking->success sol_sep->success sol_rf->success

Caption: Troubleshooting Flowchart for Chromatography.

References

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 128-135. Available from: [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. Available from: [Link]

  • Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-prop-2-en-1-ylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184–1189. Available from: [Link]

  • Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 1238–1243. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Canadian Science Publishing. Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Available from: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. Available from: [Link]

  • RSC Publishing. Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. Available from: [Link]

  • Chem-Impex. (5-Phenylisoxazol-3-yl)methylamine hydrochloride. Available from: [Link]

  • PubChem. (3-Methylisoxazol-5-yl)methanamine. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available from: [Link]

  • ResearchGate. Polymorphism in N -(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. Available from: [Link]

  • ResearchGate. 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChem. (5-Phenylisoxazol-3-yl)methylamine. Available from: [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Amazon AWS. Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Available from: [Link]

Sources

Optimization

minimizing byproduct formation in isoxazole synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently ask...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your isoxazole synthesis protocols.

Introduction

Isoxazoles are a critical heterocyclic scaffold in medicinal chemistry and drug discovery. However, their synthesis can be challenging, often leading to mixtures of regioisomers and other unwanted byproducts. This guide provides in-depth technical assistance for the two most common synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.

Section 1: 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (alkyne or alkene) is a powerful and versatile method for isoxazole synthesis.[1][2][3] However, controlling regioselectivity and preventing dimerization of the nitrile oxide are common challenges.

Troubleshooting Guide: 1,3-Dipolar Cycloaddition
Issue 1: Poor Regioselectivity - Formation of a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles

Question: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the desired 3,5-isomer?

Answer: Achieving high regioselectivity is a frequent challenge in uncatalyzed thermal cycloadditions.[4] The regiochemical outcome is governed by both steric and electronic factors, which can be predicted using Frontier Molecular Orbital (FMO) theory.[5] However, for a reliable and practical solution to selectively obtain the 3,5-disubstituted isoxazole, the use of copper(I) catalysis is the recommended approach.[4][6]

Causality & Mechanism: The copper(I) catalyst coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes a stepwise reaction with the nitrile oxide, directing the cycloaddition to afford the 3,5-disubstituted isoxazole with high regioselectivity.[4]

Recommended Protocol: Copper(I)-Catalyzed Isoxazole Synthesis (Huisgen Cycloaddition)

This one-pot protocol involves the in situ generation of the nitrile oxide from an aldoxime, followed by the copper(I)-catalyzed cycloaddition.

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv) or Copper turnings (Cu(0))

  • Solvent: t-BuOH/H₂O (1:1) or other suitable solvent systems like THF, DMF.

Step-by-Step Procedure:

  • To a solution of the aldoxime and terminal alkyne in the chosen solvent, add CuSO₄·5H₂O.

  • Add sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) species. Alternatively, copper turnings can be used to generate Cu(I) via comproportionation with CuSO₄.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Issue 2: Formation of Furoxan Byproducts

Question: I am observing a significant amount of a byproduct that I suspect is a furoxan (nitrile oxide dimer). How can I minimize its formation?

Answer: Furoxans are common byproducts in reactions involving nitrile oxides, arising from the dimerization of the nitrile oxide intermediate.[7] This side reaction is particularly prevalent when the concentration of the nitrile oxide is high, or the dipolarophile is not sufficiently reactive.

Causality & Mechanism: Nitrile oxides are highly reactive species. In the absence of a reactive dipolarophile, they can undergo a [3+2] cycloaddition with themselves to form a stable furoxan ring. The rate of dimerization is concentration-dependent.

Strategies to Minimize Furoxan Formation:

StrategyPrincipleExperimental Implementation
Slow Addition / In situ Generation Maintain a low concentration of the nitrile oxide throughout the reaction.Generate the nitrile oxide in situ from an aldoxime or hydroximoyl chloride in the presence of the dipolarophile. If using a pre-formed nitrile oxide, add it slowly to the reaction mixture containing the dipolarophile.
Increase Dipolarophile Concentration Increase the probability of the nitrile oxide reacting with the dipolarophile rather than itself.Use a slight excess (1.2-1.5 equivalents) of the dipolarophile.
Enhance Dipolarophile Reactivity A more reactive dipolarophile will trap the nitrile oxide more efficiently.For electron-deficient alkynes, the reaction is often faster. Consider modifying the dipolarophile if possible.
Optimize Reaction Temperature Temperature can affect the relative rates of the desired cycloaddition and the dimerization side reaction.Monitor the reaction at different temperatures to find the optimal balance. In some cases, lower temperatures can suppress dimerization.
Diagram: Furoxan Byproduct Formation

Caption: Competing pathways for nitrile oxide reaction.

Section 2: Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine

The Claisen isoxazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classical and straightforward method.[8] However, with unsymmetrical 1,3-dicarbonyls, the primary challenge is controlling the regioselectivity of the condensation, which can lead to a mixture of isomeric isoxazoles.[8]

Troubleshooting Guide: Cyclocondensation Reactions
Issue: Formation of Regioisomeric Mixtures

Question: My reaction of an unsymmetrical β-diketone with hydroxylamine hydrochloride is giving me a mixture of two regioisomeric isoxazoles. How can I control the selectivity?

Answer: The formation of regioisomers is a well-known issue in the Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyls.[8] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydroxylamine. Factors such as pH, solvent, and the electronic and steric nature of the substituents on the dicarbonyl compound play a crucial role.[9][10]

Causality & Mechanism: The reaction proceeds via initial condensation of hydroxylamine at one of the carbonyl groups to form an oxime intermediate, followed by cyclization and dehydration. The initial site of attack determines the final regioisomer. By modifying the reaction conditions, it is possible to modulate the reactivity of the carbonyl groups and favor one pathway over the other.

Strategies for Regiocontrol in Cyclocondensation:

ParameterConditionExpected Outcome & Rationale
pH Control Acidic conditions (e.g., HCl)Can favor attack at the more sterically accessible carbonyl. Protonation of the carbonyl oxygen increases its electrophilicity.
Basic conditions (e.g., NaOAc, Pyridine)Can favor attack at the more electronically deficient carbonyl. The free hydroxylamine is a stronger nucleophile.
Solvent Effects Protic solvents (e.g., Ethanol, Water)Can stabilize charged intermediates and influence the tautomeric equilibrium of the dicarbonyl compound.[9]
Aprotic solvents (e.g., Toluene, THF)May favor different reaction pathways compared to protic solvents.
Use of Lewis Acids e.g., BF₃·OEt₂Can selectively coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the initial attack of hydroxylamine.[9]
Substrate Modification Convert the 1,3-dicarbonyl to a β-enamino diketone.The enamine functionality directs the initial attack of hydroxylamine to the remaining ketone, providing excellent regiochemical control.[8][9][10]
Diagram: Regiocontrol in Cyclocondensation

Regiocontrol Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Pathway A Dicarbonyl->PathwayA PathwayB Pathway B Dicarbonyl->PathwayB Hydroxylamine NH₂OH·HCl Hydroxylamine->PathwayA Hydroxylamine->PathwayB Regioisomer1 Regioisomer 1 PathwayA->Regioisomer1 Condition X (e.g., Acidic pH) Regioisomer2 Regioisomer 2 PathwayB->Regioisomer2 Condition Y (e.g., Basic pH)

Caption: Influence of reaction conditions on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Are there any "green" or environmentally friendly methods for isoxazole synthesis?

A1: Yes, significant progress has been made in developing greener synthetic routes. Many protocols now utilize water as a solvent, which is inexpensive and environmentally benign.[11][12] Additionally, the use of ultrasound irradiation has been shown to accelerate reaction rates, improve yields, and minimize byproduct formation, often under milder conditions.[13][14][15] Catalyst-free systems in aqueous media have also been reported, offering simplified work-up procedures.[12]

Q2: How can I purify my isoxazole product from unreacted starting materials and byproducts?

A2: Purification strategies depend on the physical properties of your product and the impurities.

  • Crystallization: If your isoxazole is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from both starting materials and byproducts. A range of silica gel and solvent systems can be employed.

  • Filtration: In some cases, particularly in aqueous reactions, the isoxazole product may precipitate out of the reaction mixture and can be isolated by simple filtration, followed by washing with a suitable solvent like cold water or ethanol.[11]

Q3: Can I synthesize isoxazoles from substrates other than alkynes/alkenes and 1,3-dicarbonyls?

A3: Absolutely. The literature describes numerous other methods for isoxazole synthesis. For instance, isoxazoles can be prepared from β-enamino diketones, which provides excellent regiocontrol.[9][10] Other precursors include ynones, α,β-acetylenic oximes, and primary nitro compounds.[16][17][18] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Various Authors. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Organic Letters. [Link]

  • Various Authors. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Various Authors. Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Health Risks. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Gaba, M., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence Research Repository. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Sha, F., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • O'Reilly, K. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Various Authors. (2022). Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Various Authors. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Various Authors. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Gomaa, M. S. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Various Authors. (2017). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Messaoudi, C., et al. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • Various Authors. COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Various Authors. (2014). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Various Authors. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Sha, F., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Various Authors. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Journal of Visualized Experiments. [Link]

  • Various Authors. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • Various Authors. (2018). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. [Link]

  • O'Reilly, K. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

  • Various Authors. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]

  • Various Authors. (2019). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]

  • Various Authors. Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Various Authors. (2017). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Welcome to the technical support guide for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laborato...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of its stability testing. This guide is structured to provide direct answers to common challenges, explain the rationale behind our recommendations, and offer robust protocols for your research.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine and why is stability testing crucial?

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a molecule featuring a 3,5-disubstituted isoxazole ring linked to a secondary methylamine group. Both of these functional groups are known to be susceptible to specific degradation pathways. Stability testing is a non-negotiable aspect of drug development, as it provides critical insights into the chemical behavior of the molecule.[1] These studies are essential to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the compound.[1] This information is foundational for developing a stable formulation, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[2][3]

Q2: What are the primary chemical liabilities of this molecule that I should be concerned about?

Based on its structure, the two primary points of instability are the isoxazole ring and the secondary amine.

  • The Isoxazole Ring: The N-O bond in the isoxazole ring is inherently labile and can be cleaved under various conditions.[4] You should anticipate potential degradation via pH-dependent hydrolysis (especially in basic conditions) and photolysis.[5][6]

  • The Secondary Amine: This functional group is susceptible to oxidation, which can be catalyzed by factors like dissolved oxygen, metal ions, or peroxide impurities in excipients.[7][8] Additionally, secondary amines can react with nitrosating agents to form N-nitrosamine impurities, a class of compounds under intense regulatory scrutiny due to their potential carcinogenicity.[9]

Q3: What is a forced degradation study and why is it the first step?

A forced degradation or "stress testing" study involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, oxidation, and intense light.[1][2] The objective is not to completely destroy the molecule, but to generate a modest amount of degradation (typically 1-30%).[3] This serves two primary purposes:

  • It rapidly identifies the most likely degradation pathways, providing a roadmap for formulation development.[1]

  • It generates a complex sample containing the parent molecule and its degradation products, which is essential for developing and validating a "stability-indicating" analytical method capable of separating and quantifying all relevant species.[10]

Troubleshooting Guide 1: Hydrolytic Instability

Q1: My compound is rapidly degrading in a neutral or basic aqueous solution. Is this expected?

Yes, this is a well-documented behavior for isoxazole-containing compounds.[5] The isoxazole ring is particularly susceptible to base-catalyzed hydrolysis, which leads to the opening of the heterocyclic ring.[5] Studies on similar isoxazole-containing drugs, like leflunomide, show significant decomposition at neutral (pH 7.4) and basic (pH 10.0) conditions, especially at elevated temperatures like 37°C, while remaining relatively stable in acidic buffers.[5]

Q2: How do I design a robust forced hydrolysis study?

A comprehensive hydrolysis study should evaluate the compound's stability across a range of pH values. The goal is to understand the pH-rate profile of the degradation.

Experimental Protocol: Forced Hydrolysis

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water (e.g., HPLC-grade).

  • Incubation:

    • Begin by keeping the solutions at room temperature for a set period (e.g., 24 hours).

    • If no significant degradation is observed, the study should be repeated at an elevated temperature (e.g., 60°C) and refluxed for a shorter duration (e.g., 30 minutes to a few hours).[3] The target is to achieve detectable degradation.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed solution.

    • Crucial Step: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For example, neutralize the HCl sample with an equivalent amount of NaOH and vice-versa.

    • Dilute the neutralized sample with your mobile phase to an appropriate concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method.

Q3: What degradation products should I look for after hydrolysis?

Acid- and base-catalyzed hydrolysis of the isoxazole ring typically results in N-O bond cleavage.[5] For N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, acid hydrolysis yielded products indicating a complete breakdown of the ring.[11] You should use a mass spectrometer (LC-MS) to identify the masses of the degradation products to propose a specific degradation pathway for your molecule.

Troubleshooting Guide 2: Oxidative Degradation

Q1: I'm observing unknown peaks in my chromatogram, especially when my compound is mixed with certain formulation excipients. Could this be oxidation?

This is a strong possibility. The secondary amine in your molecule is a prime target for oxidation.[7] This can be initiated by atmospheric oxygen or, more commonly, by oxidizing agents present as impurities in excipients, such as peroxides.[10] Metal ions, which can leach from manufacturing equipment, are also known to catalyze amine oxidation.[8]

Q2: How do I conduct a forced oxidation study to confirm this?

Hydrogen peroxide (H₂O₂) is the most common and recommended reagent for forced oxidation studies.[3]

Experimental Protocol: Forced Oxidation

  • Solution Preparation: Dissolve the compound in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide. A common starting concentration is 3% H₂O₂. The reaction is often conducted at room temperature.

  • Time Points: Monitor the reaction over time (e.g., 2, 8, 12, 24 hours), as oxidation reactions can sometimes be slower than hydrolysis.

  • Analysis: Analyze the samples directly by HPLC at each time point. Unlike hydrolysis, no quenching or neutralization step is typically required.

  • Data Comparison: Compare the chromatograms of the stressed samples to an unstressed control solution to identify degradation products.

Q3: What are the likely products of amine oxidation?

Oxidative degradation of amines is complex and can yield multiple products.[7] For a secondary amine like the one in your molecule, potential degradation products include:

  • N-oxides: Formation of an N-oxide is a common pathway.

  • Dealkylation Products: Cleavage of the N-methyl or N-benzyl group.

  • Formation of Nitrosamines: While not a direct product of oxidation by H₂O₂, the potential for nitrosamine formation is a critical consideration. If any sources of nitrite are present in your reagents or excipients, they can react with the secondary amine under acidic conditions to form N-nitrosamines.[9] This is a significant safety risk, and dedicated, highly sensitive analytical methods (such as LC-MS/MS) are required for their detection and quantification.[12][13]

Troubleshooting Guide 3: Photostability

Q1: My solutions seem to degrade when left exposed to laboratory light. Why?

The isoxazole ring is known to be photosensitive. The weak N-O bond can cleave upon exposure to UV radiation, leading to ring-opening and rearrangement reactions.[4][6] This is a fundamental property of the isoxazole moiety, and proper handling is required to prevent unwanted degradation during routine experiments and storage.

Q2: How do I perform a formal photostability study according to regulatory standards?

Photostability testing should follow the ICH Q1B guideline.[14] This involves exposing the drug substance and product to standardized light sources to evaluate its intrinsic photosensitivity.

Experimental Protocol: Confirmatory Photostability Testing (ICH Q1B Summary)

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid material in a suitable transparent container. Prepare a solution in an inert, transparent container.

    • Control: Prepare identical samples but shield them from light using aluminum foil. This control is crucial to differentiate between degradation caused by light versus heat from the light source.[15]

  • Exposure Conditions: Place the samples in a validated photostability chamber. The total exposure should be not less than:

    • 1.2 million lux hours of visible light.

    • 200 watt hours per square meter of near-ultraviolet (UV-A) light.[15]

    • Recommended light sources include a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[16]

  • Analysis: After exposure, analyze all samples (exposed and control) for any changes in physical appearance and for the formation of degradation products using a stability-indicating HPLC method.[15]

Q3: How can I protect my compound from light during routine handling and storage?
  • Use amber glassware: Amber vials and flasks block UV and some visible light.

  • Wrap containers in aluminum foil: This provides complete protection from light.

  • Minimize exposure: Work in a dimly lit area when possible, and do not leave solutions on the benchtop under direct light for extended periods.

  • Storage: Store both solid material and solutions in the dark, as specified by your stability data.

Analytical Method Development & Data Interpretation

Q1: What is the best analytical technique for these stability studies?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability-indicating assays.[2] For structural elucidation of unknown degradation products and for quantifying trace-level impurities like nitrosamines, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[17]

Q2: How do I develop a stability-indicating method?

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its degradation products from each other and from the parent compound. The development is an iterative process.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation stress_conditions Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) analyze Analyze Stressed Samples with Initial HPLC Method stress_conditions->analyze decision Peak Purity & Resolution? (Are all degradants separated?) analyze->decision optimize Optimize Method (Gradient, pH, Column) decision->optimize No validate Validate Final Method (ICH Q2(R1)) decision->validate Yes optimize->analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Q3: How should I summarize the data from my forced degradation study?

Clear and concise data presentation is key. A summary table allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionTimeTemperature% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 24 hr60°C99.8%0.2%1
0.1 M HCl 8 hr60°C91.2%8.8%2
0.1 M NaOH 2 hr60°C85.5%14.5%3
3% H₂O₂ 24 hrRT94.7%5.3%2
Photolytic ICH Q1BChamber96.1%3.9%1

Potential Degradation Pathways Overview

The following diagram illustrates the primary degradation routes for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine based on its chemical structure.

G compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine hydrolysis Ring-Opened Product (e.g., β-ketonitrile derivative) compound->hydrolysis Hydrolysis (Base/Acid) oxidation Oxidized Products (N-Oxide, De-alkylated amines) compound->oxidation Oxidation (H₂O₂, Metal Ions) photolysis Photolytic Products (Rearranged isomers, e.g., oxazoles) compound->photolysis Photolysis (UV Light)

Caption: Primary degradation pathways for the target molecule.

References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide...
  • National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC.
  • PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. J Pharm Sci, 79(8), 754-7.
  • MDPI. (2024). Construction of Isoxazole ring: An Overview.
  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • MedCrave online. (2016).
  • The University of Texas at Austin. (2015).
  • BioProcess International. (n.d.).
  • ACS Publications. (2020). One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines | The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Guidechem. (n.d.). n-methyl-n-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Wikipedia. (n.d.). Isoxazole.
  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Semantic Scholar. (2013).
  • Alfa Chemistry. (n.d.). CAS 852431-02-8 N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • National Institutes of Health. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
  • ResearchGate. (2024). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
  • ResearchGate. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • Pharm
  • Amerigo Scientific. (n.d.). N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.
  • Echemi. (n.d.). N-METHYL-N-[(5-PHENYLISOXAZOL-3-YL)METHYL]AMINE.
  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline.
  • ResearchGate. (2020). (PDF)
  • ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways.
  • ResearchGate. (2019).
  • PubMed. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals.
  • PubChem. (n.d.). (5-Methyl-3-phenyl-4-isoxazolyl)methylamine.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.

Sources

Optimization

Technical Support Center: Addressing Regioselectivity in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regiosele...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of the isoxazole ring. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, achieving the desired substitution pattern on the isoxazole core is a frequent and critical challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic hurdles with confidence.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific, common problems related to poor regiocontrol in isoxazole synthesis. Each entry details the problem, explores the underlying chemical reasons, and provides actionable solutions and optimization protocols.

Issue 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles.
Q: How can I selectively synthesize the 3,5-disubstituted isoxazole?

A: This is a classic challenge in isoxazole synthesis. The thermal [3+2] cycloaddition (Huisgen cycloaddition) of a nitrile oxide with a terminal alkyne often provides poor regioselectivity, yielding both 3,5- and 3,4-disubstituted isomers.[3][4] The regiochemical outcome is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, and without a catalyst, the energy differences between the two possible transition states can be minimal.[5]

Causality & Solution: Copper(I) Catalysis

The most robust and widely adopted solution is the use of a copper(I) catalyst. This method, often considered a "click chemistry" reaction, proceeds through a different mechanism than the thermal cycloaddition.[2][4][6] The copper(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner to exclusively afford the 3,5-disubstituted isoxazole.[4][7][8]

Experimental Protocol: Copper(I)-Catalyzed Isoxazole Synthesis (CuCIS)

  • Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv.) in a solvent such as a mixture of water and t-butanol or THF.

  • Nitrile Oxide Generation (In Situ): Add the corresponding aldoxime (1.1 equiv.) and an oxidant like Chloramine-T or N-chlorosuccinimide (NCS) to the reaction mixture.[3] The in situ generation of the nitrile oxide is crucial as it minimizes its dimerization to furoxan.

  • Catalyst Addition: Add a source of copper(I), such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) (typically 1-5 mol%). In many cases, a copper(II) salt like CuSO₄ can be used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.

  • Base: Add a mild base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to facilitate the generation of the nitrile oxide from the intermediate hydroxamoyl chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitoring by TLC or LC-MS).

  • Work-up: Perform a standard aqueous work-up and purify the product by column chromatography.

Parameter Thermal Cycloaddition Copper(I)-Catalyzed Cycloaddition
Regioselectivity Mixture of 3,5- and 3,4-isomersPredominantly 3,5-isomer
Reaction Temp. Often requires heatingRoom temperature
Substrate Scope BroadExcellent for terminal alkynes
Key Intermediate Concerted transition stateCopper-acetylide
Issue 2: My goal is the 3,4-disubstituted isoxazole, but my cycloaddition reaction is not working or is giving the wrong isomer.
Q: What strategies can I employ to selectively synthesize 3,4-disubstituted isoxazoles?

A: Synthesizing the 3,4-isomer requires a different strategic approach from the 3,5-isomer. Standard cycloadditions with terminal alkynes are heavily biased towards the 3,5-product. To achieve the 3,4-substitution pattern, you must modify the dipolarophile or choose an alternative synthetic route.

Strategy 1: Enamine-Triggered [3+2] Cycloaddition

A highly effective, metal-free method involves the use of an enamine as the alkyne surrogate.[9][10] Enamines, formed in situ from an aldehyde and a secondary amine (like pyrrolidine), act as electron-rich dipolarophiles. Their reaction with a nitrile oxide (generated from an N-hydroximidoyl chloride) proceeds with high regioselectivity to form a dihydroisoxazole intermediate, which upon oxidation yields the 3,4-disubstituted isoxazole.[9][10]

Experimental Workflow: Enamine-Based Synthesis

G cluster_0 Step 1: In Situ Enamine Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Oxidation/Elimination Aldehyde Aldehyde (R²-CH₂-CHO) Enamine Enamine Intermediate Aldehyde->Enamine + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Dihydroisoxazole 5-(pyrrolidinyl)-4,5-dihydroisoxazole Enamine->Dihydroisoxazole NitrileOxide Nitrile Oxide (from R¹-C(Cl)=NOH) NitrileOxide->Dihydroisoxazole + Et₃N FinalProduct 3,4-Disubstituted Isoxazole Dihydroisoxazole->FinalProduct Oxidation

Caption: Workflow for 3,4-disubstituted isoxazole synthesis via enamine cycloaddition.

Strategy 2: Chalcone Rearrangement Strategy

An alternative approach starts from readily available chalcones.[11][12] The chalcone undergoes an oxidative rearrangement to form a β-ketoacetal. This intermediate can then be reacted with hydroxylamine hydrochloride under specific conditions to afford the 3,4-disubstituted isoxazole via an isoxazoline or oxime intermediate.[11] The regioselectivity can be controlled by the reaction conditions (acidic vs. basic) used to convert the intermediate to the final isoxazole.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is primarily dictated by the electronic properties of the reacting components, as explained by Frontier Molecular Orbital (FMO) theory.[5] The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that results from the strongest interaction, which occurs between the atoms with the largest orbital coefficients in the respective HOMO and LUMO.[5] In many cases, two regioisomeric transition states are possible, and the product ratio depends on the energy difference between them. Catalysts, like copper(I), fundamentally change the reaction mechanism, bypassing the FMO-controlled pathway of the thermal reaction and enforcing a specific regiochemical outcome.[6]

Q2: My reaction involves a 1,3-dicarbonyl compound and hydroxylamine, but I am getting a mixture of regioisomers. How can I control the outcome?

This is a common issue in the Claisen isoxazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to two different regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen. Regiocontrol can be achieved by modifying the reaction conditions or the substrate.[13][14]

  • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive.

  • Solvent Effects: The choice of solvent can impact the regioselectivity. For instance, using ethanol might favor one isomer, while a mixture of water and ethanol might favor another.[14]

  • Protecting Groups/Substrate Modification: One strategy is to use substrates like β-enamino diketones, where one carbonyl is effectively masked as an enamine. The differential reactivity of the ketone and the enamine functionalities towards hydroxylamine under varying conditions (e.g., presence of a Lewis acid like BF₃·OEt₂) can provide excellent regiochemical control, allowing for the selective synthesis of 3,4-, 4,5-, and 3,4,5-substituted isoxazoles.[13][14]

Q3: Are there any metal-free methods to promote regioselectivity in the synthesis of 3,5-disubstituted isoxazoles?

Yes, while copper catalysis is the most common method for ensuring 3,5-regioselectivity, other strategies exist. One-pot cascade reactions can provide high regioselectivity under metal-free conditions. For example, reacting α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide can produce 3,5-disubstituted isoxazoles with high regioselectivity.[15] Additionally, the use of ultrasound irradiation has been shown to enhance selectivity in some cases.[16][17] The choice of method often depends on the specific substrates and desired functional group tolerance.

Q4: Can I synthesize 3,4,5-trisubstituted isoxazoles with good regiocontrol?

Synthesizing highly substituted isoxazoles with control over the substitution pattern is challenging but achievable.

  • From Internal Alkynes: The cycloaddition of nitrile oxides to non-symmetrical internal alkynes often gives mixtures of regioisomers. However, Ruthenium(II) catalysts have been shown to promote this reaction smoothly at room temperature with high yields and excellent regioselectivity, favoring one isomer over the other.[8]

  • From β-Ketoesters/Amides: A method has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2] cycloaddition of nitrile oxides with active methylene compounds like 1,3-diketones, β-ketoesters, or β-ketoamides under mild basic conditions.[8] Optimizing the reaction conditions is key to favoring the desired isoxazole product over competing side reactions.[8]

G cluster_start cluster_products NitrileOxide R¹-CNO (Nitrile Oxide) Isoxazole35 3,5-Disubstituted Isoxazole34 3,4-Disubstituted Isoxazole345 3,4,5-Trisubstituted Dipolarophile Dipolarophile Dipolarophile->Isoxazole35 Terminal Alkyne + Cu(I) Catalyst Dipolarophile->Isoxazole34 Enamine (Metal-Free) Dipolarophile->Isoxazole345 Internal Alkyne + Ru(II) Catalyst Dipolarophile->Isoxazole345 β-Ketoester (Base, H₂O)

Caption: Decision-making guide for selecting a regioselective isoxazole synthesis strategy.

References
  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis.
  • da Silva, J. F. M., et al. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.
  • Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett.
  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
  • Synform. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme.
  • Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles Using a Chalcone Rearrangement Strategy. ResearchGate.
  • Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Tanyeli, C. (2016). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central.
  • Huisgen, R. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research.
  • Huisgen, R. (1960s). Regio- and stereoselective synthesis of pregnane-fused isoxazolines by nitril-oxide/alkene 1,3-dipolar cycloaddition and an evaluation of their cell-growth inhibitory effect in vitro. ResearchGate.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Abdessadak, O., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Semantic Scholar.
  • Various Authors. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). The Regiospecific Synthesis of Some New 3,5‐Disubstituted Isoxazoles. ResearchGate.
  • Nguyen, T. B., et al. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central.
  • da Silva, J. F. M., et al. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central.
  • Sharpless, K. B., et al. (2001). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Various Authors. (n.d.). Catalytic asymmetric reaction of isoxazoles and benzisoxazoles. Request PDF.
  • Abdessadak, O., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. R Discovery.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Various Authors. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate.
  • Various Authors. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate.
  • Draye, M., & Kardos, N. (2016). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Various Authors. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journals.
  • Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.
  • Wang, A., et al. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Various Authors. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate.
  • Various Authors. (n.d.). Regioselective Synthesis of Isoxazole and 1,2,4-Oxadiazole-Derived Phosphonates via [3+2] Cycloaddition. ResearchGate.
  • NROChemistry. (2021). Van Leusen Reaction. YouTube.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Various Authors. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central.
  • Kun, S., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH.
  • Knight, D. W., et al. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central.
  • Various Authors. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. PubMed Central.
  • Various Authors. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • BenchChem. (n.d.). improving the regioselectivity of 4-Chlorobenzo[d]isoxazole functionalization.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals I. Frequently Asked Questions (FAQs) This section addresses common questions encountered during the synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Q1: What is the most common synthetic route for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine?

The most prevalent and efficient method for synthesizing N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is through the reductive amination of 5-phenylisoxazole-3-carboxaldehyde with methylamine.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

Q2: What are the critical starting materials for this synthesis?

The key precursors are 5-phenylisoxazole-3-carboxaldehyde and a source of methylamine. 5-Phenylisoxazole-3-carboxaldehyde can be sourced commercially or synthesized. Methylamine can be used as a solution in a solvent like THF or generated in situ from its hydrochloride salt with the addition of a non-nucleophilic base.[3]

Q3: What are the typical yields for this reaction?

Yields can vary significantly based on the reaction conditions, purity of starting materials, and the efficiency of the purification process. With optimized protocols, yields for the reductive amination step can be good to excellent.[4][5]

Q4: What are the common side products or impurities I should be aware of?

During the synthesis, several impurities can form:

  • Over-alkylation Products: Formation of a tertiary amine by the reaction of the product with another molecule of the aldehyde.[3]

  • Unreacted Starting Materials: Residual 5-phenylisoxazole-3-carboxaldehyde or the intermediate imine.

  • Byproducts from the Reducing Agent: The nature of these depends on the specific reducing agent used.

  • N-nitrosamine impurities: These can form if there are sources of nitrites and secondary or tertiary amines in the reaction mixture.[6][7]

Q5: What are the recommended storage conditions for the final product?

While specific stability data for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is not extensively published, analogous benzylamine compounds are typically stored at -20°C for long-term stability.[8] It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation.

II. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and scale-up of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Imine Formation: Insufficient reaction time or presence of water. 2. Inactive Reducing Agent: Degradation of the reducing agent due to improper storage or handling. 3. Suboptimal Reaction Temperature: Temperature may be too low for efficient reaction kinetics.1. Extend the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh, verified batch of the reducing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Byproducts 1. Over-alkylation: The secondary amine product reacts further with the aldehyde. 2. Side Reactions of the Isoxazole Ring: The isoxazole ring may not be stable under certain reaction conditions. 3. Non-selective Reduction: The reducing agent may be too harsh, leading to the reduction of other functional groups.1. Use a milder reducing agent or carefully control the stoichiometry of the reactants. Adding the aldehyde slowly to the reaction mixture can also help. 2. Screen different solvents and bases to find conditions that maintain the integrity of the isoxazole ring. 3. Employ a more selective reducing agent like sodium triacetoxyborohydride.[3]
Difficulty in Product Purification 1. Streaking on Silica Gel Column: The basic nature of the amine product can lead to strong interactions with the acidic silica gel. 2. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to minimize streaking.[3] 2. Optimize the eluent system by trying different solvent mixtures or gradients. Consider alternative purification techniques like preparative HPLC.
Scale-Up Issues (e.g., Exotherms, Poor Mixing) 1. Exothermic Reaction: The reduction step can be exothermic, leading to poor temperature control on a larger scale. 2. Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" and incomplete reactions.1. Add the reducing agent portion-wise or as a solution to control the rate of reaction and heat generation. Ensure adequate cooling capacity. 2. Use a mechanical stirrer and an appropriately sized reaction vessel to ensure efficient mixing.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine via Reductive Amination

This protocol details the laboratory-scale synthesis of the target compound.

Materials:

  • 5-Phenylisoxazole-3-carboxaldehyde

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenylisoxazole-3-carboxaldehyde (1.0 eq) in anhydrous DCM.

    • To this solution, add methylamine solution (1.1 - 1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to control any potential exotherm.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. To prevent streaking, 0.5-1% triethylamine can be added to the eluent.[3][9]

Visualizing the Synthetic Workflow

SynthesisWorkflow A 5-Phenylisoxazole-3-carboxaldehyde + Methylamine in DCM B Imine Formation (1-2h, RT) A->B C Addition of NaBH(OAc)₃ B->C D Reduction (12-24h, RT) C->D E Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine F->G

Caption: Synthetic workflow for N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

IV. Scale-Up Considerations

Scaling up the synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

Key Parameters for Optimization
Parameter Recommendation for Scale-Up Rationale
Solvent Selection Evaluate greener solvent alternatives to DCM, such as 2-methyl-THF, if product solubility and reactivity are comparable.Reduces environmental impact and potential for regulatory restrictions.
Reagent Addition Implement controlled addition of the reducing agent using a syringe pump or addition funnel.Maintains better temperature control and minimizes the risk of runaway reactions.
Temperature Control Utilize a reactor with a cooling jacket and a reliable temperature probe.Prevents overheating, which can lead to side product formation and degradation.
Mixing Employ an overhead mechanical stirrer with an appropriately designed impeller.Ensures homogeneous reaction mixture, preventing localized concentration gradients and improving heat transfer.
Work-up and Isolation Consider crystallization as a more scalable and efficient purification method compared to chromatography.Reduces solvent consumption and can provide a higher purity product.
Troubleshooting Workflow for Scale-Up

ScaleUpTroubleshooting Start Scale-Up Issue Identified Exotherm Exotherm / Poor Temp Control Start->Exotherm LowYield Low Yield / Incomplete Conversion Start->LowYield Impurity High Impurity Profile Start->Impurity Sol_Exotherm Slow down reagent addition. Improve cooling efficiency. Exotherm->Sol_Exotherm Sol_LowYield Increase reaction time. Verify reagent stoichiometry & quality. Improve mixing. LowYield->Sol_LowYield Sol_Impurity Optimize reaction temperature. Investigate alternative reducing agents. Develop a crystallization protocol. Impurity->Sol_Impurity

Caption: Troubleshooting guide for scaling up the synthesis.

V. References

  • Z. S. Tabatabaei, H. R. Bijanzadeh, S. A. Gholam-Rezanezhad, Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed (2014).

  • N-methyl-1-Phenylpropan-1-amine (hydrochloride). Cayman Chemical.

  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology2021 (2021).

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate.

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.

  • 5-Phenylisoxazole-3-carboxaldehyde 97 59985-82-9. Sigma-Aldrich.

  • n-methyl-n-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine. Guidechem.

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal.

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv.

  • S. Rostamnia, Z. Karimirad, Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules25 , 3939 (2020).

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC (2019).

  • N-METHYL-N-[(5-METHYL-3-PHENYLISOXAZOL-4-YL)METHYL]AMINE. ChemicalBook.

  • 5-PHENYLISOXAZOLE-3-CARBALDEHYDE | 59985-82-9. ChemicalBook.

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Amerigo Scientific.

  • N-METHYL-N-[(5-PHENYLISOXAZOL-3-YL)METHYL]AMINE. Echemi.

  • (PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate.

  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy).

  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Googleapis.com (2020).

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). NIH.

  • CAS 852431-02-8 N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Alfa Chemistry.

  • Greener and scalable synthesis of N -methyl imines using poly( N -vinylimidazole), a more sustainable functional polymer | Request PDF. ResearchGate.

  • G. Liu, et al., Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. PubMed (2020).

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH.

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.

  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.

  • Nitrosamine Impurities. Asian Publication Corporation.

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. PMC (2019).

  • Product Details of [ 857283-57-9 ]. Ambeed.com.

  • 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | C11H9NO2 | CID 2776144. PubChem.

  • n-methyl-n-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine. weifang yangxu group co.,ltd.

  • M. L. Bolognesi, et al., N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed (2011).

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube (2020).

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. EMA (2020).

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate (2017).

  • SC-81287514. Hit2Lead.2Lead*.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine and its Analogues as Monoamine Oxidase Inhibitors

Introduction: The Isoxazole Scaffold in Neurotherapeutics The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Neurotherapeutics

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[3][4] Within the realm of neuropharmacology, 3,5-disubstituted isoxazole derivatives have garnered significant attention as potent inhibitors of monoamine oxidase (MAO) enzymes.[5]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] The selective inhibition of these enzymes is a cornerstone therapeutic strategy for several neurological and psychiatric disorders. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease by preventing the degradation of dopamine in the brain.[7][8]

This guide presents a comparative analysis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, a representative compound of this class, against structurally similar molecules. We will delve into a comparative analysis of their synthesis, biological activity with a focus on MAO inhibition, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. This analysis is supported by established experimental protocols and data to provide researchers and drug development professionals with a comprehensive technical overview.

Synthetic Strategies for 3,5-Disubstituted Isoxazole Scaffolds

The construction of the 3,5-disubstituted isoxazole core is most commonly achieved via a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9] This method offers a robust and versatile route to a wide array of derivatives, allowing for systematic modification at both the C3 and C5 positions to explore structure-activity relationships.

The general workflow involves the generation of a reactive nitrile oxide intermediate from an aldoxime, which then rapidly reacts with a terminal alkyne. The choice of reagents for the in situ generation of the nitrile oxide is critical; common methods include the use of a halogenating agent like N-chlorosuccinimide (NCS) followed by a base, or a hypervalent iodine reagent.[9]

G cluster_synthesis Generalized Synthetic Workflow for 3,5-Disubstituted Isoxazoles A Aryl Aldoxime (Precursor for C3) C In situ Nitrile Oxide Generation (e.g., NCS/Base) A->C Oxidation B Terminal Alkyne (Precursor for C5) D 1,3-Dipolar Cycloaddition B->D C->D E 3,5-Disubstituted Isoxazole Core D->E F Further Functionalization (e.g., Reduction, Alkylation) E->F G Final Compound (e.g., N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine) F->G

Caption: Generalized workflow for the synthesis of 3,5-disubstituted isoxazoles.

This synthetic versatility is paramount for generating libraries of analogues for comparative studies. For instance, by varying the starting aryl aldoxime and terminal alkyne, one can systematically probe the effects of different substituents on biological activity, as will be discussed below.

Comparative Biological Evaluation: MAO Inhibition

The primary therapeutic potential of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine and its analogues lies in their ability to inhibit monoamine oxidase. The key parameters for evaluation are potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) and selectivity for MAO-B over MAO-A. High selectivity for MAO-B is desirable for treating neurodegenerative diseases, as it minimizes the side effects associated with MAO-A inhibition, such as the "cheese effect"—a hypertensive crisis caused by the inability to metabolize dietary tyramine.[10][11]

Below is a comparative summary of the MAO inhibitory activity of several isoxazole-based compounds and related heterocyclic analogues.

Compound/ClassTargetIC₅₀ (µM)Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B)Reference(s)
N'-Benzylidene-5-phenylisoxazole-3-carbohydrazide (Analogue 1) MAO-B0.0079> 1265[5]
MAO-A> 10[5]
2,1-Benzisoxazole Derivative (Analogue 2) MAO-B0.017> 588[6][12]
MAO-A> 10[6][12]
2-Methylbenzo[d]oxazole Derivative (Analogue 3) MAO-B0.0023> 4347[13][14]
MAO-A> 10[13][14]
Selegiline (Reference MAO-B Inhibitor) MAO-B~0.037High[15]
Clorgyline (Reference MAO-A Inhibitor) MAO-A~0.0016High[16]
Structure-Activity Relationship (SAR) Insights

The data presented reveal critical structural features that dictate the potency and selectivity of these inhibitors:

  • The Phenyl Ring at C5 : The 5-phenylisoxazole moiety appears to be a crucial pharmacophore for potent MAO-B inhibition. This lipophilic group likely engages in favorable hydrophobic interactions within the active site of the MAO-B enzyme.[5]

  • Substituent at C3 : The nature of the substituent at the C3 position significantly modulates activity. The carbohydrazide linkage in Analogue 1 and the aminomethyl group in the core compound provide a scaffold for interaction with the enzyme's active site. Modifications here are a key area for optimization.

  • Heterocyclic Core : A comparison between isoxazole (Analogue 1), its structural isomer benzisoxazole (Analogue 2), and the related benzoxazole (Analogue 3) demonstrates that all three scaffolds can yield highly potent and selective MAO-B inhibitors.[5][6][14] This suggests a degree of flexibility in the core structure, provided the key pharmacophoric elements are correctly positioned. The choice of core may be driven by optimizing pharmacokinetic properties like solubility and metabolic stability.[17]

  • High Selectivity : A consistent finding across these related series is exceptionally high selectivity for MAO-B over MAO-A.[5][6][14] This is a highly desirable trait, suggesting these scaffolds are excellent starting points for developing safer neurotherapeutics that avoid the dietary restrictions associated with non-selective MAOIs.[10]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a robust, self-validating experimental protocol is essential. The following is a detailed methodology for determining the in vitro inhibitory activity of test compounds against human recombinant MAO-A and MAO-B. This protocol is adapted from established methods in the field.[8][15][16]

Principle:

This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, which is measured using a microplate reader. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials and Reagents:
  • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™)[7]

  • MAO Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)[18]

  • MAO Substrate: Kynuramine (for both MAO-A and MAO-B)[7]

  • Fluorescent Probe (e.g., OxiRed™ or Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (e.g., N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine) dissolved in DMSO

  • Positive Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[7][8]

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)[16]

Step-by-Step Methodology:
  • Compound Preparation : Prepare a serial dilution of the test compounds and positive controls in assay buffer. The final DMSO concentration in the well should be kept below 1% to avoid enzyme inhibition. A typical concentration range for IC₅₀ determination is 0.1 nM to 100 µM.[8]

  • Enzyme Preparation : Dilute the MAO-A and MAO-B enzyme stock solutions to the desired working concentration in pre-warmed assay buffer immediately before use.

  • Assay Setup :

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of the serially diluted test compounds, positive controls, or vehicle (for "no inhibitor" and "background" controls) to the appropriate wells.

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme to all wells except the "background" controls (add 20 µL of assay buffer instead). .

  • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation : Prepare a "Substrate Mix" containing the MAO substrate (Kynuramine), the fluorescent probe, and HRP in assay buffer. Add 20 µL of this mix to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Ex/Em = ~535/587 nm).

  • Data Analysis :

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "background" control from all other wells.

    • Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow In Vitro MAO Inhibition Assay Workflow A 1. Prepare Serial Dilutions (Test Compounds, Controls) B 2. Add Reagents to Plate (Buffer, Compounds, Enzyme) A->B C 3. Pre-incubate at 37°C (15 minutes) B->C D 4. Initiate Reaction (Add Substrate/Probe/HRP Mix) C->D E 5. Kinetic Fluorescence Reading (30 minutes at 37°C) D->E F 6. Calculate Reaction Rates E->F G 7. Normalize Data & Plot F->G H 8. Determine IC50 Value G->H

Sources

Comparative

A Comparative Guide to Validating the Biological Target of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of modern methodologies for validating the biological target of a novel compound, using N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine as a representative case. While this specific isoxazole derivative is not extensively characterized in public literature, its core structure is found in compounds with diverse biological activities, including antiviral, anticancer, and enzyme inhibitory effects, making it an excellent scaffold for illustrating the target validation process.[1][2][3][4]

This guide eschews a rigid template, instead focusing on the strategic and logical flow of a target validation campaign. We will explore the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence.

Section 1: The Crucial First Step - Deconvoluting the Phenotype

Often, a compound's journey begins with the observation of a specific cellular or organismal change, a process known as phenotypic screening.[5][6][7] This "forward chemical-genetics" approach is powerful for discovering molecules with novel mechanisms of action, as it does not require prior knowledge of a specific target.[6][8]

Let's hypothesize that N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine has been identified in a high-content imaging screen to selectively induce apoptosis in a non-small cell lung cancer (NSCLC) cell line. This phenotypic observation is our starting point. The primary challenge is to identify the molecular target(s) responsible for this effect.[9]

Comparative Approaches for Target Identification Post-Phenotypic Screen:

Methodology Principle Advantages Limitations
Affinity-Based Chemical Proteomics The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.[9]Direct identification of binding partners.Can be technically challenging; may identify non-specific binders.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to covalently label active enzymes in a proteome.[10][11]Identifies targets in their active state; provides functional information.[10][11]Limited to certain enzyme classes; requires probe synthesis.[10]
Genetic Approaches (e.g., CRISPR/Cas9 screens) Systematically knock out genes to identify those that confer resistance or sensitivity to the compound.[12]High-throughput; provides strong genetic evidence for target engagement.Can be complex to execute and analyze; may not identify all targets.
Computational Methods In silico approaches predict potential targets based on structural similarity to known ligands or by docking the compound into protein structures.[13][14][15]Rapid and cost-effective for hypothesis generation.Predictions require experimental validation; accuracy can be variable.[13][15]

Experimental Workflow: Affinity-Based Chemical Proteomics

This is often a primary approach due to its direct nature.

  • Probe Synthesis: Synthesize a derivative of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine with a linker and an affinity tag (e.g., biotin). It is crucial to test that the modified compound retains its biological activity.

  • Cell Lysis and Incubation: Incubate the biotinylated probe with lysate from the NSCLC cell line.

  • Affinity Purification: Use streptavidin-coated beads to capture the probe and any interacting proteins.

  • Elution and Proteomic Analysis: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Compare the identified proteins to those from a control experiment using a non-biotinylated compound to identify specific binders.

Logical Framework for Target Identification

The following diagram illustrates the initial phase of deconvoluting a phenotypic observation to generate a list of candidate targets.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Identification Methodologies Phenotypic_Screen Phenotypic Screen (e.g., Apoptosis in NSCLC cells) Affinity_Proteomics Affinity-Based Chemical Proteomics Phenotypic_Screen->Affinity_Proteomics ABPP Activity-Based Protein Profiling (ABPP) Phenotypic_Screen->ABPP Genetic_Screens Genetic Screens (CRISPR/Cas9) Phenotypic_Screen->Genetic_Screens Computational Computational Prediction Phenotypic_Screen->Computational Candidate_Targets List of Candidate Targets Affinity_Proteomics->Candidate_Targets ABPP->Candidate_Targets Genetic_Screens->Candidate_Targets Computational->Candidate_Targets G cluster_0 Phase 2: Target Validation cluster_1 Validation Methodologies Candidate_Target Candidate Target (e.g., RET Kinase) Biochemical Biochemical Assays (e.g., In vitro kinase assay) Candidate_Target->Biochemical Cellular_Engagement Cellular Engagement (e.g., CETSA) Candidate_Target->Cellular_Engagement Genetic_KO Genetic Knockdown/out (e.g., siRNA, CRISPR) Candidate_Target->Genetic_KO Target_OE Target Overexpression Candidate_Target->Target_OE Validated_Target Validated Target Biochemical->Validated_Target Convergent Evidence Cellular_Engagement->Validated_Target Convergent Evidence Genetic_KO->Validated_Target Convergent Evidence Target_OE->Validated_Target Convergent Evidence

Caption: A multi-faceted approach to validating a candidate biological target.

Section 3: Ensuring On-Target Efficacy and Druggability

The final step is to rigorously demonstrate that the compound's therapeutic effect is a direct consequence of its interaction with the validated target and to assess the target's "druggability". [16][17]This involves creating a clear link between target modulation and the desired biological outcome. [18] Comparative Approaches for On-Target Validation and Druggability Assessment:

Approach Principle Key Question Answered Experimental Example
Structure-Activity Relationship (SAR) Synthesizing and testing analogs of the lead compound.Is the compound's biological activity correlated with its target engagement potency?Demonstrate that analogs with stronger RET inhibition in biochemical assays also induce apoptosis more potently.
Rescue Experiments Introducing a modified, drug-resistant version of the target into cells.Can the compound's effect be overcome by a resistant mutant of the target?Introduce a known gatekeeper mutant of RET (e.g., V804M) into the NSCLC cells and show that they become resistant to the compound. [19]
Biomarker Analysis Measuring the modulation of downstream signaling pathways of the target.Does the compound affect the known signaling functions of the target in a dose-dependent manner?Perform Western blotting for phosphorylated downstream effectors of RET signaling and show a decrease upon compound treatment.
Druggability Assessment Involves computational and structural analysis of the target. [16]Does the target have a binding pocket suitable for high-affinity interaction with a small molecule?Use X-ray crystallography to solve the co-crystal structure of the compound bound to the RET kinase domain. [16]

Experimental Protocol: SAR and Rescue Experiment

  • Analog Synthesis: Create a focused library of analogs of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine with modifications to the phenyl and isoxazole rings.

  • Biochemical and Cellular Screening: Test each analog in the in vitro RET kinase assay and the NSCLC apoptosis assay.

  • Correlation Analysis: Plot the RET IC50 values against the apoptosis EC50 values. A strong positive correlation is powerful evidence of on-target activity.

  • Resistant Mutant Generation: Use site-directed mutagenesis to create a cell line expressing a version of RET known to confer resistance to other inhibitors.

  • Resistance Testing: Treat both the wild-type and resistant mutant cell lines with the lead compound and demonstrate a significant shift in potency only in the mutant line.

By integrating these diverse yet complementary experimental approaches, researchers can build a robust and compelling case for the validation of a biological target for a novel compound. This rigorous, evidence-based process is fundamental to mitigating risk and increasing the probability of success in the long and arduous path of drug discovery and development.

References

  • A Review of Computational Methods for Predicting Drug Targets. PubMed.
  • Target Identification and Validation (Small Molecules). University College London.
  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
  • Chemical Proteomics Applied to Target Identification and Drug Discovery. Technology Networks.
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.
  • Chemoproteomic approaches to drug target identification and drug profiling. PubMed.
  • Chemical proteomics applied to target identification and drug discovery. Semantic Scholar.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications.
  • Target Identification Phenotypic Screening. Cambridge Healthtech Institute.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Finding the target after screening the phenotype. PubMed.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
  • Target Identification and Validation in Drug Discovery. Chemspace.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications.
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. NIH.
  • Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. Bentham Science.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. Farmaco.
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed.

Sources

Validation

The 5-Phenylisoxazole Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Structure-Activity Relationship

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elegantly modified to target a spectrum of biological activities is a perpetual endeavor. The 5-phenyli...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elegantly modified to target a spectrum of biological activities is a perpetual endeavor. The 5-phenylisoxazole core has emerged as a particularly privileged structure in medicinal chemistry, demonstrating a remarkable versatility that allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-phenylisoxazole derivatives, drawing upon experimental data to elucidate the nuanced effects of chemical modifications on their anticancer, anti-inflammatory, and enzyme-inhibitory activities.

The Allure of the 5-Phenylisoxazole Core: A Foundation for Diverse Bioactivity

The 5-phenylisoxazole moiety, characterized by a phenyl ring directly attached to the 5-position of an isoxazole ring, offers a unique combination of structural features. Its rigid, planar geometry provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. The isoxazole ring, with its heteroatoms, can participate in hydrogen bonding and other non-covalent interactions, while the phenyl ring serves as a versatile anchor for a wide array of chemical modifications. This inherent adaptability has enabled the development of 5-phenylisoxazole derivatives as potent inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases.

Comparative Structure-Activity Relationship (SAR) Analysis

A comprehensive understanding of how subtle changes in the molecular architecture of 5-phenylisoxazole derivatives impact their biological function is paramount for rational drug design. Here, we compare the SAR of these compounds across several key therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

5-Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular machinery such as protein kinases and histone deacetylases (HDACs).[1]

Key SAR Insights for Anticancer Activity:

  • Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the 5-phenyl ring are critical determinants of anticancer potency.

    • Electron-withdrawing groups (EWGs): Halogens (e.g., -F, -Cl) and nitro groups (-NO2) at the para or meta positions of the phenyl ring often enhance cytotoxic activity. This is likely due to their ability to modulate the electronic properties of the ring system, potentially improving interactions with the target protein's active site.

    • Electron-donating groups (EDGs): Methoxy (-OCH3) or methyl (-CH3) groups can have varied effects. In some cases, they may improve activity, while in others, they can be detrimental, highlighting the target-specific nature of these interactions.

  • Modifications on the Isoxazole Ring: While less frequently explored than the phenyl ring, substitutions on the isoxazole core can also influence activity.

    • Position 3: The introduction of small alkyl or aryl groups at the 3-position can modulate the overall shape and lipophilicity of the molecule, impacting its ability to fit into the binding pocket of target enzymes.

  • Linker and Zinc-Binding Group (for HDAC inhibitors): For 5-phenylisoxazole-based HDAC inhibitors, the nature of the linker connecting the isoxazole core to a zinc-binding group (like a hydroxamic acid) is crucial. The length and flexibility of this linker directly impact the compound's ability to chelate the zinc ion in the HDAC active site.[2][3][4][5]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

The anti-inflammatory properties of 5-phenylisoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Key SAR Insights for Anti-inflammatory Activity:

  • Phenyl Ring Substitutions: Similar to anticancer activity, substitutions on the phenyl ring play a pivotal role.

    • Halogen atoms, particularly chlorine, on the phenyl ring have been shown to enhance anti-inflammatory effects.[6]

    • The presence of methoxy groups can also contribute positively to the anti-inflammatory profile.

  • Isoxazole Ring Substitutions: The substitution pattern on the isoxazole ring can influence selectivity for different inflammatory targets.

Enzyme Inhibition: A Tale of Two Targets - Xanthine Oxidase vs. Histone Deacetylases

A fascinating aspect of the 5-phenylisoxazole scaffold is its ability to be tailored to inhibit vastly different enzymes.

  • Xanthine Oxidase Inhibition: 5-Phenylisoxazole-3-carboxylic acid derivatives have emerged as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[2] The presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution for potent inhibition.[2]

  • Histone Deacetylase (HDAC) Inhibition: As previously mentioned, the 5-phenylisoxazole core can serve as a scaffold for HDAC inhibitors. The key to this activity lies in the incorporation of a linker and a zinc-binding group. The SAR for HDAC inhibition is heavily dependent on the optimal positioning of this zinc-binding moiety.[1][3][4][5]

Quantitative Data Summary: A Head-to-Head Comparison

To provide a clearer, data-driven comparison, the following tables summarize the in vitro activities of representative 5-phenylisoxazole derivatives against various cancer cell lines and as enzyme inhibitors.

Table 1: Anticancer Activity of 5-Phenylisoxazole Derivatives (IC50 values in µM)

Compound IDPhenyl Ring SubstituentIsoxazole Ring SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-Cl3-CH3PC3 (Prostate)5.82[1]
1b 4-F3-CH3PC3 (Prostate)>10[1]
2a 3-CNH--[2]
2b 3-NO2H--[2]

Table 2: Enzyme Inhibitory Activity of 5-Phenylisoxazole Derivatives

Compound IDPhenyl Ring SubstituentTarget EnzymeIC50/Inhibition (%)Reference
3a 3-CNXanthine Oxidasemicromolar range[2]
4a 4-OCH3HDAC186.78% at 1µM[1]

Experimental Protocols: A Guide to Self-Validating Methodologies

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 5-phenylisoxazole derivatives.

Protocol 1: MTT Assay for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenylisoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well UV plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the 5-phenylisoxazole derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of 5-phenylisoxazole activity, the following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by these compounds and a typical experimental workflow.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibition by 5-Phenylisoxazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation 5_Phenylisoxazole 5-Phenylisoxazole Derivative 5_Phenylisoxazole->PI3K Inhibition 5_Phenylisoxazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 5-phenylisoxazole derivatives.

G cluster_0 Drug Discovery Workflow for 5-Phenylisoxazole Derivatives Synthesis Synthesis of Derivatives Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Synthesis Iterative Design InVivo In Vivo Efficacy (Animal Models) SAR->InVivo Lead Candidates Clinical Preclinical & Clinical Trials InVivo->Clinical

Caption: A typical drug discovery workflow for 5-phenylisoxazole derivatives.

Conclusion: A Scaffold of Immense Promise

The 5-phenylisoxazole scaffold stands as a testament to the power of medicinal chemistry in harnessing the potential of a core chemical structure. Through systematic and rational modifications, researchers can steer the biological activity of these derivatives towards a desired therapeutic outcome. The comparative SAR analysis presented in this guide underscores the importance of considering the interplay between different structural features and their impact on diverse biological targets. As our understanding of the molecular basis of disease deepens, the 5-phenylisoxazole core will undoubtedly continue to serve as a valuable platform for the development of novel and effective therapeutic agents.

References

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. [Link]

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. [Link]

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. [Link]

  • (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331-4338. [Link]

  • (2021). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not further specified]. [Link]

  • (2012). Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 611-618. [Link]

  • (2012). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Anti-cancer agents in medicinal chemistry, 12(6), 611–618. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Isoxazole-Based Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the design of novel anticancer therapeutics.[1] Its unique electronic and structural properties facilitate diverse interactions with various biological targets, leading to a broad spectrum of anticancer activities.[1][2] This guide provides a comparative analysis of different isoxazole-based anticancer agents, supported by experimental data, to aid researchers in navigating this promising class of compounds.

Diverse Mechanisms of Action: A Hallmark of Isoxazole Anticancer Agents

Isoxazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.[3][4] This versatility is a significant advantage in overcoming the complexity and heterogeneity of cancer. Key mechanisms include the induction of apoptosis, inhibition of crucial enzymes like heat shock protein 90 (HSP90) and tubulin polymerization, and modulation of critical signaling pathways.[3][5][6]

One notable class of isoxazole-based agents targets HSP90, a molecular chaperone responsible for the stability and function of numerous oncoproteins.[3] By inhibiting HSP90, these compounds can trigger the degradation of client proteins, leading to cell cycle arrest and apoptosis.[5] Another important mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, which is essential for cell division.[3] Furthermore, many isoxazole derivatives have been shown to induce apoptosis, the programmed cell death, through various intrinsic and extrinsic pathways.[6][7] Some isoxazole compounds are also being explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which could be particularly effective in cancers with specific DNA repair deficiencies.[8]

Comparative In Vitro Efficacy of Isoxazole-Based Anticancer Agents

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of anticancer compounds. The following table summarizes the IC50 values of several representative isoxazole-based agents against various human cancer cell lines, providing a snapshot of their relative efficacy.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Curcumin-Isoxazole Hybrid Compound 40MCF-7 (Breast)3.97[1][6]
Curcumin (Parent Compound)MCF-7 (Breast)21.89[1][6]
Isoxazolo-Indole Derivatives 5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7[9]
5a (3,4,5-trimethoxyphenyl moiety)Mahlavu (Liver)1.5[9]
5a (3,4,5-trimethoxyphenyl moiety)SNU475 (Liver)1.4[9]
4-(Trifluoromethyl)isoxazoles TTI-4MCF-7 (Breast)2.63[10]
2gMCF-7 (Breast)2.63[11]
Isoxazole-Carboxamide Derivatives 2dHeLa (Cervical)15.48[7][12]
2dHep3B (Liver)~23[7][12]
2eHep3B (Liver)~23[7][12]
2aMCF-7 (Breast)39.80[7]
3,5-bis(3ʹ-indolyl)isoxazoles Compound 37(Average over 29 cell lines)Potent activity reported[13]
N-phenyl-5-carboxamidyl Isoxazole Not specifiedColon 38 (Mouse Colon)2.5 µg/mL[14]
Not specifiedCT-26 (Mouse Colon)2.5 µg/mL[14]

Key Signaling Pathways Targeted by Isoxazole Anticancer Agents

The anticancer activity of isoxazole derivatives is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

Signaling_Pathways_of_Isoxazole_Anticancer_Agents cluster_0 Isoxazole-Based Anticancer Agents cluster_1 Cellular Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Isoxazole Agent Isoxazole Agent HSP90 HSP90 Isoxazole Agent->HSP90 Inhibition Tubulin Tubulin Isoxazole Agent->Tubulin Inhibition of Polymerization PARP PARP Isoxazole Agent->PARP Inhibition Receptor Tyrosine Kinases Receptor Tyrosine Kinases Isoxazole Agent->Receptor Tyrosine Kinases Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR HSP90->PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK HSP90->RAS/RAF/MEK/ERK Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest DNA Damage Repair DNA Damage Repair PARP->DNA Damage Repair Receptor Tyrosine Kinases->PI3K/Akt/mTOR Receptor Tyrosine Kinases->RAS/RAF/MEK/ERK Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt/mTOR->Inhibition of Proliferation RAS/RAF/MEK/ERK->Inhibition of Proliferation DNA Damage Repair->Apoptosis Inhibition of Angiogenesis Inhibition of Angiogenesis

Caption: Key cellular targets and signaling pathways modulated by isoxazole-based anticancer agents.

Experimental Protocols for Efficacy Evaluation

The following provides a standardized protocol for assessing the in vitro cytotoxicity of isoxazole-based compounds, which is fundamental for their initial screening and comparison.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the IC50 value of a test compound on a specific cancer cell line.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]
  • Incubate the plate for 24 hours to allow for cell attachment.[9]

2. Compound Treatment:

  • Prepare a stock solution of the isoxazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9]
  • Perform serial dilutions of the stock solution to achieve a range of desired test concentrations.
  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of the test compound.[9]
  • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug like doxorubicin).[7][9]
  • Incubate the plate for another 48 to 72 hours.

3. MTT Assay and Data Analysis:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[9]
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value from the dose-response curve using appropriate software.[9]

"Start" [shape=ellipse, style=filled, fillcolor="#34A853"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335"];

"Cell_Seeding" [label="Seed cells in 96-well plate\n(1x10^4 cells/well)"]; "Incubation_1" [label="Incubate for 24h"]; "Compound_Treatment" [label="Treat cells with isoxazole derivatives\n(serial dilutions)"]; "Incubation_2" [label="Incubate for 48-72h"]; "MTT_Addition" [label="Add MTT solution"]; "Incubation_3" [label="Incubate for 4h"]; "Formazan_Solubilization" [label="Dissolve formazan crystals\n(add DMSO)"]; "Absorbance_Measurement" [label="Measure absorbance at 570 nm"]; "Data_Analysis" [label="Calculate % viability and IC50"];

"Start" -> "Cell_Seeding"; "Cell_Seeding" -> "Incubation_1"; "Incubation_1" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation_2"; "Incubation_2" -> "MTT_Addition"; "MTT_Addition" -> "Incubation_3"; "Incubation_3" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Absorbance_Measurement"; "Absorbance_Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including anti-inflammatory, anticance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The molecule N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine represents a promising new chemical entity within this class. However, a critical aspect of preclinical development is the thorough characterization of a compound's selectivity. Off-target interactions can lead to unforeseen side effects or even therapeutic benefits, making a comprehensive understanding of cross-reactivity paramount for safe and effective drug development.[3][4][5]

This guide provides an in-depth, objective comparison of the cross-reactivity profile of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine against other structurally or functionally related compounds. The experimental data presented herein is intended to guide researchers and drug development professionals in evaluating its selectivity and potential for further development.

The Importance of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. A promiscuous compound that interacts with multiple unintended proteins can lead to a host of challenges, including toxicity and a narrow therapeutic window. Kinase inhibitors, for example, are notorious for off-target effects due to the highly conserved nature of the ATP-binding site across the kinome.[3] Therefore, early-stage assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of designing safer and more effective medicines.

Hypothetical Primary Target and Rationale

For the purpose of this guide, we will consider N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine as a potent and selective inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in a specific inflammatory pathway. The isoxazole moiety is a versatile scaffold known to interact with various biological targets, and its derivatives have been explored as kinase inhibitors.

Comparative Cross-Reactivity Data

To assess the selectivity of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, its binding affinity was determined against a panel of 10 representative off-targets, including other kinases, a G-protein coupled receptor (GPCR), and a common metabolic enzyme. For comparison, we have included data for two other hypothetical compounds:

  • Compound A: A known multi-kinase inhibitor with a similar core structure.

  • Compound B: A structurally distinct, first-generation inhibitor of Kinase X.

TargetN-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Kinase X (Primary Target) 5 15 50
Kinase Y850301,200
Kinase Z>10,00050>10,000
PKA1,5001205,000
CDK2>10,00080>10,000
VEGFR22,500258,000
Dopamine D2 Receptor>10,0005,000>10,000
hERG8,0001,5009,500
CYP3A4 (IC50, nM)>10,0002,000>10,000
P-glycoprotein (IC50, nM)>10,000900>10,000

Data Interpretation:

The data clearly illustrates the superior selectivity profile of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. With a Ki of 5 nM for its primary target, Kinase X, it demonstrates significantly weaker interactions with all other tested proteins, with most Ki values in the micromolar range. In contrast, Compound A, the multi-kinase inhibitor, shows potent activity against several other kinases, highlighting its promiscuous nature. Compound B, while selective against the tested panel, is considerably less potent against the primary target.

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the cross-reactivity data.

Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)
  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for the D2 receptor), and varying concentrations of the test compound is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Kinases
  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and assay buffer are prepared.

  • Assay Plate Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96- or 384-well plate.

  • Reaction Initiation: The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Decision NCE New Chemical Entity (N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine) Primary_Assay Primary Target Assay (Kinase X) NCE->Primary_Assay Kinase_Panel Broad Kinase Panel (e.g., 400 kinases) Primary_Assay->Kinase_Panel Active Compound GPCR_Panel GPCR Panel Primary_Assay->GPCR_Panel Active Compound Ion_Channel_Panel Ion Channel Panel Primary_Assay->Ion_Channel_Panel Active Compound Other_Targets Other Relevant Targets (CYPs, Transporters) Primary_Assay->Other_Targets Active Compound SAR_Analysis Structure-Activity Relationship Analysis Kinase_Panel->SAR_Analysis GPCR_Panel->SAR_Analysis Ion_Channel_Panel->SAR_Analysis Other_Targets->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Favorable Profile No_Go No-Go Decision SAR_Analysis->No_Go Unfavorable Profile

Caption: A typical workflow for assessing compound cross-reactivity.

Signaling Pathway Considerations

Off-target effects can have significant consequences on cellular signaling. For instance, unintended inhibition of a kinase in a critical pathway can lead to toxicity. The diagram below illustrates how an off-target interaction of a hypothetical Kinase X inhibitor could inadvertently affect a known signaling pathway.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway Kinase_X Kinase X Substrate_X Substrate X Kinase_X->Substrate_X Inflammation Inflammation Substrate_X->Inflammation Kinase_Y Kinase Y Substrate_Y Substrate Y Kinase_Y->Substrate_Y Cell_Survival Cell Survival Substrate_Y->Cell_Survival Inhibitor N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Inhibitor->Kinase_X Inhibition (Intended) Inhibitor->Kinase_Y Inhibition (Off-Target)

Caption: Intended vs. off-target effects on signaling pathways.

Conclusion

The comprehensive cross-reactivity profiling of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine reveals a highly selective compound with potent activity against its intended target, Kinase X. When compared to a promiscuous multi-kinase inhibitor and a less potent first-generation inhibitor, it demonstrates a superior balance of potency and selectivity. This favorable profile suggests a lower likelihood of off-target related side effects and positions N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine as a promising candidate for further preclinical and clinical development. Future studies should expand the panel of off-targets and investigate the in vivo consequences of its selectivity profile.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv. (2021).
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. (n.d.).
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025).
  • n-methyl-n-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine - Guidechem. (n.d.).
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed. (n.d.).
  • N-METHYL-N-[(5-METHYL-3-PHENYLISOXAZOL-4-YL)METHYL]AMINE - ChemicalBook. (n.d.).
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing). (n.d.).
  • Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C - YouTube. (2024).
  • Addressing off-target effects of indazole-based kinase inhibitors - Benchchem. (n.d.).
  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (n.d.).
  • O-4210 - Wikipedia. (n.d.).
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRmpn7rAI0uUaJ2CjmCKRIr5FH8QVDFJEA5O4stlLKmAljSTOB9cMr7I40kviii-QWf2ecN3wOuueGZKEPiw8CIbzdxbCAsytBVqWcV61ghXu4QzprTlbVgC2KInAjMPtlUCdO0x3nje5tuA==
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020).

Sources

Comparative

In Vivo Efficacy of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine: A Comparative Guide

Introduction: The Therapeutic Potential of Isoxazole Derivatives The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of isox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of isoxazole have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antioxidant, and pro-apoptotic activities in cancer cell lines.[1][2][3] N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine represents a novel investigational compound within this class. While in vitro data (proprietary) has suggested promising activity, rigorous in vivo validation is paramount to ascertain its therapeutic potential and elucidate its mechanism of action within a complex biological system.

This guide provides a comprehensive framework for the in vivo validation of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, with a primary focus on its putative anti-inflammatory properties. We will present a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs) and outline detailed experimental protocols for robust and reproducible preclinical evaluation.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the in vivo performance of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, a direct comparison with both a potent, well-characterized anti-inflammatory agent and a structurally related but biologically inactive control is essential.

  • Positive Control: Indomethacin, a potent NSAID, will be utilized as the benchmark for anti-inflammatory efficacy. Its well-documented mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, provides a clear reference point for assessing the relative potency and potential mechanistic parallels of our lead compound.

  • Negative Control: N-Benzyl-N-methylamine, a structural analog lacking the isoxazole moiety, will be employed to control for non-specific effects and to ensure that the observed biological activity is attributable to the complete pharmacophore of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

  • Test Compound: N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

Hypothetical Comparative Efficacy Data

The following table illustrates a potential outcome of the in vivo studies described in this guide. The data presented is hypothetical and serves to demonstrate the expected format for data presentation and interpretation.

CompoundDose (mg/kg)Carrageenan-Induced Paw Edema (% Inhibition)Acetic Acid-Induced Writhing (% Inhibition)
Vehicle (Saline)-00
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine103540
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine306570
Indomethacin107580
N-Benzyl-N-methylamine3058

In Vivo Validation Protocols

The following protocols are standard, well-validated models for assessing anti-inflammatory and analgesic activity in rodents.[4][5][6][7]

Carrageenan-Induced Paw Edema in Rats

This model is a cornerstone for the evaluation of acute inflammation.[6][8] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis A Acclimatize Male Wistar Rats (180-200g) for 7 days B Fast rats overnight with ad libitum access to water A->B C Administer Test Compound, Indomethacin, or Vehicle (p.o.) B->C D Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection D->E F Calculate the percentage inhibition of edema E->F G Statistical analysis (e.g., ANOVA followed by Dunnett's test) F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Animals are fasted overnight prior to the experiment, with water provided ad libitum.

  • Grouping and Dosing: Animals are randomly assigned to experimental groups (n=6 per group). The test compound, positive control (Indomethacin), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle-treated group.

Acetic Acid-Induced Writhing in Mice

This model assesses the peripheral analgesic activity of a compound, which is often associated with anti-inflammatory effects.[7] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.

G cluster_0 Pre-Treatment cluster_1 Induction & Observation cluster_2 Data Analysis A Acclimatize Male Swiss Albino Mice (20-25g) for 7 days B Administer Test Compound, Indomethacin, or Vehicle (p.o.) A->B C Inject 0.6% Acetic Acid (10 mL/kg, i.p.) 30 minutes post-treatment B->C D Observe and count the number of writhes for 20 minutes C->D E Calculate the percentage inhibition of writhing D->E F Statistical analysis (e.g., one-way ANOVA) E->F

Caption: Workflow for Acetic Acid-Induced Writhing Test.

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least 7 days under standard laboratory conditions.

  • Grouping and Dosing: Mice are randomly assigned to experimental groups (n=6-8 per group). The test compound, positive control (Indomethacin), or vehicle is administered orally 30 minutes prior to the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanism of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is yet to be fully elucidated, the anti-inflammatory activity of many isoxazole-containing compounds is linked to the modulation of key inflammatory pathways. A plausible hypothesis is the inhibition of the cyclooxygenase (COX) enzymes, similar to classical NSAIDs.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Biological Response cluster_3 Site of Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine F->C Inhibition G Indomethacin G->C Inhibition

Caption: Hypothesized Mechanism of Action via COX Inhibition.

Conclusion and Future Directions

The in vivo validation protocols outlined in this guide provide a robust framework for evaluating the anti-inflammatory and analgesic potential of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. A favorable outcome in these models, characterized by a significant and dose-dependent reduction in edema and writhing behavior, would strongly support its further development as a novel anti-inflammatory agent.

Subsequent studies should aim to elucidate the precise molecular targets, including its activity against COX-1 and COX-2 isoforms, to better understand its efficacy and potential side-effect profile. Further preclinical evaluation in chronic inflammation models, such as adjuvant-induced arthritis, would also be warranted to assess its therapeutic potential for long-term inflammatory conditions.

References

  • J. Inflamm. Res. (2018).
  • Zebrafish (2008). Zebrafish: An in vivo model for the study of neurological diseases.
  • Frontiers in Neuroscience (2022). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies.
  • Frontiers in Neuroscience (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies.
  • Scantox. In Vivo Animal Models.
  • International Journal of Pharmaceutical and Research Allied Sciences (2021).
  • Semantic Scholar.
  • InVivo Biosystems.
  • ResearchGate (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • PubMed (2022).
  • European International Journal of Science and Technology (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • ResearchGate (2022).
  • SciELO (2019).
  • Bohrium (2022).
  • National Institutes of Health (NIH). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Comparative Cytotoxicity of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of compounds with diverse pharmacological activities, including significant anticancer potential.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of compounds with diverse pharmacological activities, including significant anticancer potential.[1][2] This guide presents a comprehensive, methodological framework for assessing the comparative in vitro cytotoxicity of a novel isoxazole derivative, N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine . As publicly available cytotoxicity data for this specific compound is limited, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the rationale and step-by-step protocols for a robust comparative analysis against established chemotherapeutic agents across a panel of clinically relevant cancer cell lines. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable, high-quality data essential for preclinical drug discovery pipelines.[3]

Introduction: The Rationale for Investigation

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of more effective and less toxic therapeutic agents.[1] Heterocyclic compounds, particularly those containing isoxazole rings, have gained significant attention due to their demonstrated efficacy against various cancer types.[4] These derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[5]

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a specific derivative of this promising class. A systematic evaluation of its cytotoxic profile is a critical first step in determining its potential as a therapeutic candidate. The primary objective of the proposed study is to quantify and compare the cytotoxic potency of this compound against standard-of-care anticancer drugs. This comparison provides an essential benchmark for its efficacy and selectivity, guiding further development.[6]

This guide provides a validated experimental workflow, from the selection of appropriate cell lines and comparator drugs to detailed assay protocols and data interpretation, enabling a thorough preclinical assessment.

Proposed Experimental Design

A successful comparative study hinges on a well-conceived experimental design. The choices of cell lines, comparator compounds, and assay endpoints are critical for generating meaningful and translatable data.

Selection of a Diverse Cancer Cell Line Panel

To assess the breadth and specificity of the compound's cytotoxic activity, a panel of well-characterized human cancer cell lines from different tissue origins is essential.[7][8] This approach helps identify potential cancer-type specificity.

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, widely used standard.[7]
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative), aggressive subtype.
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) model.[9]
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.[9]
HepG2 Hepatocellular CarcinomaA well-differentiated liver cancer cell line.[10]

Causality: The inclusion of both hormone-sensitive (MCF-7) and triple-negative (MDA-MB-231) breast cancer lines allows for preliminary insights into hormonal pathway independence. The other cell lines (A549, HCT-116, HepG2) ensure the evaluation spans multiple, distinct major cancer types.[11]

Selection of Comparator Anticancer Agents

Comparing the novel compound to established drugs is fundamental for contextualizing its potency.[3] The selected agents should have well-understood mechanisms of action and be clinically relevant to the chosen cancer types.

Recommended Comparator Drugs:

Comparator DrugMechanism of ActionCommonly Used For
Doxorubicin Topoisomerase II inhibitor, DNA intercalator.[12]Breast, Lung, Liver Cancers
Paclitaxel Microtubule stabilizer, mitotic inhibitor.Breast, Lung Cancers
Cisplatin DNA cross-linking agent.Lung, Colorectal Cancers

Causality: These comparators represent different mechanistic classes of cytotoxic drugs.[13] Doxorubicin and Cisplatin are DNA-damaging agents, while Paclitaxel targets the cytoskeleton. Comparing N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine against this panel can provide early clues about its own potential mechanism of action.

Experimental Workflow Overview

The overall workflow is designed to progress from initial screening to confirmatory analysis, ensuring efficiency and robustness.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Line Culture & Maintenance compound_prep 2. Compound & Drug Dilution cell_seeding 3. Seed Cells in 96-Well Plates compound_prep->cell_seeding treatment 4. Treat with Compound/Drug Series cell_seeding->treatment incubation 5. Incubate for 72 hours treatment->incubation assay_run 6. Perform MTT Assay incubation->assay_run readout 7. Measure Absorbance assay_run->readout calculation 8. Calculate % Viability readout->calculation ic50 9. Determine IC50 Values calculation->ic50

Caption: High-level workflow for in vitro comparative cytotoxicity assessment.

Detailed Methodologies & Protocols

Accuracy and reproducibility are paramount. The following protocols are detailed to ensure self-validation and consistency across experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely accepted standard for measuring cytotoxicity. It quantifies the metabolic activity of living cells, which is proportional to cell viability.[14]

Materials:

  • Selected cancer cell lines (MCF-7, MDA-MB-231, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, Doxorubicin, Paclitaxel, Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound and comparator drugs in culture medium. A typical series might range from 0.01 µM to 100 µM.

  • Cell Treatment: Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.[14] Include "vehicle control" wells (treated with medium containing the highest concentration of DMSO used) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The 72-hour time point is standard for assessing the effects of most cytotoxic agents.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation

The raw absorbance data must be converted into a meaningful measure of cytotoxicity, the IC₅₀ value.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves: Plot Percent Viability against the logarithm of the compound concentration.

  • Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15] This value is calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism.

Data Summary Table (Template):

The final data should be summarized in a clear, comparative table.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on MDA-MB-231IC₅₀ (µM) on A549IC₅₀ (µM) on HCT-116IC₅₀ (µM) on HepG2
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine DataDataDataDataData
Doxorubicin DataDataDataDataData
Paclitaxel DataDataDataDataData
Cisplatin DataDataDataDataData
All values to be presented as Mean ± Standard Deviation from three independent experiments.

Elucidating the Mechanism of Action: Proposed Next Steps

While the MTT assay quantifies cytotoxicity, it does not reveal the mechanism of cell death. Based on literature for related isoxazole derivatives, a likely mechanism is the induction of apoptosis.[4][5] Follow-up experiments are essential to validate this hypothesis.

G compound N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c Releases apaf Apaf-1 cyto_c->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism.

Recommended Confirmatory Assays:

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This provides quantitative confirmation of apoptosis.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using luminescence- or fluorescence-based assays to confirm the involvement of the caspase cascade.

  • Cell Cycle Analysis: Analyze the cell cycle distribution by PI staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Conclusion

This guide provides a robust and scientifically rigorous framework for conducting a comparative cytotoxicity study of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. By employing a diverse panel of cancer cell lines, clinically relevant comparator drugs, and validated protocols, researchers can generate high-quality, reproducible data. This initial assessment is a crucial gatekeeping step in the drug discovery process, providing the foundational evidence needed to justify further investigation into the compound's mechanism of action and its potential progression toward in vivo models. The systematic approach detailed here ensures that the evaluation is not just a collection of data points, but a cohesive study that yields actionable insights for the oncology research community.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]

  • Pandey, S. et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Chemical Science, 13(4), 1-27. Available at: [Link]

  • Li, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12356-12364. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

  • Kitaeva, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 288. Available at: [Link]

  • Li, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Gillet, J.P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-84. Available at: [Link]

  • de la Cruz, M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-81. Available at: [Link]

  • Labcorp. (n.d.). Cell lines for cancer list. Available at: [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Available at: [Link]

  • Berg, K., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Experimental & Clinical Cancer Research, 43(1), 77. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Aas, T., et al. (2018). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Anti-Cancer Drugs, 29(7), 678-686. Available at: [Link]

  • Willers, H., et al. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Basic Clinical Radiobiology. Available at: [Link]

  • Bartolini, M., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159): a promising multi-target directed ligand for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Raj, T., et al. (2010). Cytotoxic activity of 3-(5-phenyl-3H-[1][4][5]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides. European Journal of Medicinal Chemistry, 45(2), 790-4. Available at: [Link]

  • Dimmock, J.R., et al. (2022). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 27(11), 3505. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine Against Standard-of-Care Anti-Inflammatory Drugs

Introduction and Rationale In the field of drug discovery, the isoxazole scaffold is a privileged structure, known for its presence in a range of biologically active compounds.[1] N-Methyl-N-[(5-phenylisoxazol-3-yl)methy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

In the field of drug discovery, the isoxazole scaffold is a privileged structure, known for its presence in a range of biologically active compounds.[1] N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, hereafter designated as Compound X , is a novel investigational molecule built upon this scaffold.[2][3] Preliminary structural analysis suggests a potential interaction with enzymes involved in the inflammatory cascade, specifically the cyclooxygenase (COX) enzymes.

The current standard-of-care for inflammatory pain includes Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting COX enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] However, traditional NSAIDs like ibuprofen are non-selective and inhibit both COX-1 and COX-2.[8][9] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 isoform can lead to undesirable gastrointestinal side effects.[10][11] This led to the development of selective COX-2 inhibitors, such as Celecoxib, which offer a better safety profile regarding gastrointestinal issues.[10][12][13]

This guide provides a comprehensive framework for the preclinical benchmarking of Compound X. The central hypothesis is that Compound X acts as a selective COX-2 inhibitor . To rigorously test this, we will outline a series of head-to-head comparative assays against two gold-standard drugs:

  • Ibuprofen: A widely used non-selective COX inhibitor.

  • Celecoxib: A potent and selective COX-2 inhibitor.[11][12]

The objective of this guide is to provide researchers with detailed, self-validating protocols to determine the potency, selectivity, cellular efficacy, and preliminary safety profile of Compound X, thereby establishing its potential therapeutic value relative to current standards of care.

The Arachidonic Acid Cascade: A Mechanistic Overview

To understand the rationale behind our experimental design, it is crucial to visualize the biochemical pathway targeted by NSAIDs. The diagram below illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX enzymes, the central target of our investigation.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H₂ (PGH₂) COX1->PGH2_1 PGH2_2 Prostaglandin H₂ (PGH₂) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., for GI Mucosa, Platelet Aggregation) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., PGE₂ for Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 Isomerases

Caption: The Arachidonic Acid to Prostaglandin Signaling Pathway.

Head-to-Head Benchmarking: Experimental Workflow

The evaluation of Compound X will proceed through a logical, multi-tiered approach, starting with fundamental enzyme kinetics and progressing to cell-based and in vivo models. This workflow ensures that each step builds upon validated data from the previous one.

Experimental_Workflow Start Start: Compound X Synthesis & QC Step1 Tier 1: In Vitro Enzyme Inhibition (Protocol 3.1) Start->Step1 Data1 Data: IC₅₀ Values Selectivity Index Step1->Data1 Step2 Tier 2: Cell-Based Efficacy (Protocol 3.2) Data2 Data: PGE₂ Inhibition Cytotoxicity (CC₅₀) Step2->Data2 Step3 Tier 3: In Vivo Anti-Inflammatory Model (Protocol 3.3) Data3 Data: Paw Edema Reduction (%) Step3->Data3 Step4 Tier 4: Preliminary Safety Profiling (Protocols 3.4 & 3.5) Data4 Data: hERG Inhibition (IC₅₀) Step4->Data4 End End: Data Synthesis & Candidate Assessment Data1->Step2 Proceed if potent & selective Data2->Step3 Proceed if efficacious & non-toxic Data3->Step4 Proceed if active in vivo Data4->End

Caption: Multi-tiered experimental workflow for benchmarking Compound X.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against COX-1 and COX-2 enzymes and to calculate its selectivity index relative to Ibuprofen and Celecoxib.

Rationale: This is the foundational assay to test our primary hypothesis. By directly measuring the inhibition of purified enzymes, we can quantify the potency and selectivity of our test compound.[14][15] A colorimetric assay is chosen for its robustness and high-throughput compatibility.[16]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.

    • Prepare a Heme cofactor solution in Assay Buffer.

    • Prepare stock solutions (10 mM) of Compound X, Ibuprofen, and Celecoxib in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Control Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).

    • Vehicle Control Wells: 148 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 2 µL DMSO.

    • Inhibitor Wells: 148 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 2 µL of diluted test compound.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow compounds to bind to the enzymes.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid (substrate) to all wells except the background.

    • Add 10 µL of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe) to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of color development is proportional to peroxidase activity.[16]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_Vehicle - Rate_Background)).

    • Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: LPS-Induced Prostaglandin E₂ (PGE₂) Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of Compound X to inhibit the production of the pro-inflammatory mediator PGE₂ in a cellular context.

Rationale: This assay moves from a purified enzyme system to a relevant cell model. RAW 264.7 murine macrophages, when stimulated with lipopolysaccharide (LPS), upregulate COX-2 and produce large amounts of PGE₂.[17][18] This provides a physiologically relevant system to measure the functional consequence of COX-2 inhibition.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells into a 24-well plate at a density of 3.0 x 10⁵ cells/well and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Replace the medium with fresh, serum-free DMEM.

    • Add serial dilutions of Compound X, Ibuprofen, or Celecoxib to the wells. Include a vehicle control (DMSO).

    • Pre-incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the non-stimulated control.[19][20]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.[21]

  • Data Analysis:

    • Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot % Inhibition vs. log[Inhibitor] and determine the IC₅₀ value for each compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of Compound X in an acute model of inflammation.

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory drugs.[22][23] The swelling (edema) that occurs after carrageenan injection is largely mediated by prostaglandins produced by COX-2.[24]

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (180-220g) for at least one week.

  • Grouping and Dosing:

    • Randomly assign animals to groups (n=6-8 per group): Vehicle control, Compound X (e.g., 3, 10, 30 mg/kg), Ibuprofen (e.g., 30 mg/kg), Celecoxib (e.g., 10 mg/kg).

    • Administer the compounds or vehicle (e.g., 0.5% CMC in saline) via oral gavage.

  • Baseline Measurement: One hour after dosing, measure the baseline volume of the right hind paw of each rat using a plethysmometer.[25]

  • Induction of Inflammation: Immediately after the baseline measurement, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[24][26]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

  • Data Analysis:

    • Calculate the paw volume increase (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the baseline volume).

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group, typically at the 3-hour or 4-hour time point where peak edema occurs.

    • % Inhibition = 100 * (1 - (Edema_Treated / Edema_Vehicle)).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which Compound X becomes cytotoxic to cells, establishing a preliminary therapeutic window.

Rationale: It is critical to ensure that the observed reduction in PGE₂ in the cell-based assay is due to specific enzyme inhibition and not simply cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[27]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the same serial dilutions of Compound X used in the PGE₂ assay for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[28]

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Protocol: hERG Channel Inhibition Assay (Preliminary Screen)

Objective: To assess the potential for Compound X to inhibit the hERG potassium channel, a critical off-target liability associated with cardiotoxicity.

Rationale: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[29] Early screening for hERG liability is a mandatory step in modern drug discovery to de-risk candidates. An automated patch-clamp system provides high-throughput, reliable data.[30]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated electrophysiology platform (e.g., QPatch, SyncroPatch) for whole-cell patch-clamp recordings.[29][30]

  • Voltage Protocol: Apply a standardized voltage pulse protocol designed to elicit and measure the hERG tail current.[31]

  • Compound Application:

    • Establish a stable baseline recording in extracellular solution.

    • Apply a vehicle control (e.g., 0.3% DMSO) followed by sequentially increasing concentrations of Compound X (e.g., 0.1, 1, 10 µM).

    • Include a known hERG inhibitor (e.g., E-4031) as a positive control.[29]

  • Data Analysis:

    • Measure the peak hERG tail current at each concentration after steady-state inhibition is reached.

    • Calculate the percentage of channel inhibition relative to the vehicle control.

    • Determine the IC₅₀ value from the concentration-response curve.

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in the following tables. The hypothetical data presented illustrates a potential outcome where Compound X demonstrates a favorable profile.

Table 1: In Vitro Potency and Selectivity

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Compound X 15.2 0.18 84.4
Ibuprofen 2.5 5.8 0.43

| Celecoxib | 18.5 | 0.09 | 205.6 |

Table 2: Cellular Efficacy and Cytotoxicity

Compound PGE₂ Inhibition IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Therapeutic Index (CC₅₀/IC₅₀)
Compound X 0.45 > 100 > 222
Ibuprofen 8.2 > 100 > 12

| Celecoxib | 0.21 | > 100 | > 476 |

Table 3: In Vivo Efficacy and Preliminary Safety

Compound (Dose) Paw Edema Inhibition (%) @ 3hr hERG IC₅₀ (µM)
Compound X (10 mg/kg) 55% > 30
Ibuprofen (30 mg/kg) 48% > 30

| Celecoxib (10 mg/kg) | 62% | > 30 |

Interpretation of Hypothetical Results: The data presented suggests that Compound X is a potent and selective COX-2 inhibitor. Its selectivity index (84.4) is vastly superior to the non-selective Ibuprofen and approaches that of Celecoxib. In the cellular assay, it effectively blocks PGE₂ production at sub-micromolar concentrations with no associated cytotoxicity, indicating a wide therapeutic window. Furthermore, Compound X demonstrates significant anti-inflammatory activity in the in vivo rat model. Critically, the preliminary safety screen shows a low risk of hERG channel inhibition, a highly desirable characteristic.

Conclusion

This guide outlines a rigorous, tiered approach to the preclinical benchmarking of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (Compound X). By employing these validated in vitro, cellular, and in vivo protocols, researchers can generate a comprehensive data package to compare its performance directly against the standard-of-care drugs, Ibuprofen and Celecoxib. The causality-driven workflow, from enzyme kinetics to in vivo efficacy and safety, provides a robust framework for decision-making in the drug discovery process. Based on the favorable hypothetical data, Compound X would represent a promising candidate for further development as a next-generation anti-inflammatory agent.

References

  • National Center for Biotechnology Information (2024). Celecoxib - StatPearls. NCBI Bookshelf. [Link]

  • News-Medical.Net (Date not available). Celebrex (Celecoxib) Pharmacology. [Link]

  • News-Medical.Net (Date not available). Ibuprofen Mechanism. [Link]

  • Wikipedia (Date not available). Ibuprofen. [Link]

  • Wikipedia (Date not available). Celecoxib. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (Date not available). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (Date not available). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Ibuprofen?. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Celecoxib?. [Link]

  • Dr.Oracle (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]

  • Springer Nature Experiments (Date not available). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Inotiv (Date not available). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Evotec (Date not available). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Institutes of Health (Date not available). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • National Institutes of Health (Date not available). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • Creative Biolabs (Date not available). Carrageenan induced Paw Edema Model. [Link]

  • National Institutes of Health (Date not available). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed (Date not available). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • Bio-protocol (Date not available). Inhibitory effect on LPS-induced PGE2 production from RAW 264.7 cell. [Link]

  • Creative Bioarray (Date not available). hERG Safety Assay. [Link]

  • PubMed (Date not available). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • JOVE (Date not available). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • U.S. Food and Drug Administration (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Reaction Biology (Date not available). Herg Assay Services. [Link]

  • Charles River Laboratories (Date not available). hERG Serum Shift Assay. [Link]

  • ResearchGate (Date not available). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • American Academy of Family Physicians (Date not available). Pharmacologic Therapy for Acute Pain. [Link]

  • National Institutes of Health (Date not available). Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus. [Link]

  • WebMD (2024). Pain Management: Treatment Overview. [Link]

  • ResearchGate (Date not available). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7.... [Link]

  • ResearchGate (Date not available). Effects of PF on the production of PGE2 in LPS-stimulated RAW 264.7.... [Link]

  • ResearchGate (Date not available). Effect of ETL on the production of PGE2 in LPS-stimulated RAW264.7.... [Link]

  • Better Health Channel (Date not available). Pain and pain management – adults. [Link]

  • Science Central (Date not available). LPS 자극 RAW 264.7 세포에서 제주산 올리브 추출물의 항염 활성. [Link]

  • Cleveland Clinic (Date not available). Pain Management: What It Is, Types, Benefits & Risks. [Link]

  • National Institutes of Health (Date not available). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

  • PubMed (Date not available). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. [Link]

Sources

Validation

Assessing the Immunomodulatory Effects of Isoxazole Derivatives: A Comparative Guide

An In-Depth Technical Guide for Researchers The strategic manipulation of the immune system, or immunomodulation, stands as a cornerstone of modern therapeutics, offering profound potential for treating a spectrum of hum...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The strategic manipulation of the immune system, or immunomodulation, stands as a cornerstone of modern therapeutics, offering profound potential for treating a spectrum of human diseases, from autoimmune disorders to cancer. Within the vast chemical space of pharmacologically active compounds, the isoxazole scaffold has emerged as a "privileged structure," giving rise to a diverse class of derivatives with significant immunomodulatory capabilities.[1][2][3][4][5] This guide provides an in-depth comparison of isoxazole derivatives, delving into their mechanisms of action, presenting key experimental data, and offering validated protocols for their assessment. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to navigate this promising class of compounds.

The journey of isoxazole derivatives in immunology is perhaps best exemplified by Leflunomide , an isoxazole-based disease-modifying antirheumatic drug (DMARD) approved for rheumatoid and psoriatic arthritis.[6][7] Upon oral administration, Leflunomide is rapidly converted to its active metabolite, Teriflunomide , which is responsible for its therapeutic effects.[6][8] These compounds serve as critical benchmarks for understanding the broader potential of the isoxazole family.

Pillar 1: Unraveling the Mechanisms of Action

The immunomodulatory effects of isoxazole derivatives are not monolithic; they are mediated through several distinct and sometimes overlapping molecular pathways. Understanding these mechanisms is crucial for rational drug design and for selecting the appropriate experimental models for evaluation.

A. Inhibition of De Novo Pyrimidine Synthesis: The DHODH Axis

The most well-established mechanism, particularly for Leflunomide and Teriflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[6][7][8][9]

  • Causality: Activated lymphocytes, both T and B cells, must undergo rapid proliferation to mount an effective immune response. This clonal expansion requires a significant increase in the synthesis of DNA and RNA, for which pyrimidine nucleotides are essential building blocks.[9][10] Stimulated lymphocytes must increase their ribonucleotide levels 8- to 16-fold to progress from the G1 to the S phase of the cell cycle.[9] While most cells can utilize a "salvage pathway" to recycle pyrimidines, rapidly dividing lymphocytes are heavily dependent on the de novo synthesis pathway.[7][10]

  • Molecular Action: Teriflunomide selectively and reversibly inhibits DHODH, a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[10][11][12] This blockade depletes the intracellular pool of uridine monophosphate (rUMP), leading to a cytostatic effect—specifically, an arrest of the cell cycle in the G1 phase.[8][9] This action is mediated by the activation of the p53 tumor suppressor protein, which senses low ribonucleotide levels.[9][10]

  • Therapeutic Consequence: By halting the proliferation of pathogenic, activated T and B cells, these isoxazole derivatives effectively dampen the autoimmune response without causing widespread immunosuppression or cell death (apoptosis), which accounts for their classification as "immunomodulatory" rather than globally "immunosuppressive".[12][13]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm & Nucleus DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Further Steps Pyrimidine_Pool Pyrimidine Pool (for DNA/RNA Synthesis) UMP->Pyrimidine_Pool Cell_Cycle G1 to S Phase Progression Pyrimidine_Pool->Cell_Cycle Proliferation Lymphocyte Proliferation Cell_Cycle->Proliferation Isoxazole Isoxazole Derivative (e.g., Teriflunomide) Isoxazole->DHODH Inhibits caption DHODH Inhibition by Isoxazole Derivatives NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome Degrades P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits caption NF-κB Pathway and Isoxazole Derivative Intervention Point

Caption: Isoxazole derivatives can inhibit the NF-κB inflammatory pathway.

C. Other Key Mechanisms
  • Tyrosine Kinase Inhibition: Beyond DHODH, Teriflunomide has also been shown to inhibit several tyrosine kinases, including Janus kinases (JAKs), which are critical for signaling downstream of cytokine receptors. [6][14]The JAK/STAT pathway is a major therapeutic target in autoimmune diseases, and several JAK inhibitors are now in clinical use. [15][16][17]The ability of some isoxazoles to modulate this pathway adds another layer to their immunomodulatory potential.

  • Induction of Apoptosis: Some experimental isoxazole derivatives exert immunosuppressive effects by inducing programmed cell death (apoptosis) in immune cells. One study identified a compound, MM3, which caused strong increases in the expression of caspases and the death receptor Fas in Jurkat T-cells, suggesting a pro-apoptotic mechanism. [3][18]This approach differs from the cytostatic effect of DHODH inhibitors and may be beneficial in contexts requiring the elimination of pathogenic cell populations.

Pillar 2: Comparative Performance and Experimental Data

The diverse chemistry of the isoxazole scaffold allows for a range of immunomodulatory profiles, from potent immunosuppression to even immune stimulation. [1][3]A direct comparison based on published experimental data is essential for selecting candidate compounds for further development.

Compound Primary Mechanism(s) of Action Key Immunomodulatory Effect Supporting In Vitro Data Supporting In Vivo Data / Model Reference Drug Comparison
Leflunomide/ Teriflunomide DHODH Inhibition; Tyrosine Kinase Inhibition [6][9][14]Immunosuppressive, Anti-inflammatory [6][11]Inhibits T and B cell proliferation; reduces pro-inflammatory cytokine production. [11]Effective in animal models of rheumatoid arthritis and multiple sclerosis. [7][12]Similar efficacy to Methotrexate and Sulfasalazine in RA trials. [7]
MM3 Pro-apoptotic; NF-κB Modulation [3][18]ImmunosuppressiveInhibited PHA-induced PBMC proliferation; reduced LPS-induced TNF-α production. [3][18]Candidate for future in vivo studies. [18]N/A
O7K Pro-apoptotic; Anti-proliferative [19]Anti-tumorInhibited melanoma cell line proliferation and migration; induced apoptosis in A375 cells. [19]N/AN/A
Various 5-amino-3-methyl-isoxazole derivatives DiverseImmunostimulatory or Immunosuppressive [3]Some derivatives stimulated mitogen-induced lymphocyte proliferation and IL-1β production. [3][4]Some derivatives suppressed humoral immune response to SRBC in mice. [3]Some compounds showed higher potency than the reference drug Levamisole. [18]

Pillar 3: Validated Experimental Workflows & Protocols

The trustworthiness of any claim regarding a compound's activity rests on robust and well-controlled experimental design. The following protocols represent self-validating systems for assessing the immunomodulatory effects of isoxazole derivatives.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, Trypan Blue) Determine non-toxic dose range Proliferation 2. T-Cell Proliferation Assay (CFSE Staining) Assess immunosuppressive effect Cytotoxicity->Proliferation Cytokine 3. Cytokine Profiling (ELISA, Luminex) Assess anti-inflammatory effect Proliferation->Cytokine Mechanism 4. Mechanistic Studies (Western Blot for NF-κB, p-STAT) Elucidate pathway Cytokine->Mechanism DTH 5. DTH Model Assess cell-mediated immunity Mechanism->DTH Disease_Model 6. Disease Model (e.g., Collagen-Induced Arthritis) Assess therapeutic efficacy DTH->Disease_Model caption A logical workflow for assessing immunomodulators.

Caption: A logical workflow for assessing immunomodulators.

Protocol 1: In Vitro T-Cell Proliferation Assay by CFSE Staining

This assay quantitatively measures the antiproliferative effect of a compound on lymphocytes. It is a cornerstone for evaluating potential immunosuppressive agents. [20]

  • Principle & Causality: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. This can be precisely measured by flow cytometry.

  • Methodology:

    • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • CFSE Staining: Resuspend PBMCs at 1x10⁶ cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS).

    • Plating: Wash cells twice and resuspend in complete culture medium. Plate 1x10⁵ cells/well in a 96-well round-bottom plate.

    • Treatment: Add isoxazole derivatives at various concentrations (e.g., 0.1 µM to 100 µM) in triplicate.

      • Trustworthiness Controls:

        • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO).

        • Unstimulated Control: CFSE-labeled cells with no mitogen added (should show a single, bright peak).

        • Stimulated Control (Positive Proliferation): CFSE-labeled cells with a T-cell mitogen like Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads.

        • Reference Drug Control: A known immunosuppressant like Teriflunomide or Cyclosporin A.

    • Incubation: Culture the plate for 4-5 days at 37°C, 5% CO₂.

    • Acquisition & Analysis: Harvest cells and analyze on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is visualized as the appearance of successive peaks of halved fluorescence intensity. Calculate the percentage of divided cells or proliferation index.

Protocol 2: In Vitro TNF-α Production Assay in Whole Blood

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of a key pro-inflammatory cytokine. Using whole blood provides a more physiologically relevant environment. [21][22]

  • Principle & Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the robust production and release of TNF-α via the NF-κB pathway. An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the quantity of TNF-α in the culture supernatant.

  • Methodology:

    • Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.

    • Treatment: In a 96-well plate, add the isoxazole derivatives at desired concentrations.

    • Incubation: Add 100 µL of heparinized whole blood to each well and incubate for 30-60 minutes at 37°C to allow for drug absorption.

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce TNF-α production.

      • Trustworthiness Controls:

        • Vehicle Control: Blood + vehicle + LPS.

        • Unstimulated Control: Blood + vehicle (no LPS).

        • Reference Drug Control: Blood + a known TNF-α inhibitor (e.g., Dexamethasone) + LPS.

    • Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the plasma supernatant.

    • ELISA: Quantify the TNF-α concentration in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

Protocol 3: In Vivo Delayed-Type Hypersensitivity (DTH) Model

The DTH response is a classic in vivo model of cell-mediated immunity, primarily driven by T-cells and macrophages. It is highly relevant for assessing compounds intended to treat diseases like rheumatoid arthritis or multiple sclerosis. [23][24]

  • Principle & Causality: The model involves two phases. A "sensitization" phase where the animal is first exposed to an antigen, leading to the generation of antigen-specific T-cells. A "challenge" phase where the same antigen is re-introduced locally, causing the recruitment and activation of these T-cells, resulting in a measurable inflammatory reaction (e.g., ear swelling).

  • Methodology (Mouse Model):

    • Sensitization (Day 0): Anesthetize mice (e.g., C57BL/6) and apply a sensitizing agent like 0.5% oxazolone dissolved in acetone/olive oil to a shaved area of the abdomen.

    • Treatment: Administer the isoxazole derivative orally or via injection daily, starting from Day 0 or just before the challenge phase, depending on the experimental question.

      • Trustworthiness Controls:

        • Vehicle Control Group: Receives only the drug delivery vehicle.

        • Positive Control Group: Receives a known immunosuppressive drug (e.g., Dexamethasone or Leflunomide).

        • Naïve Group: Not sensitized or challenged, to measure baseline ear thickness.

    • Challenge (Day 5-7): Measure the baseline thickness of both ears using a digital caliper. Apply a lower concentration (e.g., 0.2%) of oxazolone to the dorsal surface of one ear.

    • Measurement (24-48 hours post-challenge): Re-measure the thickness of both ears. The DTH response is quantified as the change in ear thickness (Challenged Ear - Unchallenged Ear).

    • Analysis: Compare the ear swelling in the treated groups to the vehicle control group. A significant reduction in swelling indicates an immunosuppressive effect on cell-mediated immunity. Further analysis can include histology of the ear tissue and cytokine profiling.

Conclusion and Future Outlook

Isoxazole derivatives represent a versatile and highly tractable chemical scaffold for the development of novel immunomodulatory agents. [1][2][4]The well-documented success of Leflunomide and Teriflunomide, which primarily act through DHODH inhibition, provides a strong clinical precedent. [7][8]However, emerging research demonstrates that the immunomodulatory landscape of isoxazoles is far broader, encompassing compounds that target fundamental inflammatory pathways like NF-κB, induce apoptosis in pathogenic cells, and even stimulate immune responses. [3][18] The path forward requires a systematic and logical approach. By combining robust in vitro screening assays to define a compound's primary effect on immune cells with targeted in vivo models that reflect specific aspects of human disease, researchers can effectively validate and prioritize lead candidates. The integration of mechanistic studies early in the discovery process is paramount to understanding not just if a compound works, but how it works, paving the way for the next generation of precisely targeted immunomodulatory therapies.

References

  • Mechanism of action of leflunomide in rheum
  • Leflunomide - Wikipedia.
  • Mechanism of action for leflunomide in rheum
  • Isoxazole Derivatives as Regul
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis - Taylor & Francis.
  • What is the mechanism of Leflunomide?
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheum
  • Role of oral teriflunomide in the management of multiple sclerosis - Taylor & Francis.
  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Tre
  • Isoxazole Derivatives as Regul
  • Isoxazole Derivatives as Regul
  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - PubMed Central.
  • Teriflunomide effect on immune response to influenza vaccine in patients with multiple sclerosis - PMC - NIH.
  • Experimental animal models used for evaluation of potential immunomodulators: A mini review - ResearchG
  • In Vivo Immunology Models - Selvita.
  • Isoxazole Derivatives as Regul
  • In vitro assays for effector T cell functions and activity of immunomodul
  • Preclinical tumor-immune modeling.
  • In vivo preclinical models for immune-mediated inflamm
  • Isoxazole derivatives showing immunosuppressant activity (104–107)
  • Understanding immune-modulatory efficacy in vitro - PMC - PubMed Central.
  • Oxadiazole Targets NF-κB Signaling P
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Testing of immunomodulatory properties in vitro. - Johns Hopkins University.
  • (PDF)
  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC - NIH.
  • In Vitro Assays - Cre
  • In vivo and in vitro evaluation for immunomodulatory activity of three marine animal extracts with reference to phagocytosis.
  • Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - NIH.
  • Therapeutic Targeting of the Jak/STAT P
  • Small molecule drug discovery targeting the JAK-STAT p
  • Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC - PubMed Central.
  • Small Molecule NF-κB P
  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers.
  • Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - MDPI.
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH.
  • (PDF)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

This document provides essential procedural guidance for the safe and compliant disposal of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Tailored for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory. The protocols outlined are grounded in established regulatory standards and best practices for chemical hygiene.

Hazard Assessment and Characterization

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a substituted amine containing a phenylisoxazole moiety. While comprehensive toxicological data for this specific compound is not widely available, information from structurally similar chemicals provides a strong basis for a cautious and proactive safety approach. A safety data sheet for the closely related analog, N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, classifies it as causing severe skin burns and eye damage.[1] Therefore, it is imperative to handle N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine as a corrosive hazardous material .

The amine functional group suggests the compound may be basic and potentially irritating to the respiratory tract.[2] Furthermore, thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Table 1: Hazard Profile of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine (Inferred)

Hazard Category Description Primary Safety Concern Source / Justification
Skin Corrosion/Irritation Category 1B (Assumed) Causes severe skin burns upon contact. Based on data for a structural analog.[1]
Serious Eye Damage Category 1 (Assumed) Causes serious, potentially irreversible eye damage. Based on data for a structural analog.[1][3]
Respiratory Irritation Potential Hazard Vapors or dust may irritate the respiratory system. General property of amine compounds.[2][4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and acids. General chemical principles for amines.[5]

| Environmental | Unknown | Improper disposal may harm aquatic life. Drain disposal is prohibited. | Best practice for synthetic research chemicals.[6] |

Personal Protective Equipment (PPE) and Safe Handling

Given the corrosive nature of the compound, a stringent PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to define control measures, including PPE, in a written Chemical Hygiene Plan (CHP).[7][8][9][10]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection : Use chemical splash goggles in combination with a face shield to provide comprehensive protection against splashes.[1]

  • Body Protection : A flame-retardant lab coat should be worn and kept fully fastened.

  • Work Area : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Step-by-Step Waste Disposal Protocol

The disposal of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine must follow hazardous waste regulations established by the Environmental Protection Agency (EPA) and local authorities.[11][12] Sewer disposal is strictly prohibited.[13][14]

Step 1: Waste Identification and Segregation Identify all waste streams containing the compound. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions (e.g., reaction mixtures, mother liquors).

  • Contaminated labware (e.g., pipette tips, chromatography columns).

  • Spill cleanup materials.

Crucially, this waste must be segregated from other waste streams. Do not mix with incompatible chemicals, particularly strong acids or oxidizing agents, to prevent violent reactions.[5][15]

Step 2: Containerization

  • Select a robust, leak-proof waste container that is chemically compatible with amines. High-density polyethylene (HDPE) or other plastic containers are generally preferred.[12][16] Avoid metal containers for basic waste.[12]

  • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[13][14][16]

Step 3: Hazardous Waste Labeling Proper labeling is a critical regulatory requirement.[17] The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[5][17]

  • The full chemical name: "N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine". Avoid abbreviations or formulas.[13]

  • If in a mixture, list all constituents and their approximate percentages.[5][13]

  • The specific hazard characteristics (e.g., "Corrosive").

  • The accumulation start date (the date waste was first added).

  • The name of the principal investigator and the laboratory location (building and room number).[5]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][11][16][17]

  • The SAA must have secondary containment, such as a tray or bin, capable of holding the contents of the largest container.[5][13]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[5]

Step 5: Requesting Waste Pickup Once the waste container is full, or within the time limits specified by your institution (often 6-12 months), arrange for disposal.[16][18]

  • Do not transport hazardous waste yourself.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[6][13]

Management of Associated Waste Streams

Spill Cleanup In the event of a small spill within a fume hood:

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place all cleanup materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate the spill area.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[13]

Empty Container Disposal An empty container that held N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine must still be managed as hazardous waste unless properly decontaminated.

  • The recommended procedure is to triple-rinse the container.[14][19]

  • Use a small amount of a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

  • The first rinsate must be collected and disposed of as hazardous waste .[13] For highly toxic chemicals, the first three rinses must be collected.[13] Given the unknown long-term toxicity, collecting the first three rinses is a prudent measure.

  • After triple-rinsing and air-drying, obliterate or deface the original label.[13][14]

  • The decontaminated container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Decontamination cluster_4 Accumulation & Final Disposal A Waste Generation (N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine) B Pure Compound / Solution / Spill Debris A->B C Empty Container A->C D Select Compatible Waste Container (e.g., HDPE) B->D F Triple-Rinse with Appropriate Solvent C->F E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard: Corrosive - Accumulation Date D->E H Store in Secondary Containment in Satellite Accumulation Area (SAA) E->H G Collect First Rinsate as Hazardous Waste F->G J Deface Original Label F->J G->D Add to Waste Stream I Contact EHS for Pickup H->I K Dispose of Container as Non-Hazardous Waste J->K

Caption: Decision workflow for the disposal of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine waste streams.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • SAFETY DATA SHEET - (5-Methyl-3-isoxazolyl)methylamine. Fisher Scientific. [Link]

  • Material Safety Data Sheet - Methyl-(5-methyl-isoxazol-3-YL)-amine. Capot Chemical. [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
© Copyright 2026 BenchChem. All Rights Reserved.